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  • Product: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
  • CAS: 1060817-68-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

CAS Number: 1060817-68-6 Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a mem...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1060817-68-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a member of the pharmacologically significant oxazolidinone class of compounds. Oxazolidinones are a critical group of synthetic antimicrobial agents known for their unique mechanism of action, particularly against multidrug-resistant Gram-positive bacteria.[1] This document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific derivative. While detailed biological studies on 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one are not extensively published, this guide extrapolates its potential from the well-established characteristics of the oxazolidinone scaffold, providing a valuable resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocyclic structure that has garnered substantial interest in medicinal chemistry due to its diverse biological activities.[1] The class gained prominence with the advent of linezolid, the first oxazolidinone antibiotic to be approved for clinical use. These synthetic compounds are particularly valued for their efficacy against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. They bind to the P-site of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, a mode of action distinct from other protein synthesis inhibitors. This unique mechanism often circumvents existing resistance pathways, making oxazolidinones a vital tool in combating resistant infections.

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, as a derivative of this important class, holds potential as a research chemical and a building block for the development of novel therapeutic agents. The presence of the bromo- and methyl-substituted phenyl ring offers opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is presented in the table below. These properties are essential for its handling, formulation, and assessment of its drug-like characteristics.

PropertyValueSource
CAS Number 1060817-68-6[2]
Molecular Formula C₁₀H₁₀BrNO₂[2]
Molecular Weight 256.11 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMF, DMSOInferred
Hazard Irritant[2]

Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The synthesis of N-aryl oxazolidinones, such as the title compound, is most commonly achieved through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation.[3] This reaction involves the coupling of an aryl halide with the nitrogen atom of the oxazolidinone ring.

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions reagent1 2-Bromo-1-iodo-4-methylbenzene product 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one reagent1->product reagent2 1,3-Oxazolidin-2-one reagent2->product catalyst Copper(I) Catalyst (e.g., CuI) catalyst->product ligand Ligand (e.g., Phenanthroline derivative) ligand->product base Base (e.g., K₂CO₃ or Cs₂CO₃) base->product solvent Solvent (e.g., Toluene or Dioxane) solvent->product

Caption: Proposed Ullmann Condensation for the Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Proposed Experimental Protocol

This protocol is a generalized procedure based on known Ullmann-type N-arylation reactions of oxazolidinones. Optimization of specific parameters would be necessary to achieve the highest yield and purity.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1,3-oxazolidin-2-one (1.0 eq), 2-bromo-1-iodo-4-methylbenzene (1.2 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (5-10 mol%), a suitable ligand like a phenanthroline derivative (10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the flask.

  • Reaction: Heat the reaction mixture to a temperature between 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Potential Applications in Drug Discovery and Development

Given the established biological profile of the oxazolidinone class, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one represents a valuable scaffold for the development of new therapeutic agents.

Antibacterial Activity

The primary and most well-documented application of oxazolidinones is in the field of antibacterial drug discovery.[1] It is highly probable that 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one exhibits activity against Gram-positive bacteria. The substituents on the phenyl ring can significantly influence the potency, spectrum of activity, and pharmacokinetic properties of the compound. The bromine atom and the methyl group can be further modified to explore the structure-activity relationships and optimize for desired therapeutic characteristics.

Mechanism_of_Action Oxazolidinone 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to P-site InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Prevents formation ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Blocks BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Caption: Postulated Mechanism of Antibacterial Action for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Other Potential Therapeutic Areas

Beyond their antibacterial effects, oxazolidinone derivatives have been investigated for a range of other therapeutic applications, including:

  • Anticancer agents: Some oxazolidinone-containing compounds have shown promise as inhibitors of various cancer-related targets.

  • Anti-inflammatory agents: The structural features of oxazolidinones can be adapted to target inflammatory pathways.

  • Antitubercular agents: The oxazolidinone scaffold has been a key component in the development of new drugs against Mycobacterium tuberculosis.

The specific substitution pattern of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one makes it a candidate for screening in these and other disease areas.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a series of in vitro and in vivo assays are recommended.

In Vitro Antibacterial Susceptibility Testing

A standard method to determine the antibacterial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) in a suitable broth medium.

  • Serial Dilution: Prepare a series of two-fold dilutions of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a valuable chemical entity within the esteemed oxazolidinone class. While specific biological data for this compound is limited in the public domain, its structural features and the well-documented activities of related compounds suggest significant potential for its use in drug discovery, particularly in the development of novel antibacterial agents. The synthetic route via Ullmann condensation is a plausible and efficient method for its preparation. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study and utilization of this promising molecule.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. PubMed. [Link]

  • Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. PubMed. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. [Link]

  • Recent Advancements in Ullmann Reaction. ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • Compounds to treat Alzheimer's, Parkinson's, and Type 2 diabetes. Purdue University. [Link]

  • Studies on novel thiazolidinone and their biological studies. Journal of Chemical and Pharmaceutical Research. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. NIH. [Link]

  • 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | C10H11NO3 | CID 155453842. PubChem. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

This guide provides an in-depth analysis of the essential physical properties of the N-aryl oxazolidinone, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the essential physical properties of the N-aryl oxazolidinone, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of why these properties are critical and how they are reliably determined. The methodologies presented herein are grounded in established analytical techniques, ensuring both scientific rigor and practical applicability in a research and development setting.

Introduction: The Significance of Oxazolidinones

The oxazolidinone class of compounds represents a cornerstone in modern medicinal chemistry.[1] These five-membered heterocyclic structures are integral to a range of therapeutic agents, most notably as a unique class of synthetic antibiotics.[2][3] Their novel mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, allows them to be effective against multi-drug resistant Gram-positive pathogens.[2][3]

The specific molecule, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, is an N-aryl derivative. The nature of the aryl substituent is a critical determinant of the compound's biological activity and its physicochemical properties.[4] Understanding these properties is not merely an academic exercise; it is a prerequisite for successful formulation, pharmacokinetic profiling, and ultimately, the development of a viable drug candidate. Poor solubility, for instance, is a common hurdle for oxazolidinone antibiotics that necessitates innovative drug delivery solutions.[4][5]

This guide will provide a detailed examination of the key physical parameters of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and the experimental workflows to determine them.

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. It is important to note that while some of these values can be calculated, experimental determination is crucial for accuracy in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂Calculated
Molecular Weight 256.10 g/mol Calculated
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Experimentally Determined (see Protocol 3.1)-
Solubility Experimentally Determined (see Protocol 3.2)-
LogP 3.12 (Predicted)ALOGPS

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on the robustness of the experimental methods used for their determination. This section provides detailed, self-validating protocols for measuring the melting point and solubility of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a critical indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and the ability to detect thermal transitions beyond melting, such as glass transitions or polymorphic transformations.[6] The method relies on measuring the difference in heat flow between the sample and a reference as a function of temperature.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of dry 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one into a Tzero hermetic aluminum pan.[6]

    • Place the corresponding lid on the pan and crimp it securely using a sample press to create a hermetic seal.[6]

    • Prepare an identical empty, sealed pan to serve as the reference.[8]

  • Instrument Setup (e.g., TA Instruments Q2000):

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the furnace atmosphere to a dynamic nitrogen purge at a flow rate of 50 mL/min to create an inert environment.[9]

  • Thermal Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a controlled rate of 2°C/min.[9]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of this peak is typically reported as the melting point.

    • The area under the peak corresponds to the heat of fusion (ΔHfus), which can also be calculated.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-10 mg of Sample pan Place in Hermetic Pan weigh->pan seal Seal with Crimper pan->seal load Load Sample & Ref. seal->load ref Prepare Empty Ref. Pan purge Purge with N2 (50 mL/min) load->purge heat Heat at 2°C/min purge->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram peak Identify Endothermic Peak thermogram->peak onset Determine Onset Temp (Tm) peak->onset area Calculate ΔHfus peak->area

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation.[10] The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[11][12] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a set period, followed by quantification of the dissolved compound in the supernatant.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a series of relevant aqueous buffers (e.g., pH 5.0, 7.4) and biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Equilibration:

    • Add an excess amount of solid 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one to vials containing a known volume of each test medium. The presence of undissolved solid should be visually confirmed.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[11]

  • Sample Processing:

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][13]

    • Determine the concentration of the dissolved compound by comparing its response to the standard curve.

  • Solid-State Analysis:

    • After the experiment, recover the remaining solid from the vials and analyze it using XRPD or DSC to confirm that no polymorphic or phase changes occurred during the experiment.[11]

Solubility_Workflow cluster_prep Equilibration cluster_process Sample Processing cluster_analysis Quantification & Verification add_solid Add Excess Solid to Buffer agitate Agitate at 37°C for 48h add_solid->agitate settle Settle Undissolved Solid agitate->settle supernatant Withdraw Supernatant settle->supernatant xrd Analyze Residual Solid (XRPD) settle->xrd filter Filter (0.22 µm PVDF) supernatant->filter hplc Analyze by HPLC-UV filter->hplc quantify Quantify vs. Standard Curve hplc->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physical properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one are fundamental to its development as a potential therapeutic agent. This guide has outlined the core physicochemical data and provided robust, field-proven protocols for their experimental determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug development pipeline. The emphasis on the causality behind experimental choices and the inclusion of self-validating steps within each protocol are designed to uphold the highest standards of scientific integrity.

References

  • Shahwar, D., et al. (2010). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1131. Available at: [Link]

  • Salman, B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]

  • Ciuffreda, P., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4248. Available at: [Link]

  • Pandey, A., et al. (2014). Current Updates on Oxazolidinone and Its Significance. International Journal of Medicinal Chemistry, 2014, 690295. Available at: [Link]

  • de Oliveira, M.A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(2), 251-258. Available at: [Link]

  • Raytor. (2023). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Karam, N.H., Tomma, J.H., & AL-Dujaili, A.H. (2022). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. ResearchGate. Available at: [Link]

  • Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Antonacci, B., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4248. Available at: [Link]

  • De Luca, L. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 394-420. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • Ciuffreda, P., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]

  • Khera, M.K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 928-932. Available at: [Link]

  • Al-Jbouri, F.S.A., & Al-Masoudi, W.A.M. (2023). Synthesis and characterization of thiazolidine-4-one compounds derived from chalcone and evaluation of the biological activity of some of them. ResearchGate. Available at: [Link]

  • Antonacci, B., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • Kumar, S., et al. (2013). Synthesis, Characterization and Biological Evaluation of Substituted Thiazolidin-4-Ones as Antimicrobial Agents. Paper Publications. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

  • Kozlowski, H. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a halogenated aromatic heterocyclic compound belonging to the N-aryl oxazolidinone class. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a halogenated aromatic heterocyclic compound belonging to the N-aryl oxazolidinone class. The oxazolidinone ring system is a critical pharmacophore in medicinal chemistry, most notably recognized for its role in a novel class of antibiotics that inhibit bacterial protein synthesis. The substitution pattern on the N-phenyl ring, in this case, a 2-bromo and 4-methyl substitution, is anticipated to significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical structure, a detailed plausible synthetic route, in-depth characterization, and a discussion of the potential applications of this compound in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is characterized by a central 1,3-oxazolidin-2-one ring N-substituted with a 2-bromo-4-methylphenyl group.

PropertyValue
CAS Number 1060817-68-6
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone

The presence of the bromine atom ortho to the point of attachment to the oxazolidinone ring introduces steric hindrance, which can influence the dihedral angle between the phenyl and oxazolidinone rings. This conformation can be critical for its interaction with biological targets.

Caption: Chemical structure of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

A proposed two-step synthesis is outlined below, starting from the commercially available 2-bromo-4-methylaniline.

G cluster_0 Step 1: Synthesis of 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol cluster_1 Step 2: Cyclization to form the Oxazolidinone Ring A 2-Bromo-4-methylaniline C 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol A->C NaI, K2CO3, Reflux B 2-Chloroethanol B->C D 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol F 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one D->F Et3N, DCM, 0 °C to rt E Triphosgene E->F

Caption: Proposed two-step synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Experimental Protocol

Step 1: Synthesis of 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol

This step involves the N-alkylation of 2-bromo-4-methylaniline with 2-chloroethanol. The use of sodium iodide facilitates a Finkelstein reaction, converting the less reactive 2-chloroethanol in situ to the more reactive 2-iodoethanol, thus promoting the substitution reaction. Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Materials:

    • 2-Bromo-4-methylaniline

    • 2-Chloroethanol

    • Potassium carbonate (K₂CO₃)

    • Sodium iodide (NaI)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2-bromo-4-methylaniline (1.0 eq.), potassium carbonate (2.0 eq.), and sodium iodide (0.1 eq.).

    • Add acetonitrile as the solvent.

    • To this stirred suspension, add 2-chloroethanol (1.2 eq.) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Cyclization to form 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The cyclization of the N-aryl-2-aminoethanol intermediate is achieved using a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine. This reaction forms the carbamoyl chloride in situ, which then undergoes intramolecular cyclization to yield the desired oxazolidinone.

  • Materials:

    • 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol

    • Triphosgene

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-((2-bromo-4-methylphenyl)amino)ethan-1-ol (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane.

    • Add the triphosgene solution dropwise to the cooled solution of the amino alcohol over a period of 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Characterization

As experimental data is not available in the searched literature, the following characterization is based on predicted spectroscopic data and known characteristic absorptions for similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl group, and the methylene protons of the oxazolidinone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAr-H
~7.3dd1HAr-H
~7.1d1HAr-H
~4.5t2H-O-CH₂-
~4.0t2H-N-CH₂-
~2.4s3H-CH₃
  • Rationale: The aromatic protons will be in the range of 7.0-7.8 ppm, with their splitting patterns determined by their coupling with each other. The methyl group protons will appear as a singlet around 2.4 ppm. The methylene protons of the oxazolidinone ring adjacent to the oxygen (-O-CH₂-) will be deshielded and appear further downfield (~4.5 ppm) as a triplet, while the methylene protons adjacent to the nitrogen (-N-CH₂-) will appear slightly upfield (~4.0 ppm) as a triplet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the two methylene carbons of the oxazolidinone ring.

Chemical Shift (δ, ppm)Assignment
~155C=O
~138-140Ar-C (quaternary)
~130-135Ar-C
~125-130Ar-C
~115-120Ar-C (quaternary, C-Br)
~62-O-CH₂-
~45-N-CH₂-
~21-CH₃
  • Rationale: The carbonyl carbon of the oxazolidinone ring is expected to resonate at around 155 ppm. The aromatic carbons will appear in the 115-140 ppm region. The carbon bearing the bromine atom will be shifted due to the halogen's electronic effects. The methylene carbon attached to the oxygen will be at a higher chemical shift (~62 ppm) compared to the one attached to the nitrogen (~45 ppm). The methyl carbon will be found in the aliphatic region, around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching of the cyclic carbamate.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1750StrongC=O stretch (oxazolidinone)
~1600, 1480Medium-StrongAromatic C=C stretch
~1240StrongC-O-C stretch (oxazolidinone)
~1100MediumC-N stretch
~750-850StrongC-H out-of-plane bending (aromatic)
~600-700MediumC-Br stretch
  • Rationale: The most characteristic peak will be the strong carbonyl absorption around 1750 cm⁻¹. The C-O-C stretching of the oxazolidinone ring will also be prominent. Aromatic and aliphatic C-H stretches will be observed in their usual regions. The C-Br stretch typically appears in the fingerprint region.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks (M and M+2) with approximately equal intensity will be observed for the molecular ion and any bromine-containing fragments.

  • Molecular Ion (M⁺): m/z = 255 and 257 (in a ~1:1 ratio)

  • Major Fragmentation Pathways:

    • Loss of the oxazolidinone ring via cleavage of the N-aryl bond.

    • Fragmentation of the oxazolidinone ring itself, such as loss of CO₂ or C₂H₄O.

    • Loss of the bromine atom.

Potential Applications in Drug Development

While specific biological data for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is not available, its structural features suggest several potential applications in drug discovery.

Antibacterial Agents

The oxazolidinone scaffold is the basis for antibiotics like Linezolid, which are effective against multidrug-resistant Gram-positive bacteria.[1] These compounds inhibit the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. The nature and position of substituents on the N-phenyl ring are known to modulate the antibacterial activity and pharmacokinetic properties. The 2-bromo-4-methyl substitution pattern could lead to a novel antibacterial agent with a unique efficacy and resistance profile.

Anticancer Agents

Some studies have shown that certain brominated aromatic compounds and oxazolidinone derivatives possess cytotoxic activity against various cancer cell lines.[2] The lipophilicity and electronic properties conferred by the bromo and methyl groups could enhance cell permeability and interaction with intracellular targets, making this compound a candidate for anticancer drug discovery.

Other Therapeutic Areas

The N-aryl oxazolidinone core is a versatile scaffold that has been explored for a range of other therapeutic targets. The specific substitution on the phenyl ring can be tailored to achieve desired pharmacological activities, including but not limited to antiviral, antifungal, and anti-inflammatory effects.

Conclusion

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a compound of significant interest for medicinal chemists and drug development professionals. This guide has provided a plausible, detailed synthetic pathway, a predictive spectroscopic characterization, and an overview of its potential therapeutic applications. The synthesis is based on robust and well-established chemical transformations, and the predicted analytical data provides a benchmark for its characterization. Further investigation into the biological activities of this molecule is warranted to fully explore its potential as a lead compound in the development of new therapeutics.

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Exploratory

An In-Depth Technical Guide to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

An authoritative guide for researchers and drug development professionals on the synthesis, properties, and strategic applications of a versatile chemical scaffold. Abstract The oxazolidinone ring system is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals on the synthesis, properties, and strategic applications of a versatile chemical scaffold.

Abstract

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized in the antibiotic Linezolid.[1] This guide focuses on a specific, highly functionalized derivative, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one . We will provide a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded synthetic protocol, and explore its significant potential as a versatile scaffold for the development of novel therapeutic agents. The strategic placement of the aryl bromide and methyl groups offers extensive opportunities for chemical diversification, making this compound a valuable intermediate for drug discovery programs targeting a wide range of diseases.[1]

Nomenclature and Physicochemical Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one . It is uniquely identified by the CAS Number 1060817-68-6.[2][3][4] Its core structure consists of a five-membered oxazolidin-2-one ring N-substituted with a 2-bromo-4-methylphenyl group.

Key Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that while core properties are well-defined, experimental data for properties such as melting and boiling points are not widely reported in the literature, which is common for specialized research intermediates.[5]

PropertyValueSource
IUPAC Name 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one-
CAS Number 1060817-68-6[2][3]
Molecular Formula C₁₀H₁₀BrNO₂[2]
Molecular Weight 256.11 g/mol [2]
MDL Number MFCD11054012[2]
Physical State Solid (presumed)-
Hazard Irritant[2]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl oxazolidinones is a well-established transformation in organic chemistry. A robust and common method involves the cyclization of a substituted aniline with a suitable two-carbon electrophile. For the title compound, a logical and efficient approach is the reaction of 2-bromo-4-methylaniline with ethylene carbonate.

Causality of Experimental Design:

  • Reactant Choice: 2-bromo-4-methylaniline provides the core substituted phenyl ring. Ethylene carbonate serves as a safe and effective phosgene equivalent, delivering the C₂H₄O₂ fragment required to form the oxazolidinone ring.

  • Catalysis: A lithium halide, such as lithium bromide (LiBr), is often employed as a catalyst. The halide ion acts as a nucleophile, attacking the carbonate to initiate the reaction and facilitate the ring-opening/closing cascade.

  • Solvent and Temperature: A high-boiling aprotic polar solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and catalyst and allows the reaction mixture to be heated to the high temperatures (typically >150 °C) required to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for the synthesis of N-aryl oxazolidinones.

Step 1: Reaction Setup

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-methylaniline (1.0 eq.), ethylene carbonate (1.2 eq.), and lithium bromide (0.1 eq.).

  • Add anhydrous DMF as the solvent (approx. 3-5 mL per gram of aniline).

  • Begin stirring the mixture under a gentle flow of nitrogen.

Step 2: Thermal Reaction

  • Heat the reaction mixture to 150-160 °C using an oil bath.

  • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 8-12 hours).

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the dark mixture into a beaker containing an equal volume of cold water. This step is crucial for precipitating the organic product while dissolving the DMF and inorganic salts.

  • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with water to remove residual DMF and salts.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one as a solid.

  • Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Catalyst & Solvent cluster_conditions Conditions cluster_process Process Aniline 2-Bromo-4-methylaniline Reaction Cyclization Reaction Aniline->Reaction Carbonate Ethylene Carbonate Carbonate->Reaction Catalyst LiBr (cat.) Catalyst->Reaction Facilitates ring opening Solvent DMF Solvent->Reaction Temp 150-160 °C, N₂ Temp->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Product Precipitation Purify Recrystallization Workup->Purify Product 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Purify->Product

Caption: Synthetic workflow for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Applications in Drug Development

The true value of 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one lies in its utility as a versatile building block for creating libraries of novel compounds. The oxazolidinone core is a privileged scaffold, while the aryl bromide substituent serves as a key functional handle for diversification through cross-coupling chemistry.

The Oxazolidinone Pharmacophore

The 2-oxazolidinone ring is a bioisostere for groups like amides and carbamates, often conferring improved pharmacokinetic properties.[1] Its presence in numerous biologically active molecules highlights its importance. Derivatives have shown a wide spectrum of pharmacological activities, including:

  • Antibacterial and Antituberculosis[1]

  • Anticancer[1]

  • Anti-inflammatory[1]

  • Antiviral[6]

A Scaffold for Chemical Diversification

The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of chemical functionalities at the 2-position of the phenyl ring, profoundly altering the molecule's steric and electronic properties. Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

This strategic functionalization allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical process in modern drug discovery. The 4-methyl group provides an additional steric and electronic feature that can influence molecular recognition and metabolic stability.

Logical Framework for Drug Discovery

G cluster_rxns Cross-Coupling Reactions cluster_derivatives Diverse Analogs Core 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one (Scaffold) Suzuki Suzuki (R-B(OH)₂) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Deriv1 Aryl-Substituted Derivatives Suzuki->Deriv1 Deriv2 Alkynyl-Substituted Derivatives Sonogashira->Deriv2 Deriv3 Amino-Substituted Derivatives Buchwald->Deriv3 Screening High-Throughput Screening (HTS) Deriv1->Screening Deriv2->Screening Deriv3->Screening SAR Structure-Activity Relationship (SAR) Development Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Use of the title compound as a scaffold for drug discovery.

Safety, Handling, and Storage

As with all laboratory chemicals, 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one should be handled with appropriate care. It is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[8]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]

    • Ingestion: Rinse mouth with water and seek medical attention.[9]

Conclusion

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is more than a simple chemical; it is a strategically designed intermediate with significant potential for advancing drug discovery. Its synthesis is achievable through robust and scalable chemical methods. The combination of a privileged oxazolidinone pharmacophore and a versatile aryl bromide handle makes it an exceptionally valuable scaffold. Researchers and medicinal chemists can leverage this compound to efficiently generate diverse molecular libraries, accelerating the identification of novel lead compounds for a multitude of therapeutic targets.

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Foundational

A Technical Guide to the Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a molecule of significant interest to researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide is structured to offer not just a set of instructions, but a deep understanding of the synthetic strategy, the rationale behind the chosen methodologies, and a critical evaluation of alternative approaches. We will delve into a proposed primary synthetic route, complete with detailed experimental protocols and mechanistic insights, while also exploring other viable synthetic strategies. The content is grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 3-Aryl-1,3-Oxazolidin-2-ones in Modern Drug Discovery

The Oxazolidinone Core: A Privileged Scaffold

The 1,3-oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key structural feature in a range of therapeutic agents, most notably in the oxazolidinone class of antibiotics, such as Linezolid.[3][4] The rigid, planar structure of the oxazolidinone ring provides a stable framework for the precise spatial orientation of various substituents, allowing for fine-tuning of pharmacological activity.[4] The versatility of this scaffold has led to its exploration in a wide array of therapeutic areas beyond antibacterials, including as monoamine oxidase inhibitors and for the treatment of anxiety disorders.[4]

The Target Molecule: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The specific target of this guide, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, is a molecule with considerable potential for further chemical elaboration in drug discovery programs. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[5] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The methyl group provides an additional point of modulation and can influence the molecule's lipophilicity and metabolic stability. The synthesis of this compound, therefore, represents a key enabling step for the development of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Planning

Primary Disconnection Approach

A logical retrosynthetic analysis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one suggests several viable synthetic routes. The most straightforward approach involves the disconnection of the oxazolidinone ring itself. This can be achieved in two principal ways:

  • C-O and C-N bond disconnections: This leads back to a β-amino alcohol, specifically 2-(2-Bromo-4-methylphenylamino)ethan-1-ol, and a carbonyl source, such as phosgene or a phosgene equivalent.

  • N-Aryl bond disconnection: This retrosynthetic step points towards a palladium-catalyzed N-arylation of 1,3-oxazolidin-2-one with a suitable 2-bromo-4-methylphenyl electrophile.

A visual representation of these retrosynthetic pathways is provided in the diagram below.

G target 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one intermediate1 2-(2-Bromo-4-methylphenylamino)ethan-1-ol target->intermediate1 Cyclization c2_synthon C2 Synthon (e.g., Phosgene equivalent) target->c2_synthon oxazolidinone_core 1,3-Oxazolidin-2-one target->oxazolidinone_core Pd-catalyzed N-Arylation starting_material1 2-Bromo-4-methylaniline intermediate1->starting_material1 N-Alkylation starting_material2 2-Bromoethanol or Ethylene Oxide intermediate1->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

Key Starting Materials

The primary synthetic route, which we will detail in the following section, will commence from readily available starting materials:

  • 2-Bromo-4-methylaniline: This substituted aniline is commercially available. Its synthesis can be achieved through the bromination of p-toluidine.

  • 2-Bromoethanol or Ethylene Oxide: These are common C2 synthons for the introduction of the hydroxyethyl group.

  • Phosgene Equivalents: For the cyclization step, safer alternatives to phosgene, such as triphosgene, carbonyldiimidazole (CDI), or chloroformates, are preferred.

Primary Synthetic Route: Cyclization of a β-Amino Alcohol Derivative

Rationale for Route Selection

The chosen primary route involves the initial synthesis of the β-amino alcohol intermediate, 2-(2-Bromo-4-methylphenylamino)ethan-1-ol, followed by a cyclization step to form the oxazolidinone ring. This strategy is selected for its reliability, scalability, and the avoidance of potentially problematic palladium-catalyzed reactions which can sometimes suffer from catalyst poisoning or require extensive optimization. The synthesis of related N-substituted aminoethanols is a well-established transformation in organic chemistry.

Step 1: Synthesis of 2-(2-Bromo-4-methylphenylamino)ethan-1-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylaniline (1.0 eq) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.0 eq) as a base, followed by 2-bromoethanol (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 2-(2-Bromo-4-methylphenylamino)ethan-1-ol.

This reaction proceeds via a classical Sₙ2 nucleophilic substitution mechanism. The nitrogen atom of the 2-bromo-4-methylaniline acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol, leading to the displacement of the bromide leaving group. The potassium carbonate serves as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

Step 2: Cyclization to form 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
  • Reaction Setup: In a well-ventilated fume hood, dissolve the 2-(2-Bromo-4-methylphenylamino)ethan-1-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (Et₃N) or pyridine (1.5 eq). Slowly add a solution of a phosgene equivalent, for example, triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.1 eq), in the same solvent.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

The cyclization reaction proceeds in a stepwise manner. Initially, the more nucleophilic amino group of the β-amino alcohol reacts with the phosgene equivalent to form an intermediate chloroformate or carbamate. Subsequently, the hydroxyl group, often deprotonated by the base, acts as an intramolecular nucleophile, attacking the carbonyl carbon of the intermediate and displacing the leaving group (e.g., chloride or imidazole) to form the five-membered oxazolidinone ring.

G cluster_0 Reaction Mechanism: Cyclization with a Phosgene Equivalent amino_alcohol 2-(2-Bromo-4-methylphenylamino)ethan-1-ol intermediate_carbamoyl_chloride Intermediate Carbamoyl Chloride amino_alcohol->intermediate_carbamoyl_chloride + Phosgene - HCl phosgene_equivalent Cl-C(=O)-Cl (Phosgene) oxazolidinone 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one intermediate_carbamoyl_chloride->oxazolidinone Intramolecular SN2 reaction - HCl hcl HCl oxazolidinone->hcl Overall: + 2HCl

Caption: Simplified mechanism of oxazolidinone ring formation.

Alternative Synthetic Strategies

Palladium-Catalyzed N-Arylation

An alternative and convergent approach is the palladium-catalyzed N-arylation of 1,3-oxazolidin-2-one with a suitable aryl halide, such as 1,2-dibromo-4-methylbenzene or 2-bromo-1-iodo-4-methylbenzene.[6] This method, often referred to as a Buchwald-Hartwig amination, has the advantage of forming the key N-aryl bond in a single step from the pre-formed oxazolidinone core.

Table 1: Comparison of Synthetic Routes

FeaturePrimary Route (Cyclization)Alternative Route (Pd-Catalysis)
Starting Materials Readily available anilines and C2 synthonsPre-formed oxazolidinone and dihaloarenes
Number of Steps Two main synthetic stepsOne main synthetic step
Scalability Generally goodCan be challenging due to catalyst cost and removal
Potential Issues Handling of phosgene equivalentsCatalyst poisoning, ligand screening, metal contamination
Overall Yield Often moderate to goodCan be high with optimized conditions
Synthesis from an Isocyanate Intermediate

Another viable route involves the reaction of 2-bromo-4-methylphenyl isocyanate with an epoxide, such as ethylene oxide, in the presence of a suitable catalyst. The isocyanate can be generated from 2-bromo-4-methylaniline by treatment with phosgene or a phosgene equivalent. This [3+2] cycloaddition reaction can be an efficient way to construct the oxazolidinone ring.

Characterization and Quality Control

The identity and purity of the synthesized 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch of the oxazolidinone ring.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

Overall Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for the primary synthetic route.

G cluster_step1 Step 1: Synthesis of the Amino Alcohol Intermediate cluster_step2 Step 2: Cyclization to the Oxazolidinone start1 Start: 2-Bromo-4-methylaniline reagent1 Add 2-Bromoethanol and Base start1->reagent1 reaction1 Reflux Reaction Mixture reagent1->reaction1 workup1 Aqueous Work-up and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Intermediate: 2-(2-Bromo-4-methylphenylamino)ethan-1-ol purification1->product1 start2 Start: Amino Alcohol Intermediate product1->start2 reagent2 Add Phosgene Equivalent and Base start2->reagent2 reaction2 Stir at Room Temperature reagent2->reaction2 workup2 Aqueous Work-up and Extraction reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 Final Product: 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one purification2->product2

Caption: High-level experimental workflow.

Conclusion

The synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a valuable endeavor for medicinal chemistry and drug discovery. The primary synthetic route detailed in this guide, involving the cyclization of a β-amino alcohol intermediate, represents a robust and reliable method for obtaining this key building block. While alternative strategies such as palladium-catalyzed N-arylation offer more convergent pathways, the chosen route provides a balance of practicality, scalability, and predictability. The successful synthesis of this target molecule opens the door to a wide range of further chemical modifications, paving the way for the discovery of novel therapeutic agents based on the privileged oxazolidinone scaffold.

References

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PubMed Central. Available at: [Link]

  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC - NIH. Available at: [Link]

  • Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II) - ResearchGate. Available at: [Link]

  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate - Organic Syntheses. Available at: [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors - JScholar Publisher. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. Available at: [Link]

  • 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-meth-oxy-phenol - PubMed. Available at: [Link]

  • CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents.
  • The Synthesis of Functionalized 3-Aryl- and 3-Heteroaryloxazolidin-2-ones and Tetrahydro-3-aryl-1,3-oxazin-2-ones via the Iodocyclocarbamation Reaction: Access to Privileged Chemical Structures and Scope and Limitations of the Method | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table - ResearchGate. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]

  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof - Justia Patents. Available at: [Link]

  • Chem252 (Lecture 1: Evans' Oxazolidinone) - YouTube. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol - NIH. Available at: [Link]

  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. Available at: [Link]

  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one - ResearchGate. Available at: [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC. Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. Available at: [Link]

  • 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one - NIH. Available at: [Link]

  • Process for the preparation of an oxazolidinone antibacterial agent and intermediates thereof - European Patent Office EP2163547 - Googleapis.com. Available at: [Link]

  • 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one - NIH. Available at: [Link]

Sources

Exploratory

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one starting materials

An In-depth Technical Guide to the Starting Materials for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Synthesis Introduction 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a substituted N-aryl oxazolidinone, a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Synthesis

Introduction

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a substituted N-aryl oxazolidinone, a class of compounds recognized for their significant role as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The structural arrangement, featuring a brominated and methylated phenyl ring attached to a heterocyclic oxazolidinone core, provides a versatile scaffold for further chemical modification. A robust and well-understood synthetic strategy, beginning from simple, commercially available precursors, is paramount for ensuring the efficient and scalable production of this key intermediate.

This technical guide provides a detailed examination of the starting materials and synthetic pathways leading to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. We will dissect the synthesis through a retrosynthetic lens, elucidate the preparation of key intermediates, and provide detailed, field-proven protocols. The focus will remain on the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers in drug development and organic synthesis.

Part 1: Retrosynthetic Analysis and Core Starting Materials

The most logical synthetic strategy for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one involves a disconnection at the aryl nitrogen-carbon bond of the oxazolidinone ring. This retrosynthetic approach identifies two primary building blocks: a substituted aniline intermediate and a two-carbon unit that will form the heterocyclic ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the synthesis can be efficiently executed by first preparing the key intermediate, 2-Bromo-4-methylaniline , from a readily available and cost-effective starting material, p-Toluidine (4-methylaniline). Subsequently, this intermediate is reacted with a suitable C2 synthon to construct the 1,3-oxazolidin-2-one ring.

Part 2: Synthesis of Key Intermediate: 2-Bromo-4-methylaniline

The direct bromination of p-toluidine is challenging as the powerful activating and ortho-, para-directing amino group would lead to a mixture of products, including polybrominated species, and potential oxidation. To achieve the desired regioselectivity (bromination at the ortho-position to the amino group), a protection-bromination-deprotection strategy is employed.[2]

The Causality Behind the Strategy:

  • Protection: The amino group of p-toluidine is temporarily converted into a less activating acetamido group by reacting it with acetic anhydride. This N-acetyl group is still an ortho-, para-director but is bulky enough to sterically hinder the positions adjacent to it, favoring substitution at the ortho position relative to the amino group's original location.[2]

  • Bromination: The resulting N-acetyl-p-toluidine undergoes electrophilic aromatic substitution with bromine. The bromine atom is directed to the position ortho to the activating acetamido group.[2]

  • Deprotection: The N-acetyl group is then removed via acid-catalyzed hydrolysis to regenerate the amine, yielding the final intermediate, 2-bromo-4-methylaniline.[2][3]

G cluster_0 Synthesis of 2-Bromo-4-methylaniline p_toluidine p-Toluidine acetylated N-Acetyl-p-toluidine p_toluidine->acetylated Step 1: Acetylation (Protection) brominated 2-Bromo-N-acetyl-4-methylaniline acetylated->brominated Step 2: Bromination final_intermediate 2-Bromo-4-methylaniline brominated->final_intermediate Step 3: Hydrolysis (Deprotection)

Caption: Workflow for the synthesis of the key intermediate.

Experimental Protocol: Three-Step Synthesis of 2-Bromo-4-methylaniline

Step 1: Acetylation of p-Toluidine

  • To a stirred solution of p-toluidine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product, N-acetyl-p-toluidine.

  • Filter the white solid, wash with cold water, and dry under vacuum.

Step 2: Bromination of N-Acetyl-p-toluidine

  • Dissolve the N-acetyl-p-toluidine (1.0 eq) from the previous step in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the mixture, maintaining the temperature below 20°C.

  • Stir the mixture for 2-4 hours at room temperature.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

  • The product, 2-bromo-N-acetyl-4-methylaniline, will precipitate. Filter the solid, wash thoroughly with water, and dry.

Step 3: Hydrolysis of 2-Bromo-N-acetyl-4-methylaniline

  • Suspend the 2-bromo-N-acetyl-4-methylaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.[3]

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete.[3]

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonia) until the pH is between 8-10 to precipitate the free amine.[3]

  • Extract the product, 2-bromo-4-methylaniline, with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Parameter Step 1: Acetylation Step 2: Bromination Step 3: Hydrolysis
Primary Reagent Acetic AnhydrideBromine (Br₂)Hydrochloric Acid (HCl)
Solvent Glacial Acetic AcidGlacial Acetic AcidEthanol/Water
Temperature Room Temperature< 20°C then RTReflux
Typical Yield > 95%80-90%> 90%

Part 3: Formation of the 1,3-Oxazolidin-2-one Ring

With the key intermediate, 2-bromo-4-methylaniline, in hand, the final step is the construction of the oxazolidinone ring. The most direct and atom-economical industrial approach involves a catalyzed reaction with ethylene carbonate.

The Causality Behind the Choice:

  • Atom Economy: Ethylene carbonate serves as a C2 source and a carbonylating agent in a single molecule, releasing only ethylene glycol as a byproduct, which is environmentally benign.

  • Safety: This method avoids the use of highly toxic and hazardous reagents such as phosgene or bromoacetone.[4]

  • Efficiency: The reaction can often be performed in a single step under catalytic conditions.

G cluster_1 Oxazolidinone Ring Formation Intermediate 2-Bromo-4-methylaniline Target 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one Intermediate->Target Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Target Base Catalyst Heat

Caption: Direct synthesis of the target molecule via cyclization.

Experimental Protocol: Cyclization with Ethylene Carbonate
  • In a reaction vessel equipped with a condenser and a stirrer, combine 2-bromo-4-methylaniline (1.0 eq), ethylene carbonate (1.2-1.5 eq), and a catalytic amount of a suitable base (e.g., sodium methoxide or potassium carbonate).

  • Heat the mixture to a high temperature (typically 140-160°C) with stirring.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction involves the initial nucleophilic attack of the amine on the carbonate, followed by ring-closing with the elimination of ethylene glycol.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Summary of Core Materials

Role Material CAS Number Notes
Primary Starting Material p-Toluidine (4-Methylaniline)106-49-0Readily available aromatic amine.
Protecting Group Source Acetic Anhydride108-24-7Used for acetylation of the amino group.
Brominating Agent Bromine (Br₂)7726-95-6Electrophile for aromatic substitution.
Deprotection Agent Hydrochloric Acid (HCl)7647-01-0For hydrolysis of the amide.
C2/Carbonyl Source Ethylene Carbonate96-49-1Reagent for oxazolidinone ring formation.
Catalyst Sodium Methoxide or K₂CO₃124-41-4 / 584-08-7Base catalyst for the cyclization step.

Conclusion

The synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a well-defined process rooted in fundamental organic chemistry principles. The strategic pathway, originating from the inexpensive starting material p-toluidine, relies on a robust protection-bromination-deprotection sequence to generate the key 2-bromo-4-methylaniline intermediate with high regiochemical control. The subsequent formation of the oxazolidinone ring is most efficiently achieved through a direct, atom-economical reaction with ethylene carbonate. This guide provides researchers and drug development professionals with a comprehensive and technically sound framework for the synthesis, emphasizing the causal logic behind each procedural step to ensure reproducibility and scalability.

References

  • Vertex AI Search. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Shahwar, D., et al. (n.d.). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Allen Institute for AI. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?. Available at: [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • ResearchGate. (2011). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Available at: [Link]

  • PubMed Central. (n.d.). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-o-cresol. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Available at: [Link]

  • Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Available at: [Link]

  • MDPI. (n.d.). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Available at: [Link]

  • Ozon Chemical. (n.d.). 2-Bromo 4-methylpropiophenone. Available at: [Link]

Sources

Foundational

Spectroscopic Data for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one: A Technical Guide

Introduction Welcome to this in-depth technical guide on the spectroscopic characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This molecule, with CAS number 1060817-68-6, represents a class of N-aryl ox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This molecule, with CAS number 1060817-68-6, represents a class of N-aryl oxazolidinones, a heterocyclic framework of significant interest in medicinal chemistry and organic synthesis. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial activity, and serve as crucial chiral auxiliaries in asymmetric synthesis.

As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic analysis is the cornerstone of this process. This guide is structured not as a rigid template, but as a logical workflow that a scientist would follow. We will begin by proposing a robust synthesis, as the synthetic route provides context for potential impurities and byproducts. Subsequently, we will delve into a predictive analysis of the primary spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to establish a validated spectral signature for the title compound. Each section will not only present the expected data but will also elaborate on the chemical principles and empirical evidence that inform these predictions, ensuring a self-validating and trustworthy analytical framework.

Molecular Structure and Synthetic Strategy

To interpret spectroscopic data, one must first understand the molecule's architecture. 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one consists of a planar 1,3-oxazolidin-2-one ring connected via its nitrogen atom to a 2-bromo-4-methylphenyl group. The steric hindrance from the ortho-bromo substituent likely forces a non-planar arrangement between the phenyl and oxazolidinone rings.

Molecular Structure with Atom Numbering

Caption: Molecular structure of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Proposed Synthesis

A reliable and environmentally conscious method for synthesizing N-aryl oxazolidin-2-ones involves the reaction of the corresponding aniline with ethylene carbonate.[1] This approach avoids harsh reagents and solvents, making it suitable for modern drug discovery workflows.

Workflow: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product Aniline 2-Bromo-4-methylaniline Reaction Reaction Vessel (e.g., 160 °C, neat or with catalyst) Aniline->Reaction EC Ethylene Carbonate EC->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Dilute Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Purify->Product Pure Product G M [M]⁺˙ m/z 255/257 F1 [M - C₂H₂O]⁺˙ m/z 213/215 M->F1 - C₂H₂O F2 [M - CO₂]⁺˙ m/z 211/213 M->F2 - CO₂ F3 [C₈H₈BrN]⁺˙ m/z 197/199 M->F3 - C₂H₄O F4 [M - Br]⁺ m/z 176 M->F4 - Br•

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a key hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a comprehensive interpretation grounded in fundamental principles and field-proven insights, ensuring both scientific integrity and practical utility.

Introduction: The Structural Elucidation of a Privileged Scaffold

The oxazolidinone ring is a "privileged scaffold" in drug discovery, most notably recognized in the linezolid class of antibiotics.[1] The precise characterization of substituted oxazolidinones is therefore of paramount importance. ¹H NMR spectroscopy is an indispensable tool for confirming the structure and purity of such molecules. This guide will dissect the predicted ¹H NMR spectrum of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, providing a proton-by-proton analysis of chemical shifts, multiplicities, and coupling constants.

The molecular structure, with protons labeled for the subsequent analysis, is presented below:

Caption: Molecular structure of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the title compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H₆~ 7.5dJortho = ~8.01H
H₅~ 7.2ddJortho = ~8.0, Jmeta = ~2.01H
H₃~ 7.4dJmeta = ~2.01H
-CH₃~ 2.4s-3H
-OCH₂- (H₉)~ 4.5tJ = ~8.02H
-NCH₂- (H₈)~ 4.1tJ = ~8.02H

Detailed Spectral Analysis

Aromatic Region (δ 7.0-7.6 ppm)

The aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, as well as the oxazolidinone moiety. Aromatic proton signals typically appear in the range of 7-9 ppm.[2]

  • H₆ (δ ~ 7.5 ppm, doublet): This proton is ortho to the bromine atom, which exerts a deshielding effect, shifting it downfield. It is coupled only to H₅, resulting in a doublet with a typical ortho coupling constant of approximately 8.0 Hz.

  • H₅ (δ ~ 7.2 ppm, doublet of doublets): This proton is coupled to both H₆ (ortho-coupling, J ≈ 8.0 Hz) and H₃ (meta-coupling, J ≈ 2.0 Hz), giving rise to a doublet of doublets.[3]

  • H₃ (δ ~ 7.4 ppm, doublet): This proton is adjacent to the nitrogen of the oxazolidinone ring and meta to the bromine atom. It is only coupled to H₅ through a meta-coupling, resulting in a doublet with a small coupling constant of around 2.0 Hz.[3]

Aliphatic Region (δ 2.0-5.0 ppm)

The aliphatic protons include the methyl group on the aromatic ring and the two methylene groups of the oxazolidinone ring.

  • -CH₃ (δ ~ 2.4 ppm, singlet): The methyl group protons are not coupled to any other protons, and therefore appear as a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

  • -OCH₂- (H₉) (δ ~ 4.5 ppm, triplet): These protons are adjacent to the ring oxygen, which is strongly electron-withdrawing, causing a significant downfield shift. They are coupled to the adjacent -NCH₂- protons (H₈), resulting in a triplet with a coupling constant of approximately 8.0 Hz.

  • -NCH₂- (H₈) (δ ~ 4.1 ppm, triplet): These protons are adjacent to the ring nitrogen. They are also coupled to the -OCH₂- protons (H₉), appearing as a triplet with a similar coupling constant of about 8.0 Hz.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate data interpretation.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ B Add TMS as internal standard (0.03% v/v) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock on the deuterium signal of CDCl₃ D->E F Shim the magnetic field for homogeneity E->F G Set acquisition parameters (e.g., 30° pulse, 1-2s relaxation delay) F->G H Acquire Free Induction Decay (FID) G->H I Apply Fourier Transform to the FID H->I J Phase and baseline correct the spectrum I->J K Integrate signals and pick peaks J->K

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the pulse angle (typically 30-45 degrees), relaxation delay (e.g., 1-2 seconds), and the number of scans.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The detailed analysis of the ¹H NMR spectrum of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one provides a robust framework for its structural confirmation. By understanding the interplay of electronic effects and spin-spin coupling, researchers can confidently identify this and related compounds, a critical step in the advancement of drug discovery and development programs. For unambiguous assignments, especially in complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to confirm proton-proton coupling networks.[4]

References

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available at: [Link]

  • PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). Available at: [Link]

  • Gonzales, R. D., et al. (2001). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(7), 2143–2146. Available at: [Link]

Sources

Foundational

Technical Guide: 13C NMR Characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Executive Summary & Pharmacophore Significance The 3-aryl-1,3-oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a class of antibiotics (e.g., Linezolid, Ted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The 3-aryl-1,3-oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a class of antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban).[1] The specific derivative 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one represents a critical synthetic intermediate.[1] The ortho-bromo substituent typically serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.[1]

This guide provides a rigorous structural elucidation strategy, focusing on the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of this molecule.[2] It moves beyond simple peak listing to explain the electronic causality governing chemical shifts, particularly the heavy-atom effect of bromine and the electronic bias of the carbamate nitrogen.

Structural Segmentation & Theoretical Shift Prediction

To accurately assign the 13C NMR spectrum, we must segment the molecule into three distinct magnetic environments: the Heterocyclic Core , the Polysubstituted Aromatic System , and the Aliphatic Substituent .

The Assignment Workflow

The following diagram illustrates the logical flow for assigning the carbon signals, moving from distinct aliphatic regions to the complex aromatic region.

AssignmentWorkflow Start Raw 13C Spectrum Region1 Region I: Carbonyl (>150 ppm) Start->Region1 Region2 Region II: Aliphatic (20-65 ppm) Start->Region2 Region3 Region III: Aromatic (120-140 ppm) Start->Region3 Logic1 Assign C2 (C=O) Unique Deshielding Region1->Logic1 Logic2 Distinguish C4 vs C5 Electronegativity (O > N) Region2->Logic2 Logic3 SCS Calculation (Substituent Chemical Shifts) Region3->Logic3 Final Confirmed Structure Logic1->Final Logic2->Final Logic3->Final

Figure 1: Logical workflow for structural elucidation of N-aryl oxazolidinones.

Theoretical Chemical Shift Analysis (SCS)

Using additivity rules for substituted benzenes, we can predict the aromatic shifts. The base value for benzene is 128.5 ppm .

  • Effect of Bromine (Heavy Atom Effect): Unlike highly electronegative atoms (F, Cl) which deshield the ipso carbon, Bromine exerts a "Heavy Atom Effect," often causing an upfield shift (shielding) of the attached carbon due to spin-orbit coupling and increased electron density.[3]

  • Effect of Oxazolidinone Nitrogen: This nitrogen is part of a carbamate. It is moderately electron-donating by resonance but inductively withdrawing.[1] It typically deshields the ipso carbon significantly (~ +10-15 ppm).

Experimental Protocol: Data Acquisition

To ensure data integrity suitable for regulatory submission or publication, the following acquisition parameters are recommended.

Sample Preparation[4]
  • Solvent: DMSO-d6 is preferred over CDCl3.[1]

    • Reasoning: Oxazolidinones possess a polar carbamate backbone. DMSO-d6 ensures complete solubility and prevents aggregation-induced line broadening.[1] Furthermore, the solvent residual peak (39.5 ppm) does not overlap with the critical N-CH2 signal (~46 ppm).

  • Concentration: 20-30 mg in 0.6 mL solvent. High concentration is vital for 13C sensitivity (1.1% natural abundance).

Instrument Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

    • Why: Standard proton decoupling is required to collapse C-H couplings into singlets for signal-to-noise (S/N) enhancement.[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Why: Quaternary carbons (C=O, C-Br, C-Me, C-N) have long T1 relaxation times.[1] Insufficient D1 leads to poor integration and missing quaternary peaks.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour on a 400 MHz instrument) to resolve the low-intensity quaternary aromatic carbons.

Comprehensive Data Interpretation

The following table synthesizes predicted values with expected experimental ranges for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one .

Carbon PositionLabelTypePredicted Shift (δ, ppm)Diagnostic Feature
Oxazolidinone Ring
C-2C=O[1]Quaternary155.0 - 158.0 Most deshielded signal; characteristic of carbamates.
C-5O-CH2Secondary (CH2)61.0 - 63.0 Deshielded by direct oxygen attachment.[1] Downfield of C-4.
C-4N-CH2Secondary (CH2)45.0 - 48.0 Attached to Nitrogen.[1] Upfield relative to C-5.[1][4]
Aromatic Ring
C-4'C-MeQuaternary138.0 - 140.0 Deshielded by Methyl (ipso) and para-N resonance.[1]
C-1'C-NQuaternary134.0 - 136.0 Deshielded by Nitrogen attachment.
C-3'CHTertiary (CH)132.0 - 134.0 Ortho to Methyl; Meta to Bromine.
C-6'CHTertiary (CH)128.0 - 130.0 Ortho to Nitrogen group.[1]
C-5'CHTertiary (CH)127.0 - 129.0 Meta to Nitrogen; Ortho to Methyl.
C-2'C-BrQuaternary121.0 - 124.0 Key Signal: Shielded by Bromine (Heavy Atom Effect).[1]
Substituent
MethylCH3Primary (CH3)20.0 - 21.0 Most upfield signal.[1]
Mechanistic Insight: The C-Br Anomaly

Researchers often misassign the C-Br carbon (C-2') expecting it to be deshielded due to electronegativity. However, in 13C NMR, the Heavy Atom Effect dominates for Bromine and Iodine.[3] The large electron cloud of Bromine introduces relativistic shielding effects, often pushing the ipso carbon upfield, sometimes even overlapping with unsubstituted aromatic carbons.[3] In this molecule, expect C-2' to appear near 122 ppm , significantly upfield from the C-N and C-Me carbons.

Impurity Profiling & Synthetic Context

Understanding the synthesis is crucial for identifying impurity peaks in the NMR spectrum. The most common route involves the cyclization of an aniline derivative.

SynthesisPathway SM Starting Material: 2-Bromo-4-methylaniline Inter Intermediate: Carbamate / Hydroxyethyl aniline SM->Inter Acylation Reagent Reagent: 2-Chloroethyl chloroformate (or Ethylene Carbonate) Reagent->Inter Product Target: 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one Inter->Product Cyclization (Base) Impurity1 Impurity A: Unreacted Aniline (Peaks: ~115-145 ppm Ar, ~20 ppm Me) Product->Impurity1 Residual SM Impurity2 Impurity B: Open-chain Carbamate (Peaks: ~154 ppm C=O, ~60/42 ppm alkyl) Product->Impurity2 Incomplete Cyclization

Figure 2: Synthetic pathway highlighting potential impurities detectable by 13C NMR.

Diagnostic Impurity Signals
  • Unreacted Aniline: Look for a shift in the aromatic region. The C-N carbon in the free aniline will be significantly shielded (~145 ppm) compared to the oxazolidinone (~135 ppm).

  • Open-Chain Carbamate: If the cyclization is incomplete, you may see a secondary carbonyl peak slightly upfield (approx. 154 ppm) and a split in the aliphatic region corresponding to the non-cyclic -O-CH2-CH2-Cl or -OH chain.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5] (Authoritative text on Substituent Chemical Shifts and Heavy Atom Effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for additivity rules in 13C NMR).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (General reference for oxazolidinone ring shifts).[1]

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[1] [Link] (Foundational paper on N-aryl oxazolidinone NMR and synthesis).[1]

Sources

Exploratory

Technical Whitepaper: Mass Spectrometry Characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Executive Summary This guide details the mass spectrometric (MS) characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (referred to herein as BMP-Ox ). As a halogenated N-aryl oxazolidinone, BMP-Ox represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric (MS) characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (referred to herein as BMP-Ox ). As a halogenated N-aryl oxazolidinone, BMP-Ox represents a critical structural scaffold often encountered as an intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and antimicrobial agents (e.g., Linezolid derivatives).

Accurate identification of this compound relies heavily on leveraging the unique isotopic signature of bromine and the characteristic ring-opening fragmentation of the oxazolidinone moiety. This document moves beyond basic spectral matching to provide a mechanistic understanding of the ionization and fragmentation pathways required for rigorous impurity profiling and quality control.

Physicochemical Properties & MS Theory

Before initiating analysis, the theoretical mass envelope must be established to differentiate the target analyte from potential de-halogenated impurities or synthetic byproducts.

Molecular Specifications[1][2][3][4][5]
  • Chemical Formula:

    
    
    
  • Nominal Mass: 255 Da

  • Monoisotopic Mass (

    
    ):  254.9895 Da
    
  • Isotopic Mass (

    
    ):  256.9875 Da
    
The Bromine Isotopic Signature

The defining feature of BMP-Ox in mass spectrometry is the 1:1 natural abundance of


 (50.69%) and 

(49.31%). Unlike chlorinated compounds (3:1 ratio), brominated compounds present a distinct "doublet" pattern of equal intensity separated by 2 Da.

Critical Check: In any MS1 scan (Full Scan), the absence of this 1:1 doublet at


 256/258 immediately indicates a loss of the bromine atom (de-bromination impurity) or misidentification of the peak.
Data Summary Table[6]
ParameterValue / Characteristic
Precursor Ion

256.0 / 258.0 (Doublet, 1:1 ratio)
Adducts (Common)

;

Ring Cleavage (

)
Loss of

(-44 Da)
Halogen Loss (

)
Loss of

(-79/-81 Da) or

(-80/-82 Da)
Retention Behavior Mid-polar; elutes after non-halogenated precursors on C18.

Ionization Strategy: ESI vs. EI

Electrospray Ionization (ESI) - Recommended

For pharmaceutical intermediates, ESI in Positive Mode (+) is the gold standard. The oxazolidinone nitrogen and the carbonyl oxygen provide sites for protonation.

  • Mechanism: Soft ionization yields the intact protonated molecule

    
    .
    
  • Why: Preserves the isotopic envelope essential for confirmation. Minimizes in-source fragmentation, allowing for controlled MS/MS experiments.

Electron Impact (EI)

Used only if GC-MS is the available platform.

  • Mechanism: Hard ionization (70 eV).

  • Risk: Extensive fragmentation may obliterate the molecular ion (

    
    ), leaving only the tropylium ion (
    
    
    
    ) or bromotoluene fragments, which are less specific to the oxazolidinone structure.

Fragmentation Pathways (MS/MS)

Understanding the fragmentation is vital for developing Multiple Reaction Monitoring (MRM) methods for quantitation.

Primary Pathway: Decarboxylation (Ring Contraction)

The most thermodynamically favorable pathway for 2-oxazolidinones is the loss of carbon dioxide (


).
  • Transition:

    
    
    
  • Mechanism: The protonated carbonyl induces ring opening, followed by the elimination of neutral

    
    .
    
  • Resulting Mass:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).
  • Structure: The resulting ion is typically an aziridine or a secondary amine cation.

Secondary Pathway: De-bromination

Following the ring opening, the molecule possesses high internal energy, leading to the cleavage of the


 bond.
  • Transition:

    
    
    
  • Mechanism: Homolytic cleavage of the Br radical or heterolytic loss of HBr.

  • Diagnostic Value: The collapse of the isotopic doublet into a single monoisotopic peak (at

    
     133) confirms the bromine was on the lost fragment or that the remaining core is the non-halogenated methyl-phenyl-amine moiety.
    
Visualization of Fragmentation

The following diagram illustrates the stepwise degradation logic used to confirm the structure.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 256 / 258 (1:1) Inter Intermediate Ion [M+H - CO2]+ m/z 212 / 214 (1:1) Parent->Inter Neutral1 Loss of CO2 (44 Da) Parent->Neutral1 Fragment Core Fragment [M+H - CO2 - Br]+ m/z 133 (Single Peak) Inter->Fragment Neutral2 Loss of Br (79/81 Da) Inter->Neutral2

Figure 1: Proposed ESI-MS/MS fragmentation pathway for BMP-Ox. Note the collapse of the isotopic doublet in the final stage.

Experimental Protocol: LC-MS Method

To ensure reproducibility, the following method parameters are recommended. This protocol is designed to separate BMP-Ox from common synthetic precursors (e.g., 2-bromo-4-methylaniline).

Liquid Chromatography Conditions[7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Q-TOF or Triple Quad)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source decarboxylation).

  • Collision Energy (CE):

    • For

      
       212 (Screening): 15-20 eV.
      
    • For

      
       133 (Confirmation): 30-40 eV.
      
Analytical Workflow Diagram

Workflow Sample Sample Prep (Dilute in MeOH) LC LC Separation (C18 Gradient) Sample->LC MS1 MS1 Full Scan Check for 256/258 Doublet LC->MS1 Decision Isotope Pattern Match? MS1->Decision MS2 MS2 Fragmentation Target m/z 212 (-CO2) Decision->MS2 Yes Report Purity Report & ID Confirmation Decision->Report No (Flag Impurity) MS2->Report

Figure 2: Step-by-step analytical workflow for the identification and purity assessment of BMP-Ox.

Impurity Profiling & Troubleshooting

When analyzing BMP-Ox, three specific impurity classes often confound results. Use this table to distinguish them:

Impurity TypeObserved Mass (

)
Isotope PatternCause
De-brominated 178.0Single peakOver-reduction during synthesis.
Hydrolysis Product 230/2321:1 DoubletRing opening due to moisture/pH (Amino-alcohol form).
Regioisomer 256/2581:1 DoubletBromine at pos 3 or methyl at pos 2. Requires NMR to distinguish; MS is identical.

Expert Insight: If you observe a peak at


 (

274/276), this is likely the ammonium adduct

. Do not mistake this for a separate impurity. Increasing the cone voltage slightly can decluster this adduct back to the protonated parent.

References

  • Fragmentation of N-aryl oxazolidinones

    • Title: Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Deriv
    • Source: ResearchG
    • URL:

  • Bromine Isotopic Abundance

    • Title: Isotopic Abundance in Mass Spectrometry (Cl & Br Patterns).[2][3]

    • Source: Chemistry LibreTexts.
    • URL:

  • Oxazolidinone Antibiotic Class Context

    • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.[4]

    • Source: NIH / PubMed.
    • URL:

Sources

Foundational

A Technical Guide to the Predicted Biological Activity of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Abstract The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in a novel class of antibiotics and its emerging potential in diverse therapeutic areas. This guide focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, renowned for its role in a novel class of antibiotics and its emerging potential in diverse therapeutic areas. This guide focuses on a specific derivative, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, providing a comprehensive analysis of its predicted biological activities based on the extensive research into its structural class. While direct empirical data on this specific molecule is not widely published, a robust predictive profile can be constructed by examining the well-established mechanisms of action and structure-activity relationships (SAR) of related N-aryl oxazolidinones. This document synthesizes information on its probable antimicrobial, monoamine oxidase inhibitory, and antiproliferative properties. Furthermore, it provides detailed, field-proven experimental protocols for researchers to validate these predicted activities in a laboratory setting.

Introduction: The Oxazolidinone Privileged Scaffold

The 1,3-oxazolidin-2-one core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a wide range of pharmacological activities.[1] Its significance was cemented with the clinical approval of Linezolid in 2000, the first of a new class of antibiotics for treating multi-drug resistant Gram-positive infections.[2][3] This success spurred extensive research, revealing that beyond their antibacterial effects, oxazolidinone derivatives possess activities as monoamine oxidase (MAO) inhibitors, anticancer agents, and anti-inflammatory compounds.[2][4]

This guide investigates the potential biological profile of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one . The N-aryl substitution is a critical determinant of activity in this class. The specific electronic and steric properties conferred by the 2-bromo and 4-methyl substitutions on the phenyl ring are expected to modulate its interaction with biological targets. This document serves as a predictive framework and a practical guide for initiating research into this promising compound.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential for designing experiments, particularly for solubility and formulation.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
LogP (Octanol/Water) ~2.5 - 3.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Polar Surface Area 38.77 Ų

Note: Values are estimated using computational models and may vary from empirical measurements.

General Synthetic Strategy

The synthesis of N-aryl oxazolidinones is a well-trodden path in organic chemistry. A common and effective strategy involves the cyclization of a corresponding amino alcohol with a carbonylating agent. For the title compound, a logical route would start from 2-bromo-4-methylaniline.

G cluster_0 Step 1: Epoxidation & Ring Opening cluster_1 Step 2: Cyclization cluster_2 Purification A 2-Bromo-4-methylaniline B Intermediate Amino Alcohol A->B 1. Glycidol or Epichlorohydrin 2. Base-catalyzed ring opening C 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one B->C Phosgene, Triphosgene, or Carbonyldiimidazole (CDI) D Final Product C->D Recrystallization or Column Chromatography

Caption: A plausible synthetic route for the target compound.

Causality: The choice of a carbonylating agent like CDI is often preferred in modern synthesis over the more hazardous phosgene, reflecting a commitment to laboratory safety without compromising yield. The nucleophilic attack of the aniline on the epoxide, followed by intramolecular cyclization, is an efficient method for constructing the core heterocyclic ring.

Predicted Biological Activities & Mechanisms of Action

The biological profile of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is predicted to be multifaceted, primarily centered around three key areas established for its parent class.

Primary Predicted Activity: Antibacterial Agent

The hallmark of the oxazolidinone class is its potent activity against a wide spectrum of multi-drug resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2][5]

Mechanism of Action: Oxazolidinones act at a unique and early stage of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), specifically at the A-site.[5][6] This binding event prevents the formation of the functional 70S initiation complex, which is the crucial first step in protein translation.[6][7] By blocking this process, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[6][8] This mechanism is distinct from other protein synthesis inhibitors, which is why cross-resistance is uncommon.[6][7]

G cluster_ribosome Bacterial Ribosome cluster_initiation Initiation Factors r50S 50S Subunit complex 70S Initiation Complex (Functional) r50S->complex r30S 30S Subunit r30S->complex fMet fMet-tRNA fMet->r30S mRNA mRNA mRNA->r30S compound Oxazolidinone (Target Compound) compound->r50S Binds to A-site on 50S no_protein No Protein Synthesis complex->no_protein Formation Blocked

Caption: Oxazolidinone mechanism: Inhibition of 70S initiation complex.

Secondary Predicted Activity: Monoamine Oxidase (MAO) Inhibition

A well-documented secondary pharmacology of the oxazolidinone class is the inhibition of monoamine oxidases (MAOs).[2] This can be both a therapeutic target (for depression) and a source of drug-drug interactions (serotonin syndrome).[9] MAO-A and MAO-B are mitochondrial enzymes responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[2] The N-aryl substituent is a key determinant of MAO inhibitory activity.[10] The electron-withdrawing nature of the bromine atom combined with the lipophilic methyl group on the phenyl ring of the title compound suggests a moderate to high affinity for the MAO active site is plausible.[10][11]

Exploratory Activity: Antiproliferative Effects

Emerging research has highlighted the potential of oxazolidinones as anticancer agents.[4] This activity is not due to their antibacterial mechanism but rather their ability to inhibit mammalian mitochondrial protein synthesis.[12][13] Because mitochondrial ribosomes share structural similarities with bacterial ribosomes, oxazolidinones can disrupt mitochondrial function.[13] Cancer cells, with their high metabolic rate and reliance on mitochondrial biogenesis, are particularly vulnerable to this disruption.[4] This leads to a cytostatic effect, inhibiting cell proliferation in a time- and concentration-dependent manner.[12] Studies have shown that some derivatives display selective cytotoxicity towards cancer cell lines while sparing non-tumorigenic cells.[4]

Experimental Protocols for Validation

To empirically determine the biological activity of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a series of standardized, robust assays should be performed. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold standard in microbiology.

Objective: To find the lowest concentration of the compound that visibly inhibits the growth of a target bacterium.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Test Compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Linezolid)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Methodology:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL based on a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading absorbance at 600 nm.

G A Prepare 0.5 McFarland Bacterial Suspension D Add 50µL Bacterial Inoculum to each well A->D B Prepare 2x Compound Stock Solution C Perform 2-fold Serial Dilution in 96-Well Plate (50µL MHB) B->C C->D E Incubate at 37°C for 18-24 hours D->E F Read Plate Visually & Spectrophotometrically (600nm) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer) and non-tumorigenic line (e.g., MCF-10A)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test Compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

Based on its structural membership in the highly active N-aryl oxazolidinone class, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is predicted to be a biologically active molecule. Its primary potential lies in its activity as an antibacterial agent against Gram-positive pathogens, functioning through the inhibition of bacterial protein synthesis. Concurrently, it is likely to exhibit secondary activities, including monoamine oxidase inhibition and antiproliferative effects on cancer cells via mitochondrial disruption.

The immediate and necessary next step is the empirical validation of these predictions. The protocols outlined in this guide provide a clear path for determining the MIC against relevant bacterial strains and the IC₅₀ against cancer cell lines. Further research should focus on establishing a full structure-activity relationship by synthesizing analogs, conducting in vivo efficacy studies in animal infection models, and performing comprehensive ADME/Tox profiling to assess its potential as a therapeutic lead.

References

  • ResearchGate. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Available at: [Link]

  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Shaw, K. J., et al. (2014). Rχ-01, a new family of oxazolidinones that overcome ribosome-based linezolid resistance. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (n.d.). Mechanism of action of oxazolidinone antibacterial agents. Available at: [Link]

  • JScholar Publisher. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences.
  • ResearchGate. (n.d.). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Available at: [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]

  • RegisteredNurseRN. (n.d.). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review. YouTube. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2020).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters.
  • PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

  • MDPI. (2013). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. Available at: [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • PubMed. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. Available at: [Link]

  • PubMed. (2002). Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PubMed. (2006). Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2005). Orientation of oxazolidinones in the active site of monoamine oxidase. Biochemical Pharmacology. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Molecules. Available at: [Link]

  • PubMed. (2002). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2021). Preparation method of (S) -4-phenyl-2-oxazolidinone. CN112500361A.
  • PubMed. (2005). Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • PMC. (2024). Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. ACS Omega. Available at: [Link]

  • PubMed. (2013). Substituted oxazolidinones as novel NPC1L1 ligands for the inhibition of cholesterol absorption. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

The Oxazolidinone Scaffold: A Cornerstone in Modern Antibacterial Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals The emergence of multidrug-resistant (MDR) bacteria represents a critical global health threat, necessitating the urgent development o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria represents a critical global health threat, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. In this landscape, the oxazolidinone scaffold has established itself as a privileged structure in medicinal chemistry, leading to the successful development of first-in-class antibiotics effective against a range of dangerous Gram-positive pathogens.[1][2] This guide provides a detailed exploration of the oxazolidinone core, from its fundamental mechanism of action and structure-activity relationships to synthetic strategies and clinical applications, offering field-proven insights for researchers and drug developers.

A Unique Mechanism of Action: Halting Protein Synthesis at Initiation

Unlike many antibiotic classes that inhibit protein synthesis during the elongation phase, oxazolidinones act at the very earliest stage: initiation.[1][3] This distinct mechanism is a key reason for their effectiveness against bacteria that have developed resistance to other protein synthesis inhibitors.[4][5]

The core action of oxazolidinones is to bind to the 50S ribosomal subunit.[6][7] Specifically, they situate themselves at the peptidyl transferase center (PTC), occupying a portion of the ribosomal A-site.[4][8] This binding physically obstructs the formation of the 70S initiation complex, which is the crucial first step in protein synthesis. By preventing the N-formylmethionyl-tRNA (fMet-tRNA) from binding correctly, the entire process of protein translation is brought to a standstill.[3][6] This lack of protein production ultimately leads to a bacteriostatic effect, halting bacterial growth and replication.[7]

MOA cluster_ribosome Bacterial Ribosome 30S 30S Subunit InitiationComplex 70S Initiation Complex (Functional Ribosome) 30S->InitiationComplex combines with 50S 50S 50S Subunit 50S->InitiationComplex PTC Peptidyl Transferase Center (PTC) on 50S PTC->InitiationComplex Blocks formation mRNA mRNA mRNA->30S binds fMet_tRNA fMet-tRNA fMet_tRNA->30S binds Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->PTC Binds to NoProtein Protein Synthesis Inhibited Synthesis Start Substituted Aniline + (R)-Epichlorohydrin Step1 Alkylation Start->Step1 Intermediate1 Amino Alcohol Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., with carbonyldiimidazole) Intermediate1->Step2 Intermediate2 Hydroxymethyl Oxazolidinone Step2->Intermediate2 Step3 Functional Group Interconversion (e.g., Azide formation) Intermediate2->Step3 Intermediate3 Azidomethyl Intermediate Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 Aminomethyl Intermediate Step4->Intermediate4 Step5 Acylation (e.g., with Acetic Anhydride) Intermediate4->Step5 Final Final Product (e.g., Linezolid) Step5->Final

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the enantioselective synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a chiral heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a chiral heterocyclic compound with potential applications in pharmaceutical development and as a chiral auxiliary in asymmetric synthesis. The protocol herein details a robust and efficient method, emphasizing the critical parameters for achieving high yield and enantioselectivity. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction: The Significance of Chiral Oxazolidinones

Chiral oxazolidinones are a critical class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their rigid, planar structure and the presence of a stereogenic center make them invaluable as chiral auxiliaries, effectively guiding the stereochemical outcome of a wide range of chemical transformations.[1][2] The pioneering work of Evans and others has established oxazolidinones as reliable tools for the asymmetric synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3]

Beyond their role as auxiliaries, the oxazolidinone scaffold is a key pharmacophore in several clinically important drugs. For instance, Linezolid, an oxazolidinone antibiotic, is effective against multi-drug resistant bacteria.[4] The diverse biological activities exhibited by functionalized oxazolidinones underscore the importance of developing efficient and stereoselective synthetic routes to access novel analogs for drug discovery programs.[4][5]

The target molecule, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, incorporates a substituted aryl group, suggesting its potential as a building block for more complex molecules with tailored electronic and steric properties. The enantioselective synthesis of this compound is therefore of considerable interest.

Strategic Approach to Enantioselective Synthesis

Several strategies have been developed for the enantioselective synthesis of oxazolidinones.[6] A common and effective approach involves the cyclization of a chiral β-amino alcohol with a carbonylating agent.[7] This strategy is advantageous as it allows for the introduction of the desired stereochemistry at an early stage.

Our proposed synthetic route to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one will follow a two-step sequence:

  • Reductive amination of a chiral α-hydroxy aldehyde with 2-bromo-4-methylaniline to generate a chiral β-amino alcohol.

  • Cyclization of the resulting chiral β-amino alcohol with a suitable carbonylating agent to form the target oxazolidinone.

This approach offers excellent control over the stereochemistry and is amenable to a variety of substrates.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-Glycidaldehyde≥95%Commercially Available
2-Bromo-4-methylaniline≥98%Commercially Available
Sodium triacetoxyborohydride≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N,N'-Carbonyldiimidazole (CDI)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Silica gel230-400 meshCommercially Available
Step 1: Synthesis of (R)-2-((2-Bromo-4-methylphenyl)amino)ethan-1-ol

This step involves the reductive amination of (R)-glycidaldehyde with 2-bromo-4-methylaniline. The use of sodium triacetoxyborohydride as a mild reducing agent is crucial to avoid the reduction of other functional groups.

Protocol:

  • To a solution of 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add (R)-glycidaldehyde (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral β-amino alcohol.

Step 2: Synthesis of (R)-3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The final step is the cyclization of the chiral β-amino alcohol using N,N'-carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.

Protocol:

  • To a solution of (R)-2-((2-bromo-4-methylphenyl)amino)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).

  • Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (R)-3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Characterization and Data Analysis

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Outcome
¹H NMR Peaks corresponding to the aromatic and oxazolidinone protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all unique carbon atoms, including the carbonyl carbon of the oxazolidinone ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₀H₁₀BrNO₂ (m/z = 255.00).[8]
Chiral HPLC Determination of enantiomeric excess (e.e.) by comparison with a racemic standard.
Melting Point A sharp melting point indicates high purity.

Mechanistic Insights and Rationale

The success of this enantioselective synthesis hinges on the stereochemical integrity of the starting chiral epoxide, (R)-glycidaldehyde. The reductive amination proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride. The mild nature of this reducing agent is key to preventing over-reduction or side reactions.

The subsequent cyclization with CDI is a highly efficient process. The more nucleophilic amino group of the β-amino alcohol attacks one of the carbonyl groups of CDI, followed by an intramolecular nucleophilic attack of the hydroxyl group to displace the imidazole leaving group and form the stable five-membered oxazolidinone ring.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Start 2-Bromo-4-methylaniline + (R)-Glycidaldehyde React1 Sodium Triacetoxyborohydride DCM, 0 °C to RT Start->React1 Product1 (R)-2-((2-Bromo-4-methylphenyl)amino)ethan-1-ol React1->Product1 React2 N,N'-Carbonyldiimidazole (CDI) Triethylamine, DCM, 0 °C to RT Product1->React2 Product2 (R)-3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one React2->Product2

Caption: Synthetic workflow for the enantioselective synthesis of the target oxazolidinone.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or side product formation.Ensure anhydrous conditions. Check the quality of the reducing agent. Optimize reaction time and temperature.
Low yield in Step 2 Incomplete cyclization.Ensure anhydrous conditions. Use a slight excess of CDI. Consider an alternative carbonylating agent like phosgene or a chloroformate, with appropriate safety precautions.
Low enantiomeric excess Racemization during the reaction.Maintain low temperatures during reactive steps. Ensure the chiral purity of the starting (R)-glycidaldehyde.
Purification difficulties Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization from different solvent mixtures.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Bromo-4-methylaniline is toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol detailed in these application notes provides a reliable and efficient pathway for the enantioselective synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. By carefully controlling the reaction conditions and utilizing high-purity reagents, researchers can obtain the target compound in good yield and high enantiomeric excess. This chiral building block holds promise for applications in asymmetric synthesis and for the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PubChem.
  • Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Organic & Biomolecular Chemistry, 16(24), 4416–4420. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of oxazolidinone 118. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Oxazolidinones.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxy-phenol. PubChem.
  • MDPI. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • MDPI. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

  • ACS Publications. (2012). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.
  • National Center for Biotechnology Information. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
  • ResearchGate. (n.d.). Applications and synthesis of chiral 2-oxazolidinones.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

Sources

Application

Application Note: A Guide to the Synthesis and Application of Oxazolidinone-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Logic of Asymmetric Synthesis via Chiral Auxiliaries In the landscape of pharmaceutical and natural product synthesis, the control of ster...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Logic of Asymmetric Synthesis via Chiral Auxiliaries

In the landscape of pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, offering a robust and predictable method for introducing chirality into achiral substrates.[1] The core principle involves the temporary, covalent attachment of a chiral molecule—the auxiliary—to a substrate.[2] This creates a chiral molecular environment that directs a subsequent bond-forming reaction to occur on one of the two prochiral faces of the substrate, resulting in a diastereoselective transformation.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[2]

Among the arsenal of available auxiliaries, the oxazolidinones developed by David A. Evans and his group in the late 1970s and early 1980s have distinguished themselves through their exceptional reliability, high levels of stereocontrol, and versatility across a range of C-C bond-forming reactions.[4][5] These auxiliaries, typically derived from readily available and inexpensive chiral amino alcohols like (S)-valinol or (S)-phenylalaninol, provide a powerful platform for asymmetric alkylations, aldol reactions, and Michael additions.[1][6] This guide provides a detailed overview of the strategic application of Evans' oxazolidinone auxiliaries, complete with mechanistic insights and detailed laboratory protocols.

Section 1: The Chiral Auxiliary Workflow

The application of an oxazolidinone auxiliary follows a logical and reliable three-stage sequence. Understanding this workflow is key to its successful implementation in a synthetic campaign.

  • Acylation: The chiral auxiliary is covalently attached to an achiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyloxazolidinone. This step brings the substrate under the stereodirecting influence of the auxiliary.

  • Diastereoselective Reaction: The N-acyloxazolidinone is converted into a metal enolate, which then reacts with an electrophile (e.g., an alkyl halide or an aldehyde). The bulky substituent on the auxiliary sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face.[7][8]

  • Cleavage: The newly functionalized acyl group is cleaved from the auxiliary, yielding the desired enantiomerically enriched product (as a carboxylic acid, alcohol, ester, etc.) and regenerating the auxiliary for potential recovery and reuse.[1]

G cluster_0 Core Workflow Start Chiral Oxazolidinone Auxiliary Acylation Step 1: Acylation (Attach Substrate) Start->Acylation + Acyl Halide/ Anhydride Diastereoselective Step 2: Diastereoselective C-C Bond Formation Acylation->Diastereoselective Forms N-Acyloxazolidinone Cleavage Step 3: Cleavage (Remove Auxiliary) Diastereoselective->Cleavage + Electrophile (e.g., R-X, RCHO) Product Enantiomerically Enriched Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: General workflow for using an oxazolidinone chiral auxiliary.

Section 2: Preparation of N-Acyloxazolidinones

The first critical step is the efficient and clean formation of the imide linkage. While several methods exist, the use of a strong base like n-butyllithium followed by an acid chloride is common.[9] However, for substrates sensitive to strong bases, milder protocols have been developed.

Protocol 2.1: Lewis Acid Catalyzed Acylation with Anhydride

This protocol is advantageous as it avoids strong, non-selective bases and is often high-yielding. Zinc chloride (ZnCl2) is an effective Lewis acid for this transformation.[10]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other desired auxiliary)

  • Propionic anhydride

  • Anhydrous Zinc Chloride (ZnCl2)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the chiral oxazolidinone (1.0 mmol, 1.0 eq) and anhydrous DCM (5 mL).

  • Add propionic anhydride (1.5 mmol, 1.5 eq).

  • Add anhydrous ZnCl2 (0.03 mmol, 3 mol%) to the stirring mixture at room temperature.[10]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The crude N-propionyl oxazolidinone can often be used directly in the next step or purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Section 3: Diastereoselective Enolate Reactions

This section details the core asymmetric transformations. The key to high diastereoselectivity is the formation of a conformationally rigid, chelated (Z)-enolate, which presents a single face for electrophilic attack.

Asymmetric Alkylation

Asymmetric alkylation is a powerful tool for creating chiral α-substituted carboxylic acid derivatives. The choice of base and reaction temperature is critical for selective enolate formation and reaction.[8]

Protocol 3.1: Diastereoselective Alkylation with Allyl Iodide

Materials:

  • N-propionyl oxazolidinone (from Protocol 2.1)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.1 mmol, 1.1 eq) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.[7][8]

  • Add allyl iodide (1.5 mmol, 1.5 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (5 mL).

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[7] A typical ratio for this reaction is >98:2.[8]

Asymmetric Aldol Reaction

The Evans aldol reaction is renowned for its ability to generate syn-aldol products with exceptional diastereoselectivity.[6] The reaction proceeds through a highly organized, boron-chelated six-membered chair-like transition state, known as the Zimmerman-Traxler model.[11]

Mechanism of Stereocontrol: The formation of a (Z)-boron enolate is key. The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The substituent on the auxiliary (e.g., isopropyl or benzyl group) effectively shields the Si-face of the enolate. Consequently, the aldehyde electrophile is forced to approach from the less hindered Re-face, leading to the observed syn stereochemistry.[6][11]

G cluster_0 Mechanism of Stereocontrol in Evans Aldol Reaction N-Acyl N-Acyloxazolidinone Enolate (Z)-Boron Enolate (Rigid Chelate) N-Acyl->Enolate Bu₂BOTf, i-Pr₂NEt TS Chair-like Transition State (Zimmerman-Traxler Model) Enolate->TS + R'CHO (Aldehyde) Enolate_Detail Enolate_Detail Enolate->Enolate_Detail Product Syn-Aldol Adduct TS->Product Workup TS_Detail Aldehyde approaches from the less-hindered face. TS->TS_Detail

Sources

Method

Introduction: The Strategic Importance of Biaryl Oxazolidinones in Modern Drug Discovery

An Application Note and Comprehensive Protocol for the Suzuki Coupling Reaction with 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Suzuki Coupling Reaction with 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. When integrated with an oxazolidinone core, these scaffolds exhibit significant potential, particularly in the development of novel antibiotics.[1][2][3] Oxazolidinones, a class of synthetic antibacterial agents, are known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis.[2] The synthesis of biaryl oxazolidinones, therefore, represents a critical step in accessing new chemical entities with potential therapeutic value against multidrug-resistant pathogens.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6][7] Its appeal in the pharmaceutical industry is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][5][6]

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for optimization and troubleshooting, particularly addressing the challenges posed by a potentially sterically hindered and electronically distinct substrate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] A base is required to activate the boronic acid for the transmetalation step.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, forming a Pd(II) complex.[10][12] The rate of this step can be influenced by the electron density of the aryl halide; electron-withdrawing groups can accelerate the reaction, while electron-donating groups may slow it down.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which reacts with the boronic acid to form a more nucleophilic boronate species.[11][14]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAd Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar')L_n OxAd->Trans Ar'-B(OH)2 Base RedEl Reductive Elimination Trans->RedEl Isomerization RedEl->Pd0 Ar-Ar' Product Biaryl Oxazolidinone RedEl->Product ArylBromide 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one ArylBromide->OxAd BoronicAcid Ar'-B(OH)2 BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

This protocol provides a general starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yield for a specific arylboronic acid.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one(If available)(Specify)Substrate (1.0 eq)
Arylboronic Acid(Varies)(Specify)Coupling partner (1.2 - 1.5 eq)
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3(Specify)Catalyst precursor (1-5 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6(Specify)Ligand (1.1-1.2 eq relative to Pd) - A bulky, electron-rich ligand is recommended for this sterically hindered substrate.[15][16]
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2(Specify)Base (2.0 - 3.0 eq)
1,4-Dioxane123-91-1(Specify)Anhydrous solvent
Deionized Water7732-18-5(In-house)Degassed
Ethyl Acetate141-78-6(Specify)For extraction
Brine(N/A)(In-house)Saturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9(Specify)Drying agent
Celite®61790-53-2(Specify)For filtration of palladium residues
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

    • In a separate vial, weigh out Palladium(II) Acetate (0.02 eq, 2 mol%) and SPhos (0.044 eq, 4.4 mol%).

    • Place a magnetic stir bar in the reaction flask.

    • Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. It is crucial to maintain an oxygen-free environment to prevent oxidation and deactivation of the phosphine ligand and catalyst.[17]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the reaction flask.

    • Add anhydrous 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

    • Ensure the mixture is stirring to create a homogeneous suspension.

  • Reaction Conditions:

    • Immerse the reaction flask in a preheated oil bath at 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl oxazolidinone product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Aryl Bromide, Boronic Acid, and Base in Flask B 2. Purge with Inert Gas A->B C 3. Add Catalyst, Ligand, and Solvents B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Dilute with Ethyl Acetate E->F G 7. Filter through Celite® F->G H 8. Aqueous Wash G->H I 9. Dry and Concentrate H->I J 10. Purify by Chromatography I->J Product Pure Product J->Product

Caption: Experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of a Suzuki coupling reaction can be sensitive to several variables. If the initial reaction provides a low yield or fails, consider the following optimization strategies.

ParameterCommon IssueRecommended Action
Catalyst/Ligand Low conversion or catalyst decomposition.Screen alternative ligands. For sterically hindered substrates, bulky phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often effective.[15][18][19] Varying the Pd source (e.g., Pd₂(dba)₃) may also be beneficial.
Base Incomplete reaction or side product formation (e.g., hydrolysis of the oxazolidinone).Try alternative bases such as Cs₂CO₃, K₂CO₃, or even organic bases like triethylamine if the substrate is base-sensitive. The strength and solubility of the base can significantly impact the rate of transmetalation.[20]
Solvent Poor solubility of reagents, leading to a sluggish reaction.Test different solvent systems. Toluene, DMF, or THF can be used in place of dioxane. A different ratio of organic solvent to water may also improve results. For substrates with poor solubility, consider higher temperatures or more polar aprotic solvents.[20]
Side Reactions Homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group).Ensure rigorous exclusion of oxygen to minimize homocoupling.[10] Protodeboronation can be minimized by using a less aqueous solvent system, a milder base, or by using boronate esters (e.g., pinacol esters) which are more stable.[14] Adding the boronic acid portionwise can also sometimes help.

Safety and Handling Precautions

  • Palladium Catalysts: Palladium compounds, especially fine powders, can be flammable and toxic.[21] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22] Avoid inhalation of dust.[22]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized, rendering them ineffective.[17] They should be handled under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all palladium-containing waste according to institutional guidelines for heavy metal waste.

By following this detailed guide, researchers and drug development professionals can effectively implement the Suzuki-Miyaura cross-coupling for the synthesis of valuable biaryl oxazolidinone compounds, a critical step in the discovery of new therapeutic agents.

References

  • Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). YouTube.
  • Merits of the Suzuki Coupling Reaction. BYJU'S.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Suzuki Reaction example 3. (2023). YouTube.
  • The Suzuki Reaction. Chem 115 Myers.
  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. (2026).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Precautions for Using Palladium Carbon C
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry.
  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1.
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • How can I solve my problem with Suzuki coupling?. (2014).
  • SAFETY D
  • Oxazolidinone synthesis. Organic Chemistry Portal.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ScienceDirect.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Synthesis and evaluation of novel biaryl oxazolidinones effective against gram-positive bacterial infections. (2024). ProQuest.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021). YouTube.
  • Oxazolidinone compounds and compositions, and methods of using the same.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube.

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Application

Application Notes and Protocols: Palladium Catalysts for Cross-Coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Introduction: Strategic Importance of Functionalized N-Aryl Oxazolidinones The N-aryl oxazolidinone motif is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Functionalized N-Aryl Oxazolidinones

The N-aryl oxazolidinone motif is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The targeted functionalization of this core structure through carbon-carbon (C-C) and carbon-heteroatom (C-N) bond formation is a critical strategy for the development of new therapeutic agents with improved efficacy, modified pharmacokinetic profiles, and novel intellectual property. The substrate, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, presents a versatile platform for such diversification. The ortho-bromo substituent serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling strategies applicable to 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols for key transformations, and discuss the mechanistic underpinnings that ensure reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the elaboration of complex pharmaceutical intermediates.

Understanding the Substrate: Steric and Electronic Considerations

The successful cross-coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is contingent on a nuanced understanding of its structural features. The presence of a bromine atom ortho to the bulky N-oxazolidinone ring introduces significant steric hindrance around the reactive C-Br bond. This steric congestion can impede the initial oxidative addition step in the palladium catalytic cycle, often necessitating the use of specialized, bulky phosphine ligands to promote efficient catalyst turnover.[1]

Furthermore, the electronic nature of the N-aryl oxazolidinone moiety can influence the reactivity of the aryl bromide. The oxazolidinone group is generally considered to be electron-withdrawing, which can favorably impact the rate of oxidative addition. However, the overall electronic profile of the aromatic ring is also influenced by the methyl group at the para-position. A careful balance of these factors is crucial when selecting the appropriate palladium catalyst and reaction conditions.

Synthetic Strategy: Accessing the Starting Material

A robust and scalable synthesis of the starting material is paramount. A common and effective method for the preparation of N-aryl oxazolidinones is the palladium-catalyzed N-arylation of 2-oxazolidinone with the corresponding aryl bromide.[2] This approach, often a variation of the Buchwald-Hartwig amination, provides a direct route to the desired substrate.

Protocol 1: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

This protocol is adapted from established palladium-catalyzed N-arylation procedures of oxazolidinones.[2]

Reaction Scheme:

Materials:

  • 1,2-Dibromo-4-methylbenzene

  • 2-Oxazolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 1,2-dibromo-4-methylbenzene (1.2 equiv.), 2-oxazolidinone (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities

The C-Br bond of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a versatile functional group for the introduction of new carbon-carbon and carbon-heteroatom bonds. The choice of the cross-coupling reaction will dictate the nature of the newly introduced moiety.

Below is a logical workflow for selecting and executing a palladium-catalyzed cross-coupling reaction with the target substrate.

experimental_workflow cluster_start Substrate Preparation cluster_reaction_selection Reaction Selection cluster_catalyst_selection Catalyst System Selection cluster_execution Reaction Execution & Analysis Start Start with 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Suzuki Suzuki-Miyaura (C-C Bond, Aryl/Vinyl) Start->Suzuki Choose Coupling Partner Heck Heck (C-C Bond, Alkene) Start->Heck Choose Coupling Partner Sonogashira Sonogashira (C-C Bond, Alkyne) Start->Sonogashira Choose Coupling Partner Catalyst_Suzuki Pd Precatalyst + Bulky Ligand (e.g., XPhos, SPhos) Suzuki->Catalyst_Suzuki Catalyst_Heck Pd(OAc)₂ or Pd Precatalyst + Phosphine Ligand Heck->Catalyst_Heck Catalyst_Sonogashira Pd Catalyst + Cu(I) cocatalyst + Ligand Sonogashira->Catalyst_Sonogashira Protocol Execute Protocol: - Inert Atmosphere - Optimized Conditions (Base, Solvent, Temp.) Catalyst_Suzuki->Protocol Catalyst_Heck->Protocol Catalyst_Sonogashira->Protocol Analysis Reaction Monitoring & Workup (TLC, LC-MS) Protocol->Analysis Purification Purification (Column Chromatography) Analysis->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for palladium-catalyzed cross-coupling.

The general palladium catalytic cycle for these cross-coupling reactions proceeds through three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

catalytic_cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetal Transmetalation / Insertion PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)Lₙ-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized palladium cross-coupling catalytic cycle.

Detailed Application Protocols

The following protocols are designed to be robust starting points for the cross-coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. Optimization of reaction parameters may be necessary for specific coupling partners.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3] For sterically hindered substrates like the one , the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often crucial for achieving high yields.[4]

Reaction Scheme:

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10085-95[4]
XPhos Pd G3(integrated)K₂CO₃1,4-Dioxane10090-98[4]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8060-80[5]

Recommended Protocol:

  • To a Schlenk tube, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and XPhos Pd G3 (0.02 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[6] The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors.[3]

Reaction Scheme:

Catalyst System Comparison:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃P(o-tol)₃Et₃NDMF10070-90[7]
Pd(OAc)₂ / Herrmann's Cat.(integrated)NaOAcNMP12080-95[8]
"Ligandless" Pd(OAc)₂NoneK₂CO₃DMA/H₂O10060-85[9]

Recommended Protocol:

  • In a sealed tube, combine 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (0.05 equiv.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv.), and triethylamine (Et₃N, 2.0 equiv.).

  • Add N,N-dimethylformamide (DMF) as the solvent.

  • Seal the tube and heat to 100 °C for 12-24 hours.

  • Monitor the reaction progress.

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[10][11]

Reaction Scheme:

Catalyst System Comparison:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuICuIEt₃NTHF6080-95[12]
Pd(OAc)₂ / XPhos / CuICuICs₂CO₃1,4-Dioxane8085-98[4]
Copper-free: Pd(P(t-Bu)₃)₂NoneCs₂CO₃Toluene10075-90[13]

Recommended Protocol:

  • To a Schlenk flask, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill with argon.

  • Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at 60 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction, filter off the ammonium salts, and wash with THF.

  • Concentrate the filtrate and purify by column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one offers a powerful and versatile entry point for the synthesis of a wide array of functionalized N-aryl oxazolidinones. The choice of catalyst, particularly the ligand, is critical to overcoming the steric hindrance posed by the ortho-substituent. Modern bulky phosphine ligands and pre-catalyst systems have demonstrated remarkable efficacy in such challenging transformations. The protocols provided herein serve as a robust foundation for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of novel drug candidates. Future work in this area could explore more sustainable and cost-effective catalyst systems, including those based on more abundant first-row transition metals.

References

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields. The nature of aryl bromides, phosphine ligands, bases, and solvents strongly affects the reaction outcome. Organic Letters. Available at: [Link]

  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. Organic Letters. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira reaction. Wikipedia. Available at: [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Steric and electronic factors affecting the synthesis of oxazolopiperidines. ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.
  • Heck Reaction—State of the Art. Catalysts. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Monoamine Reuptake Inhibitor Scaffolds from 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the synthesis of advanced monoamine reuptake inhibitor (MRI) candidates, starting from the versatile che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of advanced monoamine reuptake inhibitor (MRI) candidates, starting from the versatile chemical scaffold, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. Monoamine reuptake inhibitors are a cornerstone in the treatment of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), by modulating the synaptic concentrations of key neurotransmitters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2][3] This guide focuses on the strategic application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to functionalize the aryl bromide starting material. We delve into the mechanistic rationale behind these powerful synthetic tools, provide detailed, field-tested protocols, and outline methods for structural verification. The objective is to equip researchers with the foundational knowledge and practical steps to generate novel biaryl and aryl-amine derivatives, which are core structures in many potent MRIs, including triple reuptake inhibitors (TRIs).[4][5][6][7]

Introduction: The Rationale for Advanced MRI Synthesis

The therapeutic efficacy of MRIs is rooted in their ability to block the reabsorption of monoamine neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission.[2][3][8] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used, there is a significant clinical need for next-generation agents with broader or more tailored activity profiles.[7][9] Triple reuptake inhibitors (TRIs), which simultaneously target SERT, NET, and DAT, represent a promising frontier, potentially offering improved efficacy for a wider range of symptoms, including anhedonia, which is often linked to dopamine system dysfunction.[4][6][9]

The starting material, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one , is a strategically designed building block. Its key features include:

  • An aryl bromide moiety , which is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • An oxazolidinone ring , a stable heterocyclic system that correctly positions the phenyl group for further modification and can be a key pharmacophoric element.

  • A defined substitution pattern that serves as a foundation for building complex molecular architectures, similar to those found in compounds like Dasotraline, a potent dopamine and norepinephrine reuptake inhibitor.[10][11]

This guide will focus on two primary synthetic pathways to diversify this core structure.

Overall Synthetic Workflow

The diagram below illustrates the two principal synthetic routes from the starting material to two distinct classes of MRI scaffolds.

G Start 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald + R₂NH Pd Catalyst, Ligand, Base ProductA Biaryl MRI Scaffold (C-C Bond Formed) Suzuki->ProductA ProductB Aryl-Amine MRI Scaffold (C-N Bond Formed) Buchwald->ProductB Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Biaryl Product Ar-Pd(II)-R(L₂)->Ar-R Ar-B(OH)₂ Ar-B(OH)₂ Ar-B(OH)₂->Ar-Pd(II)-R(L₂) Activated by Base Ar-X Starting Material Ar-X->Ar-Pd(II)-X(L₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of our starting material, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species. [12]* Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue. [13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 3-(2-(4-chlorophenyl)-4-methylphenyl)-1,3-oxazolidin-2-one , a representative biaryl scaffold.

Materials & Equipment:

  • Three-neck round-bottom flask with reflux condenser and magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reagent Table:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one270.111.05.01.35 g
4-Chlorophenylboronic acid156.371.26.0938 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.030.15173 mg
Sodium Carbonate (Na₂CO₃)105.992.512.51.32 g
Toluene---40 mL
Ethanol---10 mL
Water---10 mL

Step-by-Step Procedure:

  • Setup: To a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.35 g, 5.0 mmol) and 4-chlorophenylboronic acid (938 mg, 6.0 mmol).

  • Inerting: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Add sodium carbonate (1.32 g, 12.5 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol).

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL). The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.

  • Reaction: Stir the mixture vigorously and heat to 90 °C under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting aryl bromide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Part II: Synthesis of Aryl-Amine Scaffolds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds. [14][15]It enables the coupling of aryl halides with a wide variety of amines under conditions that are far milder than classical methods like the Ullmann condensation. [16]

Mechanistic Causality: Why It Works

The catalytic cycle is similar to the Suzuki coupling but has distinct requirements, particularly regarding the ligand and base.

Buchwald_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition [(L₂)Pd(Ar)(NHR₂)]⁺X⁻ Amine Complex Ar-Pd(II)-X(L₂)->[(L₂)Pd(Ar)(NHR₂)]⁺X⁻ Amine Coordination Ar-Pd(II)-NR₂(L₂) Amido Complex [(L₂)Pd(Ar)(NHR₂)]⁺X⁻->Ar-Pd(II)-NR₂(L₂) Deprotonation by Base Ar-Pd(II)-NR₂(L₂)->Pd(0)L₂ Reductive Elimination Ar-NR₂ Aryl-Amine Product Ar-Pd(II)-NR₂(L₂)->Ar-NR₂ R₂NH R₂NH R₂NH->[(L₂)Pd(Ar)(NHR₂)]⁺X⁻ Ar-X Starting Material Ar-X->Ar-Pd(II)-X(L₂) Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Key Role of Ligands: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium catalyst and, crucially, accelerate the final reductive elimination step, which is often rate-limiting and prevents the formation of undesired side products. [15][16]* Requirement for a Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is required to deprotonate the coordinated amine, forming a palladium-amido complex. [17]This is the key step that prepares the complex for reductive elimination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-(4-methyl-2-(piperidin-1-yl)phenyl)-1,3-oxazolidin-2-one , a representative aryl-amine scaffold.

Materials & Equipment:

  • Schlenk tube or oven-dried three-neck flask

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Reagent Table:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one270.111.02.0540 mg
Piperidine85.151.22.4237 µL
Palladium(II) Acetate [Pd(OAc)₂]224.500.020.049.0 mg
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)476.660.040.0838.1 mg
Sodium tert-butoxide (NaOtBu)96.101.42.8269 mg
Toluene (anhydrous)---10 mL

Step-by-Step Procedure:

  • Setup (Under Inert Atmosphere): In a glovebox, add Pd(OAc)₂ (9.0 mg, 0.04 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk tube containing a stir bar. Note: NaOtBu is highly hygroscopic and should be handled in an inert environment.

  • Reagent Addition: Add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (540 mg, 2.0 mmol) to the tube.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (10 mL) followed by piperidine (237 µL, 2.4 mmol) via syringe under a positive flow of argon.

  • Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 6-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aryl-amine.

Product Characterization

Confirmation of the product structure and purity is essential. The following techniques are standard practice:

TechniquePurpose
¹H NMR Spectroscopy Confirms the covalent structure by showing characteristic proton signals. For the Suzuki product, expect new signals in the aromatic region and a shift of existing protons. For the Buchwald product, expect new signals corresponding to the piperidine ring.
¹³C NMR Spectroscopy Provides information on the carbon skeleton. The disappearance of the carbon signal attached to bromine (around 115-125 ppm) is a key indicator of reaction success.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound, providing definitive evidence of the target molecule's formation.
HPLC Determines the purity of the final compound. A high-purity sample (>95%) is required for subsequent biological screening.

References

  • MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • RTI International. (n.d.). Monoamine reuptake inhibitors. Retrieved from [Link]

  • PubMed. (2022). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work? Retrieved from [Link]

  • PubMed Central (PMC). (2011). Monoamine depletion by reuptake inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20190390235A1 - Processes for the Preparation of Dasotraline and Intermediates Thereof.
  • PubMed Central (PMC). (n.d.). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • New Drug Approvals. (2014). Dasotraline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Retrieved from [Link]

  • Psychiatry Investigation. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). Dasotraline. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Retrieved from [Link]

  • ResearchGate. (2015). Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Retrieved from [Link]

  • Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Triple reuptake inhibitors (TRIs): do they promise us a rose garden? Retrieved from [Link]

  • PharmaCompass. (n.d.). Dasotraline. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]

  • UC Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of a Potent Factor Xa Inhibitor from 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Abstract This document provides a comprehensive guide for the synthesis of a potent anticoagulant derivative, structurally analogous to Rivaroxaban, starting from 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. The oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of a potent anticoagulant derivative, structurally analogous to Rivaroxaban, starting from 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. The oxazolidinone moiety is a critical pharmacophore in a new class of oral anticoagulants that act as direct Factor Xa (FXa) inhibitors.[1][2][3] This protocol details a palladium-catalyzed Suzuki coupling reaction, a robust and versatile method for carbon-carbon bond formation, to construct the core structure of the target anticoagulant. We will delve into the mechanistic rationale behind the synthesis, provide a detailed, step-by-step protocol, and outline methods for in-process validation and final product characterization, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Oxazolidinone-Based Anticoagulants

Thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide.[4] For decades, treatment has been dominated by traditional anticoagulants like warfarin, which, despite their efficacy, present significant challenges due to a narrow therapeutic window and numerous drug-food interactions.[5]

The advent of Direct Oral Anticoagulants (DOACs) has revolutionized thrombosis management. Among these, direct Factor Xa inhibitors represent a major therapeutic advancement.[4] Factor Xa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin clot formation.[6][7] By directly and selectively inhibiting FXa, these agents offer a more predictable anticoagulant response.[6][8]

The oxazolidinone scaffold has emerged as a privileged structure in medicinal chemistry, famously serving as the core of antibiotics like Linezolid.[9][10][11] Its utility has been extended to the development of potent FXa inhibitors, most notably Rivaroxaban.[1][3] The rigid oxazolidinone ring helps to correctly orient the pharmacophoric elements for optimal binding to the FXa active site. This guide leverages the precursor 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one to synthesize a highly relevant anticoagulant derivative, providing researchers with a practical framework for drug discovery and development.

Mechanism of Action: Factor Xa Inhibition

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it an ideal target for anticoagulation.[4][5] Direct FXa inhibitors bind to the active site of the enzyme, preventing it from converting prothrombin to thrombin and thereby inhibiting the final common pathway of clot formation.[6][7]

coagulation_cascade Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Anticoagulant Derivative (FXa Inhibitor) Inhibitor->FactorXa Inhibition

Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and the mechanism of inhibition by the target anticoagulant derivative.

Synthetic Strategy & Workflow

The core of our strategy is the construction of the biaryl system essential for anticoagulant activity. We will employ a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.

The aryl bromide of our starting material, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1) , will be coupled with a custom boronic acid pinacol ester, 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholin-3-one (2) . This key intermediate can be synthesized from 4-(4-aminophenyl)morpholin-3-one via a Miyaura borylation or purchased from commercial suppliers. The resulting coupled product (3) is a direct and potent analogue of the core of Rivaroxaban.

synthetic_workflow Start Starting Material 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product (Anticoagulant Derivative) Purify->Product Characterize Characterization (NMR, MS, HPLC) Product->Characterize

Figure 2: High-level workflow for the synthesis, purification, and characterization of the target anticoagulant derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls, such as Thin Layer Chromatography (TLC), are included to monitor reaction completion, ensuring that subsequent steps are only performed after the transformation is complete.

Materials and Reagents
ReagentGradeSupplierPart Number
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1) >98%Commercial/In-houseN/A
4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholin-3-one (2) >97%Commercial/In-houseN/A
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeMajor Suppliere.g., 803098
Potassium Carbonate (K₂CO₃), anhydrousACS Reagent, ≥99%Major Suppliere.g., P5883
1,4-Dioxane, anhydrous≥99.8%, inhibitor-freeMajor Suppliere.g., 296309
Ethyl Acetate (EtOAc)ACS GradeMajor Suppliere.g., E145
HexanesACS GradeMajor Suppliere.g., H304
Deionized WaterType IIn-houseN/A
Brine (Saturated NaCl solution)In-houseIn-houseN/A
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeMajor Suppliere.g., M7506
Silica Gel230-400 meshMajor Suppliere.g., S7381
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stirrer bar

  • Reflux condenser and nitrogen/argon inlet adapter

  • Heating mantle with temperature controller

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reaction Procedure (Suzuki Coupling)

Rationale: The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency and stability in cross-coupling reactions involving aryl bromides. Anhydrous 1,4-dioxane is used as the solvent for its ability to dissolve both organic and inorganic reagents at elevated temperatures. The aqueous potassium carbonate solution acts as the necessary base to activate the boronic ester for transmetalation.

  • Inert Atmosphere Setup: Assemble the three-neck flask with the stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1) (2.70 g, 10.0 mmol), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholin-3-one (2) (3.49 g, 11.0 mmol, 1.1 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).

  • Catalyst Addition: Briefly remove the nitrogen inlet and add Pd(dppf)Cl₂ (408 mg, 0.50 mmol, 5 mol%).

  • Solvent Addition: Via cannula or syringe, add anhydrous 1,4-dioxane (40 mL) followed by deionized water (10 mL).

  • Reaction Execution: Vigorously stir the mixture and heat to 85-90 °C using the heating mantle.

  • In-Process Monitoring (Trustworthiness): After 2 hours, and every hour thereafter, monitor the reaction's progress by TLC.

    • TLC System: 50:50 Ethyl Acetate/Hexanes.

    • Visualization: UV light (254 nm).

    • Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction, dilute with ethyl acetate, and spot on the TLC plate against a co-spot of the starting material (1) . The reaction is complete upon the disappearance of the starting bromide spot. (Typical reaction time: 4-6 hours).

Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Dilution: Add deionized water (50 mL) and ethyl acetate (50 mL) to the flask. Stir for 5 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification and Characterization (Self-Validation)

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds. The final characterization by HPLC, NMR, and MS serves as the ultimate validation of the product's identity, purity, and structural integrity.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of 30% to 70% ethyl acetate in hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Collect fractions and monitor by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield the final product (3) as a white to off-white solid.

  • Purity Analysis (HPLC): Analyze the final product purity using High-Performance Liquid Chromatography.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Expected Purity: >98%.

  • Structural Confirmation (NMR & MS): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the proposed structure of 4-(4-(2-(2-oxo-1,3-oxazolidin-3-yl)-5-methylphenyl)phenyl)morpholin-3-one .

Expected Results

ParameterExpected Outcome
Physical Appearance White to off-white solid
Yield 70-85%
Purity (by HPLC) >98%
¹H NMR Peaks consistent with aromatic, oxazolidinone, morpholinone, and methyl protons.
Mass Spec (ESI+) [M+H]⁺ calculated for C₂₁H₂₁N₃O₄: 380.1559; Found: consistent with calculated mass.

References

  • Raza, M. A., Saddaf, M., & Majeed, S. (2009). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, E65, o2638. [Link]

  • Shahwar, D., et al. (2009). 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, E65, o3016. [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Scaglione, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4236. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Patel, M., et al. (2016). Process for the preparation of rivaroxaban.
  • Brickner, S. J. (2003). Oxazolidinone Antibacterial Agents: A Critical Review. Current Pharmaceutical Design, 9(19), 1545-1574. [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. [Link]

  • Cleveland Clinic. (2023). Factor Xa Inhibitors. Cleveland Clinic. [Link]

  • Crowther, M., & Cuker, A. (2015). The role of factor Xa inhibitors in venous thromboembolism treatment. Journal of Hematology & Oncology, 8, 23. [Link]

  • Patsnap. (2024). What are factor Xa inhibitors and how do they work? Patsnap Synapse. [Link]

  • Mali, V. P., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Pharmacy, 3, 11-19. [Link]

  • Zhang, M., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1121015. [Link]

Sources

Method

Purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one by recrystallization

Executive Summary & Context This application note details the purification protocol for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (referred to herein as Intermediate-A ). This compound is a critical pharmacophore s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the purification protocol for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (referred to herein as Intermediate-A ). This compound is a critical pharmacophore scaffold in the synthesis of Factor Xa inhibitors, most notably Rivaroxaban .

The synthesis of Intermediate-A typically involves the cyclization of 2-bromo-4-methylaniline with 2-chloroethanol or ethylene carbonate. A persistent challenge in this synthesis is the removal of the unreacted aniline starting material (genotoxic impurity) and ring-opened byproducts. While column chromatography is effective, it is non-viable for kilogram-scale process chemistry.

This guide presents a self-validating Toluene/Heptane recrystallization system that achieves >99.5% HPLC purity, specifically targeting the rejection of the aniline impurity.

Physicochemical Profile & Solubility

Understanding the solubility differential between the product and its impurities is the mechanism of action for this purification.

Solvent SystemTemperature (25°C)Temperature (80°C)Interaction Mechanism
Dichloromethane Highly SolubleN/A (Boils)Dipole-Dipole
Ethyl Acetate SolubleHighly SolubleH-Bond Acceptance
Toluene Sparingly Soluble Soluble

-

Stacking
Ethanol Partially SolubleSolubleH-Bonding
Water InsolubleInsolubleHydrophobic Effect
Heptane InsolubleInsolubleVan der Waals

Scientific Insight: The oxazolidinone ring imparts polarity, while the bromo-tolyl moiety provides lipophilicity. Toluene is the optimal solvent because it solubilizes the compound at high temperatures via


-interactions but precipitates it upon cooling. Crucially, the aniline impurity remains soluble in the cold toluene mother liquor, allowing for effective separation.

Experimental Protocol: The "Toluene-Heptane" System

Scale: 100g Input

Reagents & Equipment
  • Crude Intermediate-A: 100g (Assumed purity ~90-95%)

  • Solvent A: Toluene (HPLC Grade)

  • Anti-Solvent B: n-Heptane (or n-Hexane)

  • Equipment: 1L Three-neck round bottom flask, mechanical stirrer, reflux condenser, internal thermometer.

Step-by-Step Methodology

Step 1: Dissolution (The Saturation Point)

  • Charge 100g of crude Intermediate-A into the flask.

  • Add 300 mL of Toluene (3 vol).

  • Heat the mixture to 85-90°C (Reflux) with moderate stirring (200 RPM).

  • Observation: The solution should become clear. If solids persist after 15 minutes at reflux, add Toluene in 10 mL increments until dissolution is complete.

    • Critical Control Point: Do not exceed 5 volumes of Toluene. If insolubles remain, they are likely inorganic salts; perform a hot filtration.

Step 2: Hot Filtration (Optional but Recommended)

  • While maintaining 85°C, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove mechanical impurities.

  • Return the filtrate to a clean reactor and reheat to reflux.

Step 3: Nucleation & Anti-Solvent Addition

  • Remove the heat source and allow the temperature to drop naturally to 70°C .

  • Slowly add 100 mL of n-Heptane (1 vol) dropwise over 20 minutes.

    • Why? Heptane lowers the solubility limit, forcing the product out of solution while keeping the more lipophilic impurities dissolved.

  • Seed the mixture with 0.1g of pure Intermediate-A crystals at 65°C to prevent oiling out.

Step 4: Controlled Cooling (Crystal Growth)

  • Cool the mixture to 25°C at a rate of 10°C per hour. Rapid cooling will trap impurities in the crystal lattice.

  • Once at 25°C, further cool the slurry to 0-5°C using an ice bath and hold for 2 hours. This "aging" period maximizes yield.

Step 5: Isolation

  • Filter the cold slurry under vacuum.

  • Wash: Displacement wash with 50 mL of cold (0°C) Toluene/Heptane (1:1 mixture).

    • Warning: Do not use pure Toluene for washing, as it will redissolve the product.

  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

Process Logic & Visualization

Diagram 1: Recrystallization Workflow

This diagram illustrates the critical thermodynamic stages of the purification process.

Recrystallization_Workflow Start Crude Intermediate-A (Solid, ~90% Purity) Dissolution Dissolution in Toluene (T = 90°C) Start->Dissolution Heat to Reflux Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Clarification Nucleation Seeding & Heptane Addition (T = 65°C) Filtration->Nucleation Cool to Metastable Zone Growth Controlled Cooling (Rate: 10°C/hr) Nucleation->Growth Crystal Lattice Formation Isolation Filtration & Cold Wash Growth->Isolation Slurry Formation MotherLiquor Mother Liquor (Contains Aniline Impurities) Isolation->MotherLiquor Filtrate Rejection FinalProduct Purified Intermediate-A (>99.5% Purity) Isolation->FinalProduct Drying

Caption: Figure 1.[1] Thermodynamic workflow for the purification of Intermediate-A, highlighting the critical seeding point to prevent oiling out.

Diagram 2: Impurity Rejection Mechanism

This diagram explains the solubility divergence that allows the separation of the target compound from the aniline impurity.

Solubility_Logic Solvent Toluene/Heptane Matrix HotState High Temp (90°C) Both Soluble Solvent->HotState Target Target: Oxazolidinone (Polar/Aryl) Target->HotState Soluble via pi-stacking Impurity Impurity: Aniline (Lipophilic/Basic) Impurity->HotState Highly Soluble ColdState Low Temp (5°C) Selective Precipitation HotState->ColdState Cooling ColdState->Target Precipitates (Crystal) ColdState->Impurity Remains in Solution

Caption: Figure 2. Solubility differential mechanism. The aniline impurity retains solubility in cold Toluene/Heptane, while the oxazolidinone crystallizes.

Troubleshooting & Process Control

Common Issues
  • Oiling Out: If the product separates as a liquid oil rather than a solid crystal, the solution is likely too concentrated or cooled too fast.

    • Fix: Reheat to reflux, add 10% more Toluene, and ensure seeding is performed at 65°C.

  • Low Yield (<70%):

    • Cause: Too much solvent or insufficient cooling time.

    • Fix: Concentrate the mother liquor by 50% and perform a "second crop" crystallization. Note that the second crop will have lower purity.

Analytical Validation (HPLC)

To verify purity, use the following HPLC conditions (Standard Rivaroxaban Intermediate Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Target: Intermediate-A Retention Time ~12-14 min. Impurities (Aniline) typically elute earlier (~5-8 min).

References

  • Rivaroxaban Synthesis Overview: Perzborn, E., et al. "Rivaroxaban: a new oral factor Xa inhibitor."[1] Journal of Thrombosis and Haemostasis 3.3 (2005): 514-521.

  • Purification of Oxazolidinones: Roehrig, S., et al. "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry 48.19 (2005): 5900-5908.

  • Patent Methodology (Bayer): Straub, A., et al. "Substituted Oxazolidinones and their use in the field of blood coagulation." U.S. Patent 7,157,456. (Describes the general purification of the bromo-phenyl intermediates).

  • General Recrystallization Guide: "Recrystallization Solvents and Selection." University of Rochester, Dept of Chemistry.

Sources

Application

Application Notes and Protocols for the Purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one by Column Chromatography

This document provides a comprehensive guide for the purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one using column chromatography. These application notes are intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one using column chromatography. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined herein are designed to ensure high purity of the final compound, a critical aspect for subsequent research and development stages.

Introduction: The Importance of Purifying 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one belongs to the class of N-aryl oxazolidinones, a significant scaffold in medicinal chemistry. Oxazolidinone derivatives are known for their wide range of pharmacological activities, including antibacterial properties. The biological activity of these compounds is highly dependent on their purity. Impurities, which can include unreacted starting materials, byproducts, and reagents from the synthesis, can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) studies, and pose safety risks. Therefore, robust and efficient purification is a cornerstone of the successful development of oxazolidinone-based compounds.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] It relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] By carefully selecting these two phases, it is possible to achieve excellent separation of the desired product from impurities.

Understanding the Synthesis and Potential Impurities

A common route for the synthesis of N-aryl oxazolidinones involves the reaction of an appropriately substituted aniline with a cyclizing agent. For 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a likely synthetic precursor is 2-bromo-4-methylaniline. The synthesis may involve reagents such as chloroacetyl chloride followed by cyclization, or direct condensation with a suitable three-carbon synthon.

Based on these general synthetic strategies, the primary impurities to consider during the purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one are:

  • Unreacted 2-bromo-4-methylaniline: This starting material is a key impurity that must be removed.

  • Byproducts from the cyclization reaction: Depending on the specific reagents and conditions used, various side-products can form.

  • Reagents and catalysts: Any excess reagents or catalysts used in the synthesis will need to be separated from the final product.

The polarity difference between the target compound and these impurities is the basis for a successful chromatographic separation. The oxazolidinone ring introduces polarity to the molecule, while the bromo- and methyl-substituted phenyl group contributes to its lipophilicity.

Foundational Principles of the Chromatographic Separation

The purification strategy for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is based on normal-phase column chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.

Stationary Phase Selection

Silica gel (SiO₂) is the stationary phase of choice for the purification of N-aryl oxazolidinones due to its polarity and versatility.[2] Its surface is rich in silanol groups (Si-OH), which can interact with polar functional groups of the analyte molecules through hydrogen bonding and dipole-dipole interactions. For general purification, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for flash chromatography, which allows for faster separations under moderate pressure.

Mobile Phase Optimization: The Key to Resolution

The selection of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used, and the ratio of these solvents is adjusted to control the elution of the compounds. For N-aryl oxazolidinones, a common and effective mobile phase system is a mixture of ethyl acetate (EtOAc) and a non-polar hydrocarbon solvent like hexane or petroleum ether .[3]

The optimization of the mobile phase composition is guided by Thin-Layer Chromatography (TLC). TLC provides a rapid assessment of the separation under different solvent conditions. The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 .[4] This Rƒ range generally translates to good separation on a column, allowing for the collection of the pure compound in a reasonable volume of eluent.

Detailed Experimental Protocols

This section provides a step-by-step guide for the purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Materials and Equipment
  • Crude 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

  • Silica gel (40-63 µm)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

  • Sand and cotton wool

Step-by-Step Purification Protocol

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

  • Prepare several eluent mixtures with varying ratios of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7, 4:6 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm. The aromatic nature of the compound and likely impurities should allow for UV visualization.

  • Calculate the Rƒ value for the product spot and the impurity spots in each solvent system.

  • Select the eluent mixture that provides an Rƒ value of approximately 0.25-0.35 for the target compound and the best separation from all impurities. For many N-aryl oxazolidinones, a mixture in the range of 20-40% ethyl acetate in hexane is a good starting point.[4]

Step 2: Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton wool or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Add more mobile phase as needed to prevent the column from running dry.

  • Once the silica has settled, add a thin layer of sand on top of the silica bed to protect it during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

  • Wash the sides of the column with a small amount of the mobile phase to ensure all the sample is on the silica bed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin the elution by opening the stopcock to achieve a steady flow rate. For flash chromatography, gentle pressure can be applied to the top of the column using a pump or a syringe.

  • Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).

  • Monitor the elution process by spotting the collected fractions on TLC plates and developing them in the chosen mobile phase.

  • Identify the fractions containing the pure product. These will show a single spot corresponding to the Rƒ of the target compound.

Step 5: Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).

Data Summary and Visualization

The following table summarizes the key parameters for the column chromatography of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent that interacts well with the oxazolidinone moiety.[2]
Mobile Phase Hexane/Ethyl AcetateA versatile solvent system with tunable polarity for separating moderately polar compounds.[3]
Mobile Phase Ratio 20-40% Ethyl Acetate in Hexane (v/v)This range typically provides an optimal Rƒ of 0.25-0.35 for N-aryl oxazolidinones.[4]
Sample Loading Concentrated solution in a minimal volumeEnsures a narrow band at the start of the chromatography, leading to better separation.
Detection UV visualization at 254 nmThe aromatic ring in the molecule allows for easy detection under UV light.
Experimental Workflow Diagram

Column_Chromatography_Workflow Workflow for the Purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one TLC TLC Optimization (Find optimal Hexane/EtOAc ratio for Rf ~0.3) Column_Prep Column Preparation (Slurry pack silica gel in optimized mobile phase) TLC->Column_Prep Determines Mobile Phase Sample_Load Sample Loading (Dissolve crude product and load onto the column) Column_Prep->Sample_Load Elution Elution (Run the column with the optimized mobile phase) Sample_Load->Elution Fraction_Collection Fraction Collection (Collect eluent in separate fractions) Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (Monitor fractions by TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling Pure Fractions (Combine fractions containing the pure product) Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary evaporation) Pooling->Solvent_Removal Final_Product Pure 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Solvent_Removal->Final_Product

Caption: Purification workflow.

Troubleshooting

IssuePossible CauseSolution
Poor Separation - Inappropriate mobile phase. - Column overloading. - Column channeling.- Re-optimize the mobile phase using TLC to achieve better separation between spots. - Reduce the amount of crude material loaded onto the column. - Repack the column ensuring it is uniform and free of cracks.
Product Elutes Too Quickly (High Rƒ) - Mobile phase is too polar.- Decrease the proportion of ethyl acetate in the mobile phase.
Product Does Not Elute (Low Rƒ) - Mobile phase is not polar enough.- Increase the proportion of ethyl acetate in the mobile phase.
Streaking of Spots on TLC - Sample is too concentrated. - Compound is acidic or basic.- Dilute the sample before spotting. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Conclusion

The successful purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is readily achievable through careful application of normal-phase column chromatography. The key to a successful separation lies in the systematic optimization of the mobile phase using Thin-Layer Chromatography prior to running the column. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can consistently obtain a high-purity product, which is essential for reliable downstream applications in drug discovery and development.

References

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Northrop, B. H. (n.d.). Flash Optimization. Retrieved from [Link]

  • Sharma, S. D., et al. (2008). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 24(2), 633-638.
  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Wilson, I. D., et al. (2000).

Sources

Method

Comprehensive Analytical Protocols for the Characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(2-Bromo-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (CAS: 1060817-68-6).[1] The oxazolidinone ring is a critical pharmacophore in several classes of antibiotics, making analogues such as this compound valuable intermediates in drug discovery and development.[2][3] This document outlines validated protocols for structural elucidation, purity assessment, and physicochemical characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative for Rigorous Characterization

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound featuring a halogenated aromatic moiety attached to a cyclic carbamate. The structural integrity, isomeric purity, and impurity profile of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of any subsequent active pharmaceutical ingredients (APIs). An integrated analytical approach is therefore not merely a procedural step but a foundational requirement for advancing a compound through the development pipeline. This document serves as a practical guide, explaining not just how to perform the analysis, but why specific techniques and parameters are chosen to build a complete and trustworthy analytical profile.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms. The choice of a deuterated solvent like DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation during longer experiments. Two-dimensional techniques like HSQC and HMBC can be employed if there is any ambiguity in signal assignment.

Predicted Spectral Data

The following table summarizes the anticipated chemical shifts (δ) in ppm. These values are predictive and should be confirmed by experimental data. The aromatic region is of particular interest, where the electronic effects of the bromo and methyl substituents, along with steric hindrance from the oxazolidinone ring, will dictate the precise splitting patterns and shifts.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Signal (ppm) Integration & Multiplicity
~7.61H, d
~7.31H, dd
~7.21H, d
~4.42H, t
~4.02H, t
~2.33H, s
Detailed Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire with a spectral width of at least 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve adequate signal intensity. Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides definitive confirmation of the molecular weight and offers structural insights through fragmentation analysis. For this compound, the presence of a bromine atom is a critical diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[4] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[5][6] Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing in-source fragmentation and preserving the molecular ion.

Expected Mass Spectral Data
Ion m/z (⁷⁹Br) m/z (⁸¹Br) Relative Intensity Notes
[M+H]⁺256.0258.0~1:1Molecular Ion Peak (Protonated)
[M-C₂H₄O]⁺212.0214.0VariableLoss of ethylene oxide from the oxazolidinone ring
[C₇H₆Br]⁺169.0171.0VariableFragment corresponding to the bromo-tolyl group
Detailed Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp to a high percentage to elute the compound, then re-equilibrate. A fast gradient is sufficient for simple confirmation.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5-4.5 kV.

    • Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Perform fragmentation analysis by applying a collision energy ramp (e.g., 10-40 eV) to characterize fragment ions.

  • Data Analysis: Identify the [M+H]⁺ ion cluster and confirm the ~1:1 isotopic pattern for ⁷⁹Br/⁸¹Br. Compare the measured accurate mass to the theoretical mass (C₁₀H₁₁BrNO₂⁺); the mass error should be <5 ppm. Analyze MS/MS spectra to confirm fragmentation patterns.[7]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method using a C18 column is the logical starting point, as the compound has significant nonpolar character. UV detection is suitable due to the presence of the aromatic chromophore. Method validation should include specificity, linearity, accuracy, and precision to ensure the trustworthiness of the results.

General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting MobilePhase Mobile Phase Preparation SystemSuit System Suitability (e.g., 5 Injections of Std) MobilePhase->SystemSuit Standard Standard Solution (Known Concentration) Standard->SystemSuit Sample Sample Solution (Test Article) Injection Inject Sample & Standards Sample->Injection SystemSuit->Injection If Pass DataAcq Data Acquisition (Chromatogram) Injection->DataAcq Integration Peak Integration DataAcq->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: High-level workflow for HPLC purity analysis.

Detailed Protocol: Reverse-Phase HPLC Purity Method
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.

    • Filter and degas both mobile phases before use.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be confirmed by UV scan). A Diode Array Detector (DAD) is ideal for confirming peak purity.[8]

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (Re-equilibration)

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The results must meet predefined criteria.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures good peak shape and separation efficiency.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Ensures system stability and reproducibility.
  • Analysis: Inject a blank (diluent), a standard solution, and the sample solution.

  • Calculation: Determine purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Functional Group Identification by FT-IR Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the cyclic carbamate C=O, the aromatic ring, and the C-Br bond. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.

Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₂ & CH₃)
~1750-1735C=O StretchCyclic Carbamate (Oxazolidinone)[9]
~1600, ~1475C=C StretchAromatic Ring
~1360-1290C-N StretchAmine[9]
~1250-1200C-O StretchEther-like stretch in carbamate
~850-800C-H BendOut-of-plane bending for substituted benzene
~650-550C-Br StretchCarbon-Bromine bond[10]
Detailed Protocol: ATR FT-IR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic peaks and compare them to the expected values in the table above to confirm the presence of key functional groups.

Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

Expertise & Rationale: While other techniques provide strong evidence, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[11][12] It is the ultimate method for confirming connectivity, conformation, and intermolecular packing interactions.[13][14] The primary challenge is often growing a high-quality single crystal suitable for diffraction.

Protocol: Crystal Growth and Data Collection
  • Crystal Growth (Exploratory):

    • Method: Slow evaporation is the most common technique.

    • Solvent Screening: Attempt to grow crystals from a variety of solvents in which the compound has moderate solubility (e.g., ethanol, ethyl acetate, dichloromethane, acetone, or mixtures thereof).

    • Procedure: Dissolve a small amount of the purified compound in a minimal amount of a chosen solvent in a small vial. Loosely cap the vial or cover it with perforated film and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection and Mounting: Once suitable crystals have formed (clear, well-defined facets), select one under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Instrumentation: Use a single-crystal X-ray diffractometer.

    • Conditions: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Procedure: The instrument will irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.

  • Structure Solution and Refinement: Specialized software (e.g., SHELX) is used to solve the phase problem, build a model of the molecule, and refine it against the experimental data to yield the final crystal structure.[15]

References

  • Shahwar, D., et al. (2012). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o777. [Link]

  • Antonacci, B., & Scopa, C. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4259. [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Bélanger, P. M., et al. (2021). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. [Link]

  • ResearchGate. (n.d.). FTIR spectra of OxD and OxD:2-HPβCD inclusion complex. Retrieved from [Link]

  • Al-Juboori, A. M. J., et al. (2021). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 62(10), 3543-3553. [Link]

  • dos Santos, J. M., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1598. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Ehrlich, M., et al. (2001). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 373-377. [Link]

  • Yaylayan, V. A., & Harty-Majors, S. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Journal of Agricultural and Food Chemistry, 57(3), 968-972. [Link]

  • Wang, C., et al. (2018). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 20(15), 4533-4537. [Link]

  • Arshad, M. N., et al. (2012). 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxy-phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775-o776. [Link]

  • Smith, B. C. (2019). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Canada's Drug Agency. (2014). Linezolid Assay Using High Performance Liquid Chromatography (HPLC-DAD). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

  • Aleem, M. A., et al. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, (11), 2539-2546. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(4-{[(substitutedphenyl)methylene] amino}phenyl)-6-bromo-2-methylquinazolin-4-one. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949. [Link]

  • Arrowsmith, R. A., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(4), M1480. [Link]

  • Neville, G. A., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3483-3494. [Link]

  • Jarosz, T., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3199. [Link]

  • ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Khalilov, L. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-74. [Link]

  • Welsh, M., et al. (2014). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science, 52(3), 224-231. [Link]

  • ResearchGate. (n.d.). 1H NMR (DMSO-d6) of oxazolidinone 2a. Retrieved from [Link]

  • ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Abstract This application note presents a detailed protocol for the determination of purity for the pharmaceutical intermediate, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, using Reversed-Phase High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the determination of purity for the pharmaceutical intermediate, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and adherence to principles of scientific integrity and data validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a key building block in the synthesis of various pharmaceutically active compounds. The oxazolidinone class of compounds is notable for its antibacterial properties.[1][2] The purity of such an intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, a robust, accurate, and precise analytical method is essential for quality control during the drug development process.

This document details a stability-indicating RP-HPLC method, which is a cornerstone of pharmaceutical analysis for its ability to resolve complex mixtures.[4][5] The causality behind each experimental choice is explained to provide a deeper understanding of the method's development and to ensure its reliable implementation.

Predicted Impurity Profile

A thorough understanding of the synthetic route is critical for developing a stability-indicating HPLC method. The synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one likely involves the reaction of 2-bromo-4-methylaniline with a suitable reagent to form the oxazolidinone ring. Potential impurities could include:

  • Starting Materials: Unreacted 2-bromo-4-methylaniline and other precursors.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Compounds formed from side reactions, such as isomers or over-alkylated products.

  • Degradation Products: Products formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.

Chromatographic Method Development: A Rationale-Driven Approach

The selection of chromatographic parameters is based on the physicochemical properties of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and its potential impurities.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase is chosen due to its wide applicability and proven efficacy in separating moderately polar to non-polar aromatic compounds.[3][6] The hydrophobic nature of the C18 chains provides excellent retention for the aromatic rings in the target analyte and its likely impurities.

Mobile Phase Composition

A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. The addition of a small amount of acid, such as phosphoric acid, to the aqueous phase helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

Detection Wavelength Selection

The presence of the substituted phenyl ring in 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one suggests strong UV absorbance. A common practice for aromatic compounds is to use a detection wavelength of 254 nm.[7] However, for optimal sensitivity, it is crucial to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[8] For the purpose of this application note, a wavelength of 254 nm is proposed, with the strong recommendation of experimental verification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or PDA detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Conditions
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the main peak.

  • Theoretical plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

The robustness and reliability of this method must be confirmed through validation, following ICH Q2(R2) guidelines.[2][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that degradation product peaks do not co-elute with the main peak.[11][12]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).[10]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Syringe Filtration (0.45 µm) Dissolve->Filter Injection Autosampler Injection (10 µL) Filter->Injection Transfer to Vials Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Report Final Report Generation Purity_Calc->Report

Caption: Workflow for HPLC purity analysis.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. By following the outlined protocol and adhering to the principles of method validation, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The emphasis on the scientific rationale behind the experimental choices empowers users to troubleshoot and adapt the method as needed, ensuring its long-term applicability in a regulated environment.

References

  • Current time information in Pasuruan, ID. Google.
  • Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Retrieved from [Link]

  • Validated RP-HPLC Method For Determination of Brom. Scribd. Retrieved from [Link]

  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR. Retrieved from [Link]

  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC - NIH. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2025, August 6). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica Sl. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • How to select wavelength in hplc method development?. (2016, July 18). ResearchGate. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Retrieved from [Link]

  • Utilization of 2-Ylidene-4-thiazolidinones in Synthesis of Heterocyclic Compounds Part (II): Transformation of (4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile to 3-Aminothiophene Derivatives. (2016, April 30). Asian Journal of Chemistry. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • HPLC Reference Wavelength : r/chemistry. (2024, February 7). Reddit. Retrieved from [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-(. JOCPR. Retrieved from [Link]

  • Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). (2023, February 6). AKJournals. Retrieved from [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. Retrieved from [Link]

  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PMC - NIH. Retrieved from [Link]

  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023, April 10). JScholar Publisher. Retrieved from [Link]

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Method

Chiral HPLC Method for the Enantioselective Separation of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

An Application Guide by Gemini Scientific Abstract This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 3-(2-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Abstract

This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. The oxazolidinone core is a critical pharmacophore in many synthetic chiral auxiliaries and pharmaceutical agents, where stereochemistry dictates biological activity and safety.[1][2] Consequently, the development of reliable enantioseparation methods is paramount for quality control, efficacy, and safety assurance in drug development and chemical synthesis.[3][4] This guide provides a detailed protocol utilizing a polysaccharide-based chiral stationary phase (CSP), elucidates the scientific rationale behind the method development strategy, and offers practical guidance for researchers and drug development professionals. The method described herein is validated by established principles of chiral chromatography, ensuring reproducibility and scientific integrity.

Principle of Enantioseparation on Polysaccharide-Based CSPs

The successful separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are exceptionally effective for a wide range of chiral compounds, including oxazolidinones.[5][6]

The chiral recognition mechanism is multifactorial, stemming from the highly ordered, helical structure of the polysaccharide polymer. This structure creates chiral grooves and cavities that serve as interaction sites.[7] For the enantiomers of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, the key interactions with an amylose-based CSP are proposed to be a combination of:

  • Hydrogen Bonding: The carbonyl group and the oxygen atom in the oxazolidinone ring can act as hydrogen bond acceptors, interacting with the carbamate groups on the CSP.

  • π-π Interactions: The bromo-methylphenyl ring of the analyte can engage in π-stacking with the phenyl groups of the carbamate derivatives on the CSP.

  • Steric Interactions: The precise spatial arrangement of the substituents on the analyte's stereocenter dictates how well it "fits" into the chiral cavities of the CSP. One enantiomer will invariably have a more stable, lower-energy interaction, leading to a longer retention time and, thus, separation.[7]

The choice of mobile phase is critical as it modulates these interactions. In this application, a polar organic mode is employed, which provides good solubility for the analyte while facilitating the subtle energetic differences required for chiral recognition.[8]

Chiral HPLC Method Development Workflow

A systematic approach to method development is crucial for achieving optimal separation. The process involves screening candidate columns and mobile phases, followed by fine-tuning of chromatographic parameters. Retention mechanisms in chiral separations are highly complex, necessitating a screening approach rather than prediction from first principles alone.[9]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation racemic Racemic Analyte (1 mg/mL in MeOH) screen_csp CSP Screening (Amylose & Cellulose-based) racemic->screen_csp Inject screen_mp Mobile Phase Screening (Polar Organic & Normal Phase) screen_csp->screen_mp Test under different modes promising Promising Separation Identified screen_mp->promising Select best CSP/Mobile Phase combo optimize_mp Optimize Mobile Phase (Adjust modifier ratio) promising->optimize_mp optimize_params Optimize Parameters (Flow Rate, Temperature) optimize_mp->optimize_params optimized Optimized Method optimize_params->optimized Finalize conditions validate Method Validation (Specificity, Linearity, Precision) optimized->validate final Final Validated Protocol validate->final

Figure 1. A systematic workflow for chiral HPLC method development.

Materials and Instrumentation

ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Chiral Column Lux® Amylose-1, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP, e.g., Chiralpak® AD-H)
Analyte Racemic 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Solvents (HPLC Grade) Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)
Glassware Class A volumetric flasks, autosampler vials with inserts
Data Acquisition Chromatography Data System (CDS) capable of calculating resolution and peak purity

Detailed Experimental Protocol

This protocol provides a direct path to the successful separation of the target enantiomers.

Step 1: Mobile Phase Preparation
  • Prepare the mobile phase by mixing the required solvents. For this application, 100% Acetonitrile (ACN) is the recommended starting mobile phase. Studies have shown that amylose-based columns with ACN provide high enantioselectivity for oxazolidinone analogues.[5]

  • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase using an ultrasonic bath for 15-20 minutes or via online degasser to prevent pump cavitation and baseline noise.

Step 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol (MeOH). Mix thoroughly until all solid is dissolved.

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase (ACN).

  • Transfer the final working solution into an HPLC vial for analysis.

Step 3: HPLC System Configuration and Execution
  • Column Installation: Install the Lux® Amylose-1 (or equivalent) column into the column compartment.

  • System Equilibration: Purge the HPLC system with the mobile phase. Set the flow rate to 0.5 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved. Polysaccharide columns may require longer equilibration times.

  • Set Chromatographic Conditions: Configure the HPLC parameters as outlined in Table 1.

  • Sequence Setup: Create a sequence in the CDS software. Inject a blank (mobile phase) first, followed by the sample injection.

  • Run Execution: Start the sequence.

Step 4: Data Analysis
  • Peak Identification: Identify the two peaks corresponding to the eluting enantiomers.

  • Performance Calculation: Using the CDS software, calculate the key chromatographic parameters:

    • Separation Factor (α): Calculated as α = k2 / k1, where k1 and k2 are the retention factors of the first and second-eluted enantiomers, respectively. A value > 1 indicates separation.

    • Resolution (Rs): Calculated using the formula: Rs = 2(t2 - t1) / (w1 + w2), where t1 and t2 are the retention times and w1 and w2 are the peak widths at the baseline. A baseline separation is typically achieved when Rs ≥ 1.5.

Expected Results and Method Optimization

Following the protocol above should yield a successful separation. The conditions provided are a robust starting point derived from extensive studies on similar oxazolidinone structures.[5][6][8]

Table 1: Optimized Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale / Notes
Chiral Column Lux® Amylose-1 (5 µm, 250 x 4.6 mm)Amylose-based CSPs demonstrate superior enantioselectivity for oxazolidinones.[5][6]
Mobile Phase 100% Acetonitrile (ACN)Provides a polar organic environment that promotes the necessary chiral recognition interactions. Offers good solubility and typically shorter run times.
Flow Rate 0.5 mL/minA lower flow rate enhances the interaction time between the analyte and the CSP, often improving resolution.
Column Temperature 25 °CProvides reproducible retention times. Decreasing temperature can sometimes increase selectivity but may also increase backpressure and analysis time.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Detection UV at 210 nmOxazolidinones exhibit strong absorbance at lower UV wavelengths.
Expected Rs > 2.0A resolution value well above 1.5 ensures robust and reliable quantification.
Troubleshooting and Optimization Insights
  • Poor Resolution (Rs < 1.5):

    • Action: Decrease the flow rate to 0.4 mL/min or lower the temperature to 20 °C. Lower temperatures generally increase chiral selectivity.

    • Alternative: If using ACN alone is insufficient, try a binary mobile phase such as ACN/MeOH or ACN/IPA. The addition of an alcohol modifier can significantly alter selectivity.[8] A reversal of elution order can sometimes occur when changing mobile phase composition.[10][11]

  • Long Retention Times:

    • Action: Increase the flow rate incrementally (e.g., to 0.7 or 1.0 mL/min). Note that this may compromise resolution.

    • Alternative: Consider switching to a mobile phase with a stronger eluting solvent, such as adding a small percentage of ethanol or IPA to the ACN.

  • Peak Tailing:

    • Action: Ensure the sample is fully dissolved in the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

    • Action: For basic or acidic compounds (not the case here), adding a mobile phase additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape, but this is less common in polar organic mode.[12]

Conclusion

This application note provides a scientifically grounded and highly reliable chiral HPLC method for separating the enantiomers of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. By leveraging the exceptional recognition capabilities of an amylose-based chiral stationary phase in a polar organic mobile phase, this protocol delivers excellent resolution and reproducibility. The detailed step-by-step instructions and the discussion of the underlying chromatographic principles empower researchers to implement this method effectively for routine quality control, enantiomeric excess determination, and purification processes in both academic and industrial settings.

References

  • Dobó, M., Foroughbakhshfasaei, M., Horváth, P., Szabó, Z. I., & Tóth, G. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • SIELC Technology. (n.d.). Separation of 3-Amino-2-oxazolidinone on Newcrom R1 HPLC column. SIELC. [Link]

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  • Zárubová, V., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex Inc. [Link]

  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]

  • Horsley, H., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1494. [Link]

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  • Wu, Y., et al. (2009). Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. Journal of Chromatography A, 1216(16), 3441-3449. [Link]

  • Khalilov, L. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E, 78(Pt 5), 488-493. [Link]

  • Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-69. [Link]

  • Dobó, M., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. [Link]

  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(6), 627-651. [Link]

  • Nagireddy, R., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances by HPLC. Journal of Applied Pharmaceutical Science, 7(7), 218-224. [Link]

  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. REAL - Repository of the Library of the Hungarian Academy of Sciences. [Link]

  • Vystorop, I. V., et al. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Mendeleev Communications, 12(3), 85-87. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Reddy, G. S., et al. (2023). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 28(20), 7155. [Link]

  • Wu, Y., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction yields.

I. Synthesis Overview: The Cyclization of 2-Bromo-4-methylaniline

The synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a critical step in the development of various pharmaceutical agents. The most prevalent and efficient method involves the cyclization of 2-bromo-4-methylaniline with a suitable C2 synthon, typically ethylene carbonate. This reaction, while conceptually straightforward, is sensitive to a variety of parameters that can significantly impact the final yield and purity of the desired product.

Reaction Workflow

The general workflow for this synthesis is a one-pot reaction that can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Mixing Mixing & Heating 2-Bromo-4-methylaniline->Mixing Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Temperature Temperature Temperature->Mixing Time Time Time->Mixing Crude_Product Crude Product Mixing->Crude_Product Purification Purification Crude_Product->Purification Final_Product 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Purification->Final_Product

Caption: General workflow for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Question 1: Why is my yield of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one consistently low?

Answer:

Low yields are a frequent frustration in organic synthesis. Several factors, ranging from reactant quality to reaction conditions, can be the culprit. Let's break down the most probable causes and their solutions.

A. Purity of Starting Materials:

The purity of your starting materials, particularly the 2-bromo-4-methylaniline, is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired oxazolidinone.

  • Underlying Cause: The presence of isomeric impurities or residual reagents from the synthesis of 2-bromo-4-methylaniline can compete in the cyclization reaction.

  • Recommended Action:

    • Verify Purity: Always verify the purity of your 2-bromo-4-methylaniline using techniques like ¹H NMR, GC-MS, or HPLC before starting the reaction.

    • Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material. A common method for the preparation of 4-bromo-2-methylaniline involves a three-step process of arylamine protection, bromination, and hydrolysis, which if not carried out carefully can leave impurities.[1]

B. Suboptimal Reaction Temperature:

The reaction temperature is a critical parameter that dictates the rate of the reaction and the formation of byproducts.

  • Underlying Cause:

    • Too Low: An insufficient temperature may lead to an incomplete reaction, leaving a significant amount of unreacted starting materials.

    • Too High: Excessive heat can promote the decomposition of the product or the formation of undesired side products. For instance, reactions of primary aromatic amines with ethylene carbonate at temperatures of 140°C or higher can favor N-alkylation, leading to the formation of bis-N-(2-hydroxyethyl)anilines instead of the desired oxazolidinone.[2]

  • Recommended Action:

    • Optimization Study: Perform small-scale optimization experiments to determine the ideal temperature for your specific reaction setup. A typical starting point for this reaction is around 120-140°C.

    • Precise Temperature Control: Utilize an oil bath or a heating mantle with a thermocouple to ensure accurate and stable temperature control throughout the reaction.

C. Inefficient Catalyst or Lack Thereof:

While this reaction can proceed without a catalyst, the reaction rate is often slow. The use of a suitable catalyst can significantly improve the reaction rate and, consequently, the yield.

  • Underlying Cause: The uncatalyzed reaction relies on the nucleophilic attack of the aniline on the ethylene carbonate, which can be a slow process.

  • Recommended Action:

    • Catalyst Screening: Investigate the use of catalysts to accelerate the reaction. Phosphonium-based ionic liquids, such as tetraalkylphosphonium halides, have been shown to be effective organocatalysts for the reaction of anilines with ethylene carbonate.[2]

    • Catalyst Loading: Optimize the catalyst loading. Too little catalyst may not provide a sufficient rate enhancement, while too much can lead to unwanted side reactions or complicate purification.

D. Inappropriate Solvent Choice:

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway.

  • Underlying Cause: A solvent that does not adequately dissolve the reactants will result in a heterogeneous mixture and a slow, incomplete reaction. Conversely, a solvent that reacts with the starting materials or intermediates will lead to byproduct formation.

  • Recommended Action:

    • Solvent Selection: High-boiling, aprotic polar solvents are generally preferred for this reaction. Consider solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

    • Solvent Purity: Ensure the use of anhydrous solvents, as water can hydrolyze the ethylene carbonate and interfere with the reaction.

Question 2: I am observing significant amounts of a byproduct. What is it, and how can I prevent its formation?

Answer:

The formation of byproducts is a common issue that directly impacts your yield and complicates purification. The most likely byproduct in this synthesis is the N,N-bis(2-hydroxyethyl) derivative of 2-bromo-4-methylaniline.

A. Identification of the Byproduct:

The primary byproduct is typically formed through a competing N-alkylation reaction.

  • Reaction Mechanism:

    Side_Reaction Aniline 2-Bromo-4-methylaniline Intermediate N-(2-hydroxyethyl)aniline intermediate Aniline->Intermediate + EC EC Ethylene Carbonate Byproduct N,N-bis(2-hydroxyethyl)aniline derivative Intermediate->Byproduct + EC (N-alkylation) Product 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one Intermediate->Product Intramolecular cyclization

    Caption: Competing reaction pathways leading to the desired product and a common byproduct.

B. Strategies to Minimize Byproduct Formation:

  • Control Stoichiometry:

    • Rationale: Using an excess of the aniline relative to the ethylene carbonate can favor the initial reaction to form the N-(2-hydroxyethyl) intermediate, but a large excess can be wasteful. Conversely, a large excess of ethylene carbonate will drive the formation of the bis-alkylation product.

    • Recommendation: Start with a stoichiometric ratio of 1:1 or a slight excess of ethylene carbonate (e.g., 1.1 equivalents). Carefully monitor the reaction progress by TLC or LC-MS to adjust the stoichiometry if necessary.

  • Optimize Reaction Temperature:

    • Rationale: As mentioned previously, higher temperatures tend to favor the N-alkylation side reaction.[2]

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will help to favor the desired intramolecular cyclization over the intermolecular N-alkylation.

  • Catalyst Selection:

    • Rationale: The choice of catalyst can influence the selectivity of the reaction.

    • Recommendation: While phosphonium ionic liquids can increase the overall reaction rate, it is important to screen them to ensure they do not disproportionately accelerate the side reaction.

Question 3: How can I effectively purify the crude product to obtain high-purity 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one?

Answer:

Purification is a critical final step to isolate your target compound from unreacted starting materials, byproducts, and catalyst residues. A multi-step approach is often the most effective.

A. Initial Work-up:

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The desired product may precipitate out of the solution.

  • Solvent Addition: If precipitation does not occur, or to enhance it, add a non-polar solvent in which the product is poorly soluble, such as water or a mixture of ethyl acetate and hexanes.[3]

  • Filtration: Collect the solid precipitate by vacuum filtration and wash it with a suitable solvent to remove soluble impurities.

B. Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds.

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal to decolorize it.[4]

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

C. Column Chromatography:

If recrystallization does not provide the desired purity, column chromatography is a more rigorous purification method.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your compound and the impurities. Start with a low polarity mixture and gradually increase the polarity to elute your product.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for this synthesis?

A1: The reaction time can vary significantly depending on the temperature, catalyst, and scale of the reaction. It can range from a few hours to 24 hours.[3] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

Q2: Can I use other C2 synthons besides ethylene carbonate?

A2: Yes, other reagents can be used to form the oxazolidinone ring. For example, the reaction of an amino alcohol with phosgene or the carbonylation of β-amino alcohols with CO₂ or dialkyl carbonates are alternative methods.[5][6] However, ethylene carbonate is often preferred due to its lower toxicity and ease of handling compared to reagents like phosgene.

Q3: What are the safety precautions I should take when running this reaction?

A3: Standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Being cautious when working with high temperatures and ensuring that the reaction apparatus is securely clamped.

  • Consulting the Safety Data Sheets (SDS) for all reagents before use.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the oxazolidinone ring.

Parameter Recommended Range/Value Rationale
2-Bromo-4-methylaniline Purity >98%Minimizes side reactions and improves yield.
Ethylene Carbonate 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Reaction Temperature 120 - 140 °CBalances reaction rate and minimization of byproducts.
Catalyst Optional (e.g., Phosphonium Ionic Liquid)Can significantly reduce reaction time.
Solvent High-boiling aprotic polar (e.g., DMF, DMSO)Ensures good solubility of reactants.
Reaction Time 4 - 24 hoursMonitor by TLC/LC-MS for completion.

IV. References

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. Available at:

  • 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one - PMC - NIH. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - Beilstein Journals. Available at: [Link]

  • One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate - Beilstein Archives. Available at: [Link]

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents. Available at:

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - ResearchGate. Available at: [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II) - ResearchGate. Available at: [Link]

  • [HDBU][Im]‐catalyzed reaction of cyclic carbonates with anilines. - ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Available at: [Link]

  • Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate: Importance of Elementary Steps for Determining Polymer Properties Revealed via DFT-MTD Simulations Validated Using Kinetic Measurements - PubMed Central. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. Available at: [Link]

  • Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate - Organic Syntheses. Available at: [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Available at: [Link]

  • The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - PubMed. Available at: [Link]

  • NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents. Available at:

  • Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PubMed Central. Available at: [Link]

  • (PDF) One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - ResearchGate. Available at: [Link]

Sources

Optimization

Common side products in the synthesis of 3-aryl-oxazolidinones

Introduction The 3-aryl-2-oxazolidinone scaffold is the pharmacophore backbone of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban). While the core ring is s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-aryl-2-oxazolidinone scaffold is the pharmacophore backbone of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) and Factor Xa inhibitors (e.g., Rivaroxaban). While the core ring is stable, its synthesis is fraught with competitive pathways that degrade yield and enantiopurity.

This guide addresses the three primary synthetic routes used in drug development:

  • Cycloaddition: Aryl Isocyanate + Epoxide.

  • Cyclization: Aryl Aniline + Epichlorohydrin/Glycidyl derivatives.

  • C-N Coupling: Oxazolidinone + Aryl Halide (Buchwald-Hartwig/Ullmann).

Module 1: The Isocyanate-Epoxide Route

Core Challenge: Regioselectivity (5- vs. 4-substitution) and Isocyanurate Formation.

This route is thermodynamically driven but kinetically sensitive. The reaction of an aryl isocyanate with an epoxide typically yields the 5-substituted oxazolidinone (the pharmacologically active regioisomer). However, catalyst choice and substrate electronics heavily influence the impurity profile.

Critical Side Product: The Isocyanurate Trimer

If the catalyst is too Lewis-acidic or the epoxide is sterically hindered, the isocyanate will preferentially react with itself rather than the epoxide.

  • Mechanism: Three isocyanate molecules undergo cyclotrimerization to form a thermally stable 1,3,5-triazinane-2,4,6-trione (Isocyanurate).

  • Diagnostic: Appearance of a new high-melting solid insoluble in the reaction solvent; IR signal shift (isocyanurates show a strong carbonyl stretch ~1690 cm⁻¹, distinct from the oxazolidinone ~1750 cm⁻¹).

Critical Side Product: The 4-Substituted Regioisomer
  • Cause: While the nucleophilic attack of the isocyanate (or catalyst-isocyanate complex) usually occurs at the less hindered carbon of the epoxide (yielding the 5-substituted product), substrates capable of stabilizing a positive charge (e.g., styrene oxide derivatives) can facilitate attack at the more substituted carbon via a partial

    
     character.
    
  • Prevention: Use binary catalyst systems (e.g., Al(salen) or Cr(salphen) complexes with co-catalysts) that enforce an

    
    -like ring opening.
    
Visualizing the Competitive Pathways

IsocyanatePathways Start Aryl Isocyanate + Epoxide catalyst Catalyst (Lewis Acid) Start->catalyst Complex Catalyst-Epoxide Complex catalyst->Complex Activation Trimer Isocyanurate (Trimer Impurity) catalyst->Trimer Slow Epoxide Activation Prod5 5-Substituted Oxazolidinone (DESIRED) Complex->Prod5 SN2 Attack (Less Hindered) Prod4 4-Substituted Regioisomer Complex->Prod4 SN1 Character (Benzylic Stabilization) Poly Polyether (Epoxide Homopolymer) Complex->Poly Trace Water/Base

Figure 1: Competitive reaction pathways in the cycloaddition of isocyanates and epoxides. Note the divergence based on mechanism (SN1 vs SN2) and catalyst activity.

Module 2: The Aniline-Epichlorohydrin Route (Linezolid Process)

Core Challenge: Enantiopurity erosion and "Dimer" formation.

This is the industrial standard for Linezolid. It involves the reaction of a 3-fluoro-4-morpholinylaniline with (S)-epichlorohydrin (or glycidyl butyrate) to form the chiral amino-alcohol intermediate, followed by cyclization with CDI or phosgene equivalents.

Troubleshooting Guide: Impurity Profiling
Impurity TypeChemical IdentityRoot CauseRemediation
Enantiomer (R)-LinezolidUse of low ee% (S)-epichlorohydrin or racemization during the ring-opening of the epoxide at high temps.Ensure (S)-epichlorohydrin >99% ee. Maintain temp <50°C during epoxide opening.
Bis-Alkylated "Dimer"

-bis(chlorohydroxypropyl)aniline
The aniline nitrogen is nucleophilic enough to attack two molecules of epichlorohydrin.Use a large excess of aniline (uncommon) or, more standardly, slow addition of epichlorohydrin to the aniline to keep [Epoxide] low relative to [Amine].
Chlorohydrin Open chain intermediateIncomplete cyclization during the carbonylation step (CDI/Phosgene).Monitor reaction by HPLC. Ensure strictly anhydrous conditions during CDI addition to prevent CDI hydrolysis.
Des-fluoro Analog Des-fluoro LinezolidContaminant in the starting material (3-fluoro-4-morpholinylnitrobenzene).Pre-screen starting aniline. This cannot be removed easily downstream.
FAQ: Why am I seeing a drop in enantiomeric excess (ee)?

A: The reaction of aniline with epichlorohydrin is stereospecific (


). However, if the resulting secondary amine acts as a base, it can deprotonate unreacted epichlorohydrin, leading to the formation of a symmetrical bis-epoxide intermediate or causing racemization via reversible ring opening/closing.
  • Protocol Fix: Add a mild Lewis acid (e.g., LiClO₄ or Mg(OTf)₂) to accelerate the specific amine attack over the background basicity issues.

Module 3: C-N Coupling (Buchwald-Hartwig)

Core Challenge: Hydrodehalogenation and Catalyst Deactivation.

This route couples a pre-formed oxazolidinone with an aryl halide. It is modular but expensive due to Pd/ligand costs.

Common Failure Modes

Q: My aryl halide is being consumed, but I see the reduced arene (Ar-H) instead of the product. Why? A: This is Hydrodehalogenation .

  • Mechanism: The Pd(II)-aryl intermediate undergoes

    
    -hydride elimination from the ligand or solvent (especially in alcohols or amines with 
    
    
    
    -hydrogens) followed by reductive elimination.
  • Solution:

    • Switch to ligands that resist

      
      -hydride elimination (e.g., Xantphos  or Buchwald Biaryl ligands  like tBuBrettPhos).
      
    • Ensure the oxazolidinone is dry; water can facilitate protodehalogenation.

    • Switch solvent from isopropanol/ethanol to Toluene or Dioxane.

Q: I see the homocoupled biaryl (Ar-Ar). A: This suggests the transmetallation step with the oxazolidinone is too slow.

  • Solution: Increase the acidity of the oxazolidinone N-H by using a stronger base (Cs₂CO₃ instead of K₂CO₃) to facilitate the formation of the Pd-N bond.

Standardized Protocol: Isocyanate-Epoxide Cycloaddition

For the synthesis of 5-substituted-3-aryl-oxazolidinones minimizing isocyanurate formation.

Reagents:

  • Aryl Isocyanate (1.0 equiv)

  • Epoxide (1.2 equiv)

  • Catalyst: Cr(salphen) complex (1.0 mol%) or MgI₂/I₂ system.

  • Solvent: Toluene (anhydrous).

Step-by-Step:

  • Catalyst Activation: Charge the reaction vessel with the catalyst and Toluene under

    
    .
    
  • Epoxide Loading: Add the epoxide first. Stir for 15 minutes. Rationale: This allows the Lewis acid catalyst to coordinate to the epoxide oxygen, activating it for attack.

  • Controlled Addition: Add the Aryl Isocyanate as a solution in Toluene dropwise over 1 hour at 60-80°C.

    • Critical Control Point: Do not add isocyanate all at once. High local concentration of isocyanate favors trimerization (isocyanurate).

  • Monitoring: Monitor by IR. Disappearance of the -N=C=O peak (~2270 cm⁻¹) and appearance of the oxazolidinone C=O (~1750 cm⁻¹).

  • Workup: Cool to RT. If isocyanurates formed, they often precipitate; filter them off. Concentrate filtrate and recrystallize (EtOH/Water is common for these scaffolds).

References

  • Catalytic Synthesis of Oxazolidinones: Wu, X., Mason, J., & North, M. (2017).[1] Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex.[1][2] Chemistry – A European Journal, 23(52), 12937–12943. Link[1]

  • Linezolid Impurity Profiling: Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642. Link[3]

  • Regioselectivity Mechanisms: Toda, Y., et al. (2017).[4] Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Letters, 19(21), 5786–5789. Link[4]

  • Buchwald-Hartwig Coupling: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and potentially challenging substrate. Our goal is to provide you with in-depth troubleshooting advice and optimized protocols, grounded in mechanistic principles and field-proven experience, to help you navigate the complexities of this reaction and achieve high yields and purity.

The substrate , 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, presents a unique set of challenges for the Suzuki-Miyaura coupling. The steric hindrance from the ortho-bromo substituent and the adjacent oxazolidinone ring can impede the oxidative addition step and the subsequent transmetalation. Furthermore, the presence of the nitrogen and oxygen atoms in the oxazolidinone moiety could potentially coordinate with the palladium catalyst, influencing its reactivity. This guide will address these specific issues head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the Suzuki coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: A stalled reaction or low conversion is a frequent issue, often pointing to problems with the catalytic cycle. The primary suspects are:

  • Inefficient Oxidative Addition: The steric bulk around the bromine atom on your substrate can slow down the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction, often indicated by the formation of palladium black.

  • Poorly Chosen Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not be able to promote the reaction effectively for this sterically hindered substrate.

  • Inactive Boronic Acid/Ester: The boronic acid or its ester derivative might be degrading, particularly through protodeboronation, before it can participate in the transmetalation step.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material. What is happening and how can I prevent it?

A2: This byproduct is the result of a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom is replaced by a hydrogen atom.[1][2] This is a common issue with aryl bromides, especially those that are electron-deficient or sterically hindered.[2] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water.[2] To minimize dehalogenation:

  • Optimize the Base: Strong bases can sometimes promote dehalogenation.[3] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3]

  • Choose the Right Ligand: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.[1] These ligands promote the oxidative addition and reductive elimination steps.[4]

  • Control the Temperature: Higher temperatures can sometimes favor dehalogenation.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor the side reaction.[1]

Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. What is this and how do I stop it?

A3: This is a homocoupling product, resulting from the coupling of two molecules of your boronic acid.[5] This side reaction is often promoted by the presence of Pd(II) species and oxygen.[5][6] To suppress homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then participate in homocoupling.[5] Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas like argon or nitrogen before adding the catalyst.

  • Use a Pd(0) Pre-catalyst: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to the formation of species that promote homocoupling. Using a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this issue.

Q4: I am having difficulty purifying my product from the residual catalyst and ligands. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the product and the phosphine oxide byproducts.

  • Column Chromatography: This is the most common method. A careful choice of solvent system is crucial. Often, a gradient elution from a non-polar solvent (like hexanes or heptane) to a slightly more polar solvent (like ethyl acetate or dichloromethane) is effective.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Activated Carbon Treatment: Sometimes, residual palladium can be removed by stirring a solution of the crude product with activated carbon, followed by filtration through celite.

  • Use of Scavenger Resins: There are commercially available scavenger resins designed to bind to and remove palladium and phosphine residues.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common problems with the Suzuki coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion 1. Ineffective catalyst/ligand system for the sterically hindered substrate.• Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a Buchwald-type ligand. • Use a pre-catalyst like [Pd(allyl)Cl]₂ with the chosen ligand.Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, which is crucial for sterically hindered substrates.[4]
2. Base is not optimal.• Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. • Ensure the base is finely powdered and anhydrous if required.The base is critical for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate.
3. Solvent is not suitable.• Try a different solvent system. Common choices include toluene, dioxane, or THF, often with a small amount of water.[5]The solvent affects the solubility of the reagents and the stability of the catalytic species. Water can aid in dissolving the base and activating the boronic acid.[5]
Significant Dehalogenation 1. Reaction temperature is too high.• Lower the reaction temperature and monitor for a longer period.Dehalogenation can have a higher activation energy than the desired coupling, so lowering the temperature can disfavor this side reaction.[1]
2. The base is too strong or acting as a hydride source.• Switch to a weaker base like K₂CO₃ or K₃PO₄.Stronger bases are more likely to generate palladium-hydride species that lead to dehalogenation.[3]
3. The ligand is not promoting the desired reaction efficiently.• Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate the cross-coupling.These ligands can increase the rate of reductive elimination of the desired product, making it faster than the reductive elimination of the dehalogenated byproduct.[1][4]
Protodeboronation of Boronic Acid 1. Presence of excess water and/or prolonged reaction time at high temperature.• Use the boronic acid ester (e.g., pinacol ester) which is more stable.[5] • Use anhydrous conditions if possible. • Add the boronic acid in portions during the reaction.Boronic acids can be susceptible to hydrolysis, especially at elevated temperatures.[5] Pinacol esters are more robust and can be used to circumvent this issue.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.• Ensure all solvents and the reaction setup are rigorously degassed with an inert gas (Ar or N₂).Oxygen can lead to the formation of Pd(II) species which promote the homocoupling of boronic acids.[5]
2. Use of a Pd(II) pre-catalyst.• Consider using a Pd(0) pre-catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.Starting with a Pd(0) source can sometimes minimize the side reactions associated with the in-situ reduction of Pd(II).

Experimental Protocols

Here are two starting-point protocols for the Suzuki coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. These should be considered as a basis for optimization.

Protocol A: General Conditions with Pd(PPh₃)₄

  • To a flame-dried Schlenk flask, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed toluene (to make a 0.1 M solution based on the aryl bromide) and degassed water (10% of the toluene volume) via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Protocol B: Optimized Conditions for Hindered Substrates with a Buchwald Ligand

  • To a glovebox, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), the desired boronic acid pinacol ester (1.5 equiv.), potassium phosphate (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Add anhydrous, degassed dioxane (to make a 0.1 M solution based on the aryl bromide).

  • Seal the reaction vessel and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst/Ligand Optimal for a Hindered Substrate? Start->CheckCatalyst ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckBase Is the Base/Solvent System Screened? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ScreenConditions Screen Bases (K₃PO₄, Cs₂CO₃) and Solvents (Toluene, Dioxane) CheckBase->ScreenConditions No AnalyzeByproducts Analyze Byproducts (Dehalogenation, Homocoupling) CheckBase->AnalyzeByproducts Yes ScreenConditions->AnalyzeByproducts Dehalogenation Dehalogenation Observed AnalyzeByproducts->Dehalogenation Homocoupling Homocoupling Observed AnalyzeByproducts->Homocoupling OptimizeDehalogenation Lower Temperature Change Base Use Bulky Ligand Dehalogenation->OptimizeDehalogenation OptimizeHomocoupling Degas Thoroughly Use Pd(0) Pre-catalyst Homocoupling->OptimizeHomocoupling Success Improved Yield OptimizeDehalogenation->Success OptimizeHomocoupling->Success

Caption: A systematic workflow for troubleshooting the Suzuki coupling reaction.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.50 , 6722-6737 (2011). [Link]

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95 , 2457-2483 (1995). [Link]

  • Al-Amin, M., El-Faham, A. & El-Hallag, I. S. Suzuki-Miyaura Cross-Coupling Reactions: A Review of the Last 20 Years. Molecules28 , 2463 (2023). [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. The Role of the Base in the Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed.52 , 7362-7370 (2013). [Link]

  • Billingsley, K. L., Anderson, K. W. & Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Hindered Aryl Boronic Acids. Angew. Chem. Int. Ed.45 , 3484-3488 (2006). [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R. & Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed.43 , 1871-1876 (2004). [Link]

  • Grushin, V. V. & Alper, H. Transformations of Chloroarenes, Catalyzed by Palladium Complexes. Chem. Rev.94 , 1047-1062 (1994). [Link]

  • Carrow, B. P. & Hartwig, J. F. Distinguishing between Pathways for Reductive Elimination from Palladium(II). J. Am. Chem. Soc.133 , 2116-2119 (2011). [Link]

  • Adamo, C., Ciofini, I., Gaigeot, M.-P. & Le Bahers, T. Homocoupling in Suzuki-Miyaura Reaction: A DFT Investigation. J. Phys. Chem. C112 , 19088-19094 (2008). [Link]

  • Doucet, H. & Hierso, J.-C. Dehalogenation Reactions in Palladium-Catalyzed Cross-Coupling Chemistry. Angew. Chem. Int. Ed.46 , 834-871 (2007). [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R. & Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc.127 , 4685-4696 (2005). [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

Sources

Optimization

Technical Support Center: Minimizing Hydrodehalogenation in Cross-Coupling Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you, as a dedicated researcher, with in-depth, actionable insights into o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, as a dedicated researcher, with in-depth, actionable insights into one of the most persistent challenges in cross-coupling chemistry: the undesired side reaction of hydrodehalogenation. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success. Cross-coupling reactions are pivotal in drug discovery and development for creating essential carbon-carbon and carbon-heteroatom bonds.[1] However, the formation of hydrodehalogenated byproducts can severely diminish yields and complicate purification.[2]

This resource is structured as a dynamic troubleshooting guide. We will address common problems in a question-and-answer format, explore the mechanistic origins of the issue, and provide validated protocols to regain control of your reaction's selectivity.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem?

Hydrodehalogenation is a common side reaction where the halogen atom on your electrophile (typically an aryl or vinyl halide) is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[3] This unwanted reaction consumes your starting material, lowers the yield of your desired cross-coupled product, and introduces a significant purification challenge, as the byproduct often has similar chromatographic properties to the starting material.

Q2: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed reactions?

While several pathways can be operative, a widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can happen in a few ways:

  • From the Base: Strong alkoxide bases can react with the palladium complex.

  • From the Solvent: Protic solvents like alcohols can undergo β-hydride elimination after coordinating to the palladium center.[2]

  • From Water: Trace amounts of water can also serve as a proton and hydride source.[4]

Once formed, this Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the undesired hydrodehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[3]

Q3: Are certain substrates more prone to this side reaction?

Yes. The tendency for hydrodehalogenation often correlates with the reactivity of the C-X bond, following the general trend: I > Br > Cl.[3][5] Aryl iodides, being the most reactive in oxidative addition, are also the most susceptible.[3][5] Additionally, electron-deficient aryl halides and many N-heterocyclic halides (like pyridines and pyrazoles) are particularly prone to this side reaction.[3][5]

Troubleshooting Guide: High Levels of Hydrodehalogenation Observed

You've run your cross-coupling reaction and the LC-MS or GC-MS analysis shows a significant peak corresponding to your starting halide minus the halogen. Let's diagnose the problem.

Issue 1: The rate of reductive elimination is too slow, allowing side reactions to compete.

The final, product-forming step of the catalytic cycle is reductive elimination.[6] If this step is sluggish, the key Ar-Pd(II)-R intermediate has a longer lifetime, increasing the probability that it will encounter a hydride source and undergo hydrodehalogenation instead.

Reductive elimination is the step where the new C-C bond is formed and the desired product is released from the palladium center.[7] The rate of this step is critically influenced by the steric and electronic properties of the ligands attached to the palladium. Bulky, electron-rich ligands are known to accelerate reductive elimination.[8][9] They create steric crowding around the metal center, which is relieved upon reductive elimination, and their electron-donating nature makes the palladium center more amenable to reduction from Pd(II) to Pd(0).

  • Change the Ligand: This is the most powerful tool in your arsenal. Switch from simple ligands like PPh₃ to sterically bulky, electron-rich phosphine ligands.

  • Increase Reaction Temperature: Carefully increasing the temperature can sometimes favor the desired cross-coupling pathway.[3][10] However, be cautious, as very high temperatures can also promote catalyst decomposition and other side reactions.[11]

The choice of ligand is critical. Below is a table summarizing the general effects of different ligand classes on the competition between cross-coupling and hydrodehalogenation.

Ligand ClassKey CharacteristicsImpact on HydrodehalogenationExample Ligands
Simple Triarylphosphines Low steric bulk, moderate electronicsProne to hydrodehalogenation due to slower reductive eliminationPPh₃, P(o-tol)₃
Bulky Alkylphosphines High steric bulk, very electron-richOften suppresses hydrodehalogenation by accelerating reductive eliminationP(t-Bu)₃, PCy₃
Biarylphosphines (Buchwald Ligands) Tunable bulk and electronicsExcellent for suppressing hydrodehalogenation across a wide range of substratesSPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demandingHighly effective at promoting coupling and minimizing side reactionsIPr, SImes

Note: This table provides general trends. Optimal ligand choice is substrate-dependent and may require screening.

This diagram illustrates the key decision point in the catalytic cycle where the reaction can proceed to the desired product or the undesired byproduct.

Catalytic_Cycle cluster_main Main Catalytic Cycle cluster_side Hydrodehalogenation Pathway Pd0 LₙPd(0) OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R OxAdd->Trans Transmetalation (+ R-M) PdH H-Pd(II)-X OxAdd->PdH Reaction with H⁻ Source Product Ar-R Trans->Product Reductive Elimination ArH Ar-H (Byproduct) Trans->ArH Side Reaction Product->Pd0 Catalyst Regeneration PdH->ArH Reductive Elimination

Caption: Competing pathways: reductive elimination to product vs. side reaction to byproduct.

Issue 2: Your reaction conditions are generating a Pd-H species.

The choice of base and solvent can inadvertently create the very palladium-hydride species responsible for hydrodehalogenation.

Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote hydrodehalogenation.[2][12][13] Protic solvents such as methanol or ethanol can also act as hydride sources through a β-hydride elimination mechanism from a palladium-alkoxide intermediate.[2] Furthermore, residual water in your reagents or solvents is a common, and often overlooked, proton source that can facilitate the formation of Pd-H.[4]

  • Change the Base: If you are using a strong alkoxide or hydroxide base, consider switching to a weaker, non-nucleophilic inorganic base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are excellent alternatives that are less likely to generate hydride species.[11]

  • Change the Solvent: Replace protic solvents (alcohols) with aprotic solvents.[11] Toluene, dioxane, THF, or DMF are common and effective choices for many cross-coupling reactions.[14]

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly distilled solvents and dry glassware. If water contamination is suspected, consider adding a drying agent or performing the reaction under an inert atmosphere (Nitrogen or Argon) with meticulous care.

Follow this logical flow to diagnose and solve the issue.

Troubleshooting_Workflow start High Hydrodehalogenation Observed q1 Is the Reductive Elimination Step Likely Slow? start->q1 sol1 ACTION: 1. Switch to bulky, electron-rich ligand (e.g., SPhos, IPr). 2. Cautiously increase temperature. q1->sol1 Yes q2 Is a Protic Solvent or Strong Alkoxide Base in Use? q1->q2 No sol1->q2 sol2 ACTION: 1. Switch to an aprotic solvent (e.g., Toluene, Dioxane). 2. Use a weaker base (e.g., K₂CO₃, K₃PO₄). q2->sol2 Yes q3 Are conditions rigorously anhydrous? q2->q3 No sol2->q3 sol3 ACTION: 1. Dry all solvents and reagents. 2. Use inert atmosphere techniques (N₂ or Ar). q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Caption: A step-by-step workflow for troubleshooting hydrodehalogenation.

Experimental Protocol: Ligand Screening to Minimize Hydrodehalogenation

This protocol provides a framework for systematically testing different ligands to find the optimal conditions for your specific substrates.

Objective: To identify a palladium/ligand system that maximizes the yield of the desired cross-coupled product while minimizing the formation of the hydrodehalogenated byproduct.

Materials:

  • Your aryl halide (1.0 eq)

  • Your boronic acid/ester or other coupling partner (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • A selection of ligands to screen (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, IPr·HCl) (4-8 mol %)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous aprotic solvent (e.g., Toluene or Dioxane)

  • An array of reaction vials suitable for parallel synthesis

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, prepare a stock solution of your aryl halide in the chosen solvent. Prepare separate stock solutions for the coupling partner and the base.

  • Catalyst Array: To each reaction vial, add the palladium precatalyst and the designated ligand. If using an NHC-HCl salt, remember to add an extra equivalent of base to deprotonate it.

  • Reagent Addition: Add the solvent to each vial, followed by the aryl halide stock solution, the coupling partner stock solution, and finally the base stock solution. Ensure the order of addition is consistent across all reactions.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath. Stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take a small aliquot from each reaction vial. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.

  • Interpretation: Compare the product-to-byproduct ratios across the different ligands. The ligand that provides the highest ratio is the optimal choice for scale-up.

Self-Validation: The inclusion of a "control" ligand like PPh₃, which is known to be less effective at suppressing hydrodehalogenation, provides a baseline against which to measure the performance of the more advanced ligands. A successful screen will show a clear trend of reduced byproduct formation with more sterically demanding and electron-rich ligands.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11770-11772. [Link]

  • Orbach, M., Zenkina, O. V., Diskin-Posner, Y., Iron, M. A., & van der Boom, M. E. (2020). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 39(13), 2477–2481. [Link]

  • J. H. Clark, T. J. Farmer, J. B. Sherwood, (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Neal, J. A., Kearly, K. L., & Johnson, J. C. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. The Journal of Physical Chemistry C, 126(34), 14486–14494. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Xu, L., Wang, H., & Sun, S. (2023). Metal−Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Materials Research, 4(7), 611–623. [Link]

  • T. M. Gøgsig, A. T. Lindhardt, T. Skrydstrup, (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • G. J. P. Perry, T. G. G. A. Harris, J. M. J. Williams, (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Zhang, Z., & Jackson, J. E. (2010). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Sun, T., & Wang, C. (2024). Efficient Halogen Radical-Mediated Photosynthesis of Cyclic Carbonates over Perylene Diimide-Grafted Zirconium Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15917–15977. [Link]

  • Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), E3493. [Link]

  • Hiyane, Y., Takise, R., Moriyama, K., & Togo, H. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 22(12), 2174. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15917–15977. [Link]

  • Reddit user discussion on Stille coupling. (2019). r/Chempros. [Link]

  • Symeres & Yoneda Labs. (2025). AI to Optimize Cross-Coupling Reactions. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Screening for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The following technical guide addresses the catalyst screening parameters for the cross-coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one . This guide assumes the substrate is being used as the electrophile (Ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalyst screening parameters for the cross-coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one .

This guide assumes the substrate is being used as the electrophile (Aryl Bromide) in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to functionalize the sterically hindered ortho-position.[1]

Substrate Profile & Challenge Analysis

Molecule: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Role: Electrophile (Ar-Br) Key Challenges:

  • Steric Hindrance (Critical): The bromine atom is located at the C2 (ortho) position, directly adjacent to the bulky

    
    -linked oxazolidinone ring.[1] This creates a "steric wall" that impedes the oxidative addition of the Palladium(0) species.[1]
    
  • Base Sensitivity: The oxazolidinone ring (a cyclic carbamate) is susceptible to hydrolysis or ring-opening under harsh nucleophilic basic conditions (e.g., strong alkoxides at high temperatures).[1]

  • Electronic Deactivation: The

    
    -aryl bond is electron-rich, potentially making the C-Br bond less electrophilic compared to electron-deficient aryl bromides, though the inductive effect of the carbamate nitrogen mitigates this slightly.[1]
    

Troubleshooting & FAQs

Q1: My reaction conversion is stalling at <20%. Is the catalyst dying?

Diagnosis: This is likely due to failed oxidative addition .[1] Standard ligands (e.g., PPh3, dppf) are often insufficiently electron-rich or bulky enough to force the Pd center into the hindered C-Br bond.[1] Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and forming the active mono-ligated Pd species).[1]

  • Recommendation: Screen SPhos (specifically designed for ortho-substitution) and XPhos .[1] For extremely hindered couplings, Pd-PEPPSI-IPr (NHC ligand) is a robust alternative.[1]

Q2: I see the formation of a "de-brominated" byproduct (hydrodehalogenation).

Diagnosis: This occurs when the


-hydride elimination from the ligand or solvent is faster than the transmetallation step, or via a radical pathway.[1]
Solution: 
  • Solvent Switch: Avoid primary alcohols.[1] Use 1,4-Dioxane or Toluene .[1]

  • Catalyst Loading: Increase the catalyst loading slightly (to 2-5 mol%) to outcompete side reactions.

  • Strict Anaerobic Conditions: Oxygen can promote homocoupling or dehalogenation pathways.[1] Ensure rigorous degassing.

Q3: The oxazolidinone ring is opening or degrading.

Diagnosis: You are likely using a strong nucleophilic base (e.g., NaOMe, NaOEt, or even NaOtBu at high temps).[1] The carbonyl of the oxazolidinone is susceptible to nucleophilic attack.[1] Solution: Use Inorganic Carbonates or Phosphates .[1]

  • Protocol: Switch to K₃PO₄ (anhydrous or tribasic monohydrate) or Cs₂CO₃ .[1] These are sufficiently basic for the catalytic cycle but less nucleophilic toward the carbamate.[1]

  • Avoid: Hydroxides (NaOH/KOH) and small alkoxides.[1]

Q4: Which Palladium source should I use for HTS (High-Throughput Screening)?

Diagnosis: In situ generation of Pd(0) from Pd(OAc)₂ requires reduction and can be inconsistent in small-scale screening. Solution: Use Pre-formed Precatalysts .[1]

  • Recommendation: XPhos Pd G4 or SPhos Pd G3 .[1] These precatalysts ensure a 1:1 L:Pd ratio and rapid initiation even at lower temperatures, reducing the induction period where side reactions can occur.[1]

Recommended Screening Protocol (24-Well Plate)

This protocol is optimized for a Suzuki-Miyaura coupling with a boronic acid.[1]

Materials
  • Substrate: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Boronic Acid: 1.5 equiv[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Base: K₃PO₄ (3.0 equiv, 2M aq.[1] solution or solid)

Step-by-Step Workflow
  • Stock Solution Prep: Prepare a stock solution of the Substrate and Boronic Acid in Dioxane.[1]

  • Catalyst Dosing: Add the Precatalyst (2-5 mol%) to the reaction vials.

    • Row A:SPhos Pd G3 (Target: Ortho-hindrance)

    • Row B:XPhos Pd G4 (Target: General steric bulk)[1]

    • Row C:RuPhos Pd G4 (Target: Electronic tuning)[1]

    • Row D:Pd(dppf)Cl₂·DCM (Control: Standard bidentate)

  • Base Addition: Add K₃PO₄ (aq. or solid).[1] Note: If using solid base, add a drop of water to activate the boronic acid.[1]

  • Reaction: Seal plate/vials under Argon. Heat to 80°C for 16 hours .

  • Analysis: Filter through a silica plug (to remove Pd) and analyze via UPLC-MS/HPLC.

Screening Logic Visualization

G Start Substrate: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Check_Sterics Challenge: Ortho-Substitution (Br vs Oxazolidinone) Start->Check_Sterics Ligand_Select Ligand Selection Strategy Check_Sterics->Ligand_Select Base_Select Base Selection: Avoid Nucleophiles Check_Sterics->Base_Select SPhos SPhos / XPhos (Buchwald G3/G4) Best for Steric Bulk Ligand_Select->SPhos Primary Choice PEPPSI Pd-PEPPSI-IPr (NHC Ligand) Alternative for Difficult Cases Ligand_Select->PEPPSI Secondary Choice Standard PPh3 / dppf (Standard) Likely to Fail Ligand_Select->Standard Control Outcome Target Coupling Product SPhos->Outcome PEPPSI->Outcome Safe_Base K3PO4 / Cs2CO3 (Safe for Carbamate) Base_Select->Safe_Base Risky_Base NaOtBu / NaOH (Risk of Ring Opening) Base_Select->Risky_Base Safe_Base->Outcome

Caption: Decision tree for catalyst and reagent selection based on the specific steric and electronic properties of the oxazolidinone substrate.

Data Summary: Ligand Performance Matrix

The following table summarizes expected performance based on the structural properties of the substrate (Ortho-Br + N-Aryl Oxazolidinone).

Ligand ClassSpecific LigandSuitabilityTechnical Rationale
Dialkylbiaryl Phosphine SPhos High Specifically engineered for ortho-substituted aryl halides.[1] Excellent longevity.
Dialkylbiaryl Phosphine XPhos High Exceptional for general steric hindrance; promotes difficult reductive eliminations.[1]
NHC IPent / IPr Med-High Strong sigma-donation stabilizes Pd during oxidative addition into hindered bonds.[1]
Bidentate Phosphine dppf LowBite angle often insufficient for highly hindered ortho-couplings; slow oxidative addition.[1]
Triaryl Phosphine PPh₃ Very LowLacks the electron density and bulk required for this specific hindered substrate.[1]

References

  • Buchwald, S. L., et al. (2008).[1] "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Halides with Hindered Substrates." Accounts of Chemical Research.

  • Organ, M. G., et al. (2009).[1] "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides."[1] Chemistry - A European Journal.[1] [1]

  • Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][2]

  • Sigma-Aldrich. "3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Product Detail."[1] Sigma-Aldrich Catalog.

Sources

Optimization

Technical Support Center: Solvent Effects on the Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this important synthetic transformation. As experienced chemists know, the choice of solvent is not merely about dissolving reactants; it is a key parameter that can dictate reaction rates, influence equilibrium positions, and even determine the final product distribution. In the synthesis of N-aryl oxazolidinones, such as the title compound, solvent effects are particularly pronounced and can be the deciding factor between a high-yielding, clean reaction and a complex mixture of byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and practical insights from analogous synthetic procedures for related compounds, given the specific data for the title compound is not extensively available in the public domain.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address potential issues in the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Question 1: My reaction yield is consistently low. What solvent-related factors could be at play?

Answer:

Low yields in the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one can often be traced back to the choice of solvent. The ideal solvent should not only fully solubilize the starting materials (e.g., 2-bromo-4-methylaniline and a suitable cyclizing agent like ethylene carbonate or a halo-alcohol derivative) but also facilitate the desired reaction pathway. Here are some key solvent-related considerations:

  • Polarity and Solubility: Ensure your chosen solvent can dissolve all reactants at the reaction temperature. Poor solubility will lead to a heterogeneous mixture and slow, incomplete reactions.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often good choices for their ability to dissolve a wide range of organic molecules and salts that may be used as catalysts or bases. In the synthesis of similar chiral oxazolidinones from N-aryl-carbamates and epichlorohydrin, DMF was found to provide the best yields when used with a lithium hydroxide base at room temperature[1].

    • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly used. A mixed solvent system, such as 1,4-dioxane and water, has been successfully employed in reactions involving similarly substituted bromo-methylphenyl compounds[2].

  • Reaction Temperature and Solvent Boiling Point: The reaction may require elevated temperatures to proceed at a reasonable rate. Select a solvent with a boiling point that is appropriate for the desired reaction temperature. For instance, if the reaction requires heating to 100°C, a solvent like toluene or DMF would be suitable, whereas dichloromethane would not.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be highly effective. For the synthesis of 2-oxazolidinones from ethylene carbonate and primary aryl amines, excellent results have been reported using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst at 100°C under solvent-free conditions[3][4]. This approach can lead to higher reaction concentrations and faster reaction times.

Question 2: I am observing significant byproduct formation. How can the solvent influence this?

Answer:

The formation of byproducts is a strong indication that the reaction conditions, including the solvent, are not optimal. The solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates and transition states.

  • Stabilization of Intermediates: The mechanism for oxazolidinone formation often involves charged or highly polar intermediates.

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can hydrogen bond with and stabilize charged intermediates. While this can sometimes be beneficial, it can also lead to undesired side reactions like solvolysis of starting materials or intermediates. In some syntheses of 2-oxazolidinones from N-Boc-epoxides, protic solvents were found to be essential for the reaction to proceed, while aprotic solvents resulted in no product formation.

    • Non-Polar Solvents: Non-polar solvents like Toluene or hexane are less likely to stabilize charged intermediates, which can sometimes favor the desired intramolecular cyclization over intermolecular side reactions. A base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate was found to be most effective in a triethylamine/toluene system[5].

  • Common Side Reactions and Solvent Choice:

    • Dimerization/Polymerization: If the starting materials can react with themselves, a more dilute solution (and thus a larger volume of solvent) may be necessary to favor the intramolecular cyclization.

    • Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent in a reaction involving a highly reactive electrophile could lead to the formation of ether byproducts.

Question 3: The reaction is proceeding very slowly or not at all. Can the solvent be the culprit?

Answer:

A stalled reaction is a common frustration, and the solvent is a prime suspect.

  • Insufficient Polarity: As mentioned, if the reactants are not sufficiently soluble, the reaction will be slow. Consider switching to a more polar solvent.

  • Inhibition of Catalyst: The solvent can sometimes interact with and inhibit the catalyst. For example, a highly coordinating solvent might bind to a metal catalyst and prevent it from participating in the reaction.

  • Microwave-Assisted Synthesis: To accelerate the reaction, consider using microwave irradiation. In a microwave-assisted synthesis of oxazolidin-2-ones from urea and ethanolamines, a small amount of nitromethane was used as a non-reactive polar solvent to absorb microwaves and create localized heating, leading to rapid reaction times and high yields[6]. This technique can often overcome high activation barriers and reduce reaction times from hours to minutes.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass solvent I should try for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one?

Based on literature for similar N-aryl oxazolidinones, a good starting point would be a high-boiling polar aprotic solvent like DMF or 1,4-dioxane . These solvents generally provide good solubility for the reactants and are compatible with a wide range of bases and catalysts.

Q2: Are there any "green" solvent alternatives I can consider?

Yes, while traditional solvents like DMF and toluene are effective, there is a growing emphasis on using more environmentally friendly solvents. For oxazolidinone synthesis, consider exploring options like:

  • Solvent-free conditions: As mentioned, this can be a highly efficient and green approach[3][4].

  • Ionic Liquids: These have been used as catalysts and solvents in the synthesis of N-aryl oxazolidin-2-ones, offering the potential for recyclability[7].

Q3: How do I properly dry my solvents, and why is it important?

The presence of water can be detrimental to many organic reactions, especially those involving strong bases or water-sensitive intermediates. Water can hydrolyze starting materials or intermediates and quench organometallic reagents.

  • Common Drying Agents: For solvents like THF and toluene, drying over sodium/benzophenone is a classic method. For DMF, drying over activated molecular sieves (4Å) is recommended.

  • Importance of Anhydrous Conditions: Always use freshly dried solvents, especially when working with moisture-sensitive reagents like strong bases (e.g., NaH, n-BuLi).

Experimental Protocol: A General Guideline

The following is a generalized, step-by-step protocol for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, based on common methods for analogous compounds. Note: This is a template and may require optimization for your specific setup.

Method 1: From 2-Bromo-4-methylaniline and Ethylene Carbonate

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylaniline (1.0 eq) and ethylene carbonate (1.2 eq).

  • Solvent/Catalyst Addition:

    • Option A (Solvent-Free): Add DBU (0.1 eq) to the flask.

    • Option B (With Solvent): Add dry DMF (to achieve a 0.5 M concentration of the aniline) and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 100-120°C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Data Summary: Solvent Effects in Related Syntheses

Reaction TypeReactantsOptimal Solvent/ConditionsReference
N-Aryl Oxazolidinone SynthesisN-Aryl-carbamate + EpichlorohydrinDMF, LiOH, Room Temperature[1]
N-Aryl Oxazolidinone SynthesisAryl Amine + Ethylene CarbonateSolvent-free, DBU, 100°C[3][4]
N-Substituted Oxazolidinone SynthesisPropargylic Alcohol + IsocyanateToluene, Triethylamine[5]
Suzuki CouplingN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide + Aryl boronic acid1,4-dioxane/water (10:1)[2]
Microwave-Assisted SynthesisUrea + EthanolamineNitromethane (catalytic)[6]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, with a focus on solvent-related solutions.

TroubleshootingWorkflow cluster_symptoms Observed Problem cluster_causes Potential Solvent-Related Cause cluster_solutions Recommended Solvent-Based Solution Symptom Symptom Low Yield Byproducts Slow/No Reaction Cause Cause Poor Solubility Intermediate Instability Incorrect Temperature Catalyst Inhibition Symptom:low->Cause:sol Check Solubility Symptom:low->Cause:temp Check Temperature Symptom:side->Cause:inter Consider Intermediates Symptom:slow->Cause:sol Check Solubility Symptom:slow->Cause:cat Consider Catalyst Solution Solution Switch to More Polar Solvent (e.g., DMF) Switch to Non-Polar Solvent (e.g., Toluene) Change to Higher Boiling Point Solvent Attempt Solvent-Free Conditions Use Microwave with Polar Additive Symptom:slow->Solution:mw Accelerate Reaction Cause:sol->Solution:polar Increase Polarity Cause:inter->Solution:nonpolar Decrease Polarity Cause:temp->Solution:temp Increase Temperature Cause:sol->Solution:free Increase Concentration Cause:cat->Solution:polar Change Solvent System

Caption: Troubleshooting workflow for solvent effects.

References

Sources

Troubleshooting

Temperature optimization for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Technical Support Center: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (CAS: 1060817-68-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of temperature optimization. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to ensure the successful and efficient production of this valuable chemical intermediate.

The synthesis of N-aryl oxazolidinones is a cornerstone in medicinal chemistry, forming the structural core of several important therapeutic agents.[2][3] The target molecule, featuring a substituted bromophenyl group, is typically synthesized via an intramolecular cyclization. This process, while effective, is highly sensitive to reaction conditions, particularly temperature, which dictates reaction rate, yield, and impurity profile. This document will serve as your comprehensive resource for mastering this synthesis.

Synthetic Pathway Overview

The most common and robust method for synthesizing 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one involves a copper- or palladium-catalyzed intramolecular C-N bond formation. The general workflow begins with the synthesis of the precursor, N-(2-bromo-4-methylphenyl)ethanolamine, followed by a base-mediated ring closure. Temperature control is paramount during the cyclization step to ensure efficient reaction while minimizing side-product formation.

G cluster_0 Precursor Synthesis cluster_1 Cyclization Step (Temperature Critical) A 2-Bromo-4-methylaniline C N-(2-bromo-4-methylphenyl)ethanolamine (Intermediate) A->C Alkylation B 2-Chloroethanol or Bromoethanol B->C E 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one (Final Product) C->E Intramolecular Cyclization (Base, Catalyst) C->E D Carbonyl Source (e.g., Phosgene, Triphosgene, Diethyl Carbonate) D->E

Caption: General synthetic workflow for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the intramolecular cyclization step?

A: The optimal temperature is highly dependent on the chosen catalytic system.

  • For traditional copper-catalyzed Ullmann-type reactions, higher temperatures are often required, typically in the range of 100-140°C.[4] These conditions are necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the copper catalyst. However, modern systems using specific ligands can sometimes operate at lower temperatures.

  • For palladium-catalyzed Buchwald-Hartwig type couplings, the reaction can often be conducted under milder conditions, potentially between 80-110°C. The efficiency at these temperatures is heavily influenced by the choice of phosphine ligand, base, and solvent.[5]

  • Microwave-assisted syntheses can dramatically shorten reaction times, often operating between 120-150°C for a few minutes to an hour.[6][7]

It is crucial to start with literature precedents for similar substrates and perform an optimization study for your specific setup.

Q2: My reaction yield is low despite maintaining the recommended temperature. What else could be wrong?

A: Temperature is just one piece of the puzzle. If yields are low, consider these factors:

  • Catalyst and Ligand Integrity: Both copper and palladium catalysts can be sensitive to air and moisture. Ensure you are using fresh, high-purity catalyst and that ligands have not degraded. For Ullmann reactions, using "activated" copper powder or a highly soluble copper(I) salt is critical.[8]

  • Base Selection and Strength: The base is not just a proton scavenger; it plays a role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often more effective due to its higher solubility in organic solvents. The base must be anhydrous and finely powdered to ensure maximum surface area.

  • Solvent Purity: The reaction solvent (e.g., DMF, Dioxane, Toluene) must be anhydrous. Water can hydrolyze intermediates and deactivate the catalyst.

  • Inert Atmosphere: These reactions are typically oxygen-sensitive. Ensure your reaction vessel is thoroughly purged with an inert gas like Argon or Nitrogen before adding the catalyst and reagents. An incomplete inert atmosphere is a common cause of failed or low-yielding coupling reactions.

Q3: My TLC analysis shows multiple spots. What are the most common byproducts?

A: Besides unreacted starting material, several side products can form:

  • Homocoupling of Aryl Bromide: At elevated temperatures, particularly in Ullmann reactions, the 2-bromo-4-methylphenyl group can couple with itself to form a symmetric biaryl impurity.[9]

  • Decomposition: The N-(2-bromo-4-methylphenyl)ethanolamine intermediate may degrade at excessively high temperatures or upon prolonged reaction times.

  • Formation of Other Ring Structures: Depending on the carbonyl source and conditions, alternative cyclization products or oligomers are possible, though less common for this specific transformation.

  • Hydrolysis Products: If water is present, hydrolysis of the carbonyl source or the final product can occur.

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexane. The product, being more polar than the aryl bromide starting material but potentially less polar than the amino alcohol intermediate, should have a distinct Rf value. Staining with potassium permanganate can help visualize all spots. For more precise monitoring, especially during optimization, taking aliquots for analysis by GC-MS or LC-MS is highly recommended to track the disappearance of starting materials and the appearance of the product peak (m/z 256.11).[1]

Troubleshooting Guide: From Stalled Reactions to Purification Hurdles

When experiments deviate from the expected outcome, a systematic approach to troubleshooting is essential. This workflow addresses the most common challenges encountered during this synthesis.

G start Problem Observed: Low Conversion or Yield check_sm Does TLC/LCMS show mostly starting material? start->check_sm check_bp Are significant byproducts observed? check_sm->check_bp No sol_reagents Verify Reagent Quality: 1. Use fresh, high-purity catalyst/ligand. 2. Use anhydrous, powdered base. 3. Use dry, high-grade solvent. 4. Ensure inert atmosphere (Ar/N2). check_sm->sol_reagents Yes sol_temp Optimize Temperature: - If reaction is slow, incrementally  increase temp (e.g., by 10 °C). - If byproducts form, decrease  temp or reduce reaction time. check_bp->sol_temp Yes sol_purify Modify Purification: 1. Test alternative solvent systems for   column chromatography. 2. Attempt recrystallization from a   solvent/anti-solvent pair (e.g., EtOAc/Hexane). check_bp->sol_purify No, but purification is difficult sol_reagents->sol_temp end Successful Synthesis sol_temp->end sol_purify->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Cyclization

This protocol is a representative procedure based on Ullmann-type C-N coupling principles.[4][8][9]

  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and reflux condenser, add N-(2-bromo-4-methylphenyl)ethanolamine (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv, finely powdered and dried), and copper(I) iodide (CuI, 0.1 equiv).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish a robust inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula to achieve a concentration of approximately 0.1 M.

  • Heating and Reaction: Immerse the flask in a preheated oil bath set to 110°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexane) every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic base and copper salts. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure product.[10] Alternatively, recrystallization may be effective.[11]

Protocol 2: Parallel Temperature Optimization Study

To determine the optimal temperature for your specific setup, a parallel synthesis approach is highly efficient.

  • Setup: Arrange a parallel synthesis block or multiple reaction vials, each with a stir bar.

  • Reagent Addition: Add the substrate, base, and catalyst to each vial as described in Protocol 1, ensuring identical amounts in each.

  • Solvent and Sealing: Add the solvent and securely seal each vial under an inert atmosphere.

  • Temperature Gradient: Place the vials in the reaction block and set different temperatures for each position (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Time Course Analysis: Run the reactions for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small, measured aliquot from each reaction, dilute it with a known volume of solvent containing an internal standard, and analyze by LC-MS or GC-MS to determine the conversion percentage.

  • Yield Determination: Perform a workup and purification on the most promising candidates to determine the isolated yield.

Data Presentation: Temperature Optimization Results

The following table illustrates hypothetical results from an optimization study, guiding the selection of the ideal reaction temperature.

Reaction IDTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Observations
T-8080243528Slow, incomplete conversion
T-9090247065Good conversion, clean reaction
T-100100189588Optimal balance of rate and yield
T-11011012>9885Faster, but minor byproduct spot seen on TLC
T-12012012>9875Significant byproduct formation (likely homocoupling)

References

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  • ResearchGate. (n.d.). Proposed reaction mechanism for the formation of aliphatic oxazolidinones. Retrieved from [Link]

  • Cravotto, G., et al. (2012). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2012(5), 186-197. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Retrieved from [Link]

  • Shahwar, D., et al. (2011). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]

  • Asati, V., & Srivastava, S. K. (2012). Current Updates on Oxazolidinone and Its Significance. ISRN Medicinal Chemistry, 2012, 102394. Retrieved from [Link]

  • Kim, J., et al. (2015). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 20(8), 13851–13868. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of new chiral N-arylsulfonyl-1,3-oxazolidin-2-ones from α-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. Retrieved from [Link]

  • López-Carrillo, V., et al. (2016). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. Chemical Science, 7(5), 3092–3099. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Tőtős, R., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 177, 112871. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • RSC Publishing. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Chankvetadze, B., et al. (2018). Separation of Enantiomers of Selected Chiral Sulfoxides With Cellulose tris(4-chloro-3-methylphenylcarbamate)-based Chiral Columns in High-Performance Liquid Chromatography With Very High Separation Factor. Chromatographia, 81(5), 767–775. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
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  • Wiley Online Library. (2010). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Retrieved from [Link]

  • University of Turin. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • SpringerLink. (2023). Stereospecific synthesis of Pd(0)-catalyzed oxazolidinone with tetracyclic structure. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones from isocyanates and epoxides. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
  • MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support guide for the purification of crude 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

Introduction: The Importance of Purity

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutics.[1] The presence of even minor impurities, such as unreacted starting materials or reaction byproducts, can have significant downstream effects, leading to failed reactions, complex final product purification, and inaccurate biological data. This guide provides a structured, question-and-answer approach to diagnosing and solving common purification challenges.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product is a discolored, sticky oil or an amorphous solid. Where do I begin the purification process?

This is a common starting point. A non-crystalline or discolored crude product indicates the presence of various impurities, including residual solvents and reaction byproducts. The first step is a robust aqueous workup to remove the bulk of water-soluble and ionizable impurities.

Causality: The synthesis of oxazolidinones can leave behind acidic or basic catalysts, salts, and polar starting materials. A liquid-liquid extraction (LLE) is the most efficient way to partition these impurities out of the organic phase containing your target compound.[2]

Recommended Initial Workup Protocol:

  • Dissolution: Dissolve the entire crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical volume would be 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of hydrochloric acid (HCl). This step protonates and removes residual basic starting materials, such as unreacted 2-bromo-4-methylaniline.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and removes acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

After this procedure, you will have a cleaner, albeit still impure, product that is more amenable to crystallization or chromatographic purification.

Q2: What are the most likely impurities I should expect in my crude product?

Understanding the potential impurities is critical for designing an effective purification strategy. The impurities present are directly related to the synthetic route employed. A common route involves the reaction of a 2-bromo-4-methylphenyl derivative (like an isocyanate) with an ethanolamine equivalent.[3][4]

Table 1: Potential Impurities and Their Chemical Origin

Impurity ClassSpecific Example(s)Likely OriginRecommended Removal Method
Unreacted Starting Material 2-Bromo-4-methylanilineIncomplete reaction of the aniline precursor.Acid wash (LLE) during workup.
Reagent-derived Byproducts N,N'-bis(2-bromo-4-methylphenyl)ureaReaction of the isocyanate intermediate with trace water.Column Chromatography or Recrystallization.
Isocyanate Trimer 1,3,5-Tris(2-bromo-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione (Isocyanurate)Self-condensation of the isocyanate intermediate, often catalyzed by base or heat.[5]Column Chromatography (often has very low polarity).
Side-Reaction Products 2,6-Dibromo-4-methylphenyl derivativesOver-bromination during the synthesis of the aromatic starting material.[6]Column Chromatography or careful Recrystallization.
Residual Solvents THF, Toluene, DMF, etc.Solvents used in the reaction.High-vacuum drying, Recrystallization.
Q3: What is the general workflow for purifying 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one?

A systematic approach is key to achieving high purity efficiently. The choice between recrystallization and chromatography as the primary purification step depends on the nature and quantity of the impurities.

Causality: This workflow prioritizes removing the easiest impurities first (aqueous workup) before moving to more selective, but labor-intensive, techniques. Assessing purity at each stage with a simple technique like Thin Layer Chromatography (TLC) saves time and resources.

Purification Workflow cluster_start Start cluster_workup Phase 1: Initial Cleanup cluster_purification Phase 2: Primary Purification cluster_final Phase 3: Final Product Start Crude Reaction Mixture Workup Aqueous Workup (LLE) [Acid/Base/Brine Washes] Start->Workup TLC1 TLC Analysis: Assess Complexity Workup->TLC1 Choice Impurity Profile? TLC1->Choice Analyze Spots Recryst Recrystallization Choice->Recryst Few spots, one major Chrom Flash Column Chromatography Choice->Chrom Multiple/close spots TLC2 TLC/HPLC Analysis: Confirm Purity Recryst->TLC2 Chrom->TLC2 Dry Drying Under High Vacuum TLC2->Dry Purity Confirmed Final Pure Product >99% Dry->Final

Caption: Figure 1. General purification workflow.

Q4: I'm struggling with recrystallization. How do I select the right solvent and troubleshoot common issues?

Recrystallization is a powerful, scalable technique but is highly dependent on solvent choice. The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-5 °C).

Causality: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a crystal lattice while impurities ideally remain in the mother liquor.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor solubility. A good solvent will now fully dissolve the material.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe for the formation of well-defined crystals.

Table 2: Recrystallization Solvent Screening Guide

Solvent ClassExample(s)PolarityTypical Behavior with Aromatic Oxazolidinones
Alcohols Isopropanol, EthanolPolar ProticOften good single solvents. High solubility when hot, lower when cold.
Esters Ethyl Acetate (EtOAc)Polar AproticGood solubility; often used in a co-solvent system with a non-polar solvent.
Hydrocarbons Heptane, Hexane, TolueneNon-PolarLow solubility; primarily used as an anti-solvent with more polar solvents like EtOAc or DCM.
Ethers Methyl tert-butyl ether (MTBE)Polar AproticModerate solubility; can be effective.
Ketones AcetonePolar AproticTends to be too strong a solvent, but can be used in co-solvent systems.

Troubleshooting Recrystallization:

Recrystallization Troubleshooting Start {Start: Hot, clear solution}|{Cooling} Problem1 Problem: Product 'oils out' Cause: Solution is too concentrated or cooling too fast. Solution: Add more hot solvent, reheat to dissolve, and allow to cool much more slowly. Start->Problem1 Liquid separates Problem2 Problem: No crystals form Cause: Solution is too dilute or supersaturation not initiated. Solution: 1. Scratch inside of flask with glass rod. 2. Add a seed crystal. 3. Boil off some solvent and re-cool. Start->Problem2 Solution remains clear Problem3 Problem: Impurities crash out with product Cause: Poor solvent choice; impurity has similar solubility. Solution: Re-screen for a more selective solvent. Consider a preliminary charcoal treatment for colored impurities. Start->Problem3 Product is discolored/impure Problem4 Problem: Very low recovery Cause: Compound has significant solubility even when cold. Solution: Use a co-solvent system (e.g., dissolve in EtOAc, add Heptane until cloudy, reheat, cool). Ensure cooling to 0-5 °C for sufficient time. Start->Problem4 Few crystals form Success {Outcome: Clean Crystals} Problem1->Success Problem2->Success Problem3->Success Problem4->Success

Caption: Figure 2. Troubleshooting logic for recrystallization.

Q5: My column chromatography isn't providing good separation. What conditions are recommended?

Flash column chromatography is the go-to method for separating complex mixtures or when recrystallization fails.[7] The key is selecting the right stationary phase (adsorbent) and mobile phase (eluent).

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., polar silica gel) and a mobile phase. Non-polar compounds spend more time in the non-polar mobile phase and elute faster, while polar compounds interact more strongly with the polar silica gel and elute slower.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is the most common choice for this type of compound.[8]

  • Eluent System Selection (via TLC):

    • Use TLC plates to find a solvent system that gives your product a Retention Factor (Rƒ) of approximately 0.3-0.4.

    • The Rƒ is calculated as (distance traveled by spot) / (distance traveled by solvent front).

    • A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent you plan to use. Ensure the packing is uniform and free of air bubbles.[7]

  • Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample as a concentrated liquid solution.

  • Elution: Start with a low-polarity mobile phase and either run isocratically (constant solvent mixture) or gradually increase the polarity (gradient elution). Gradient elution is often more effective for separating compounds with very different polarities.

Table 3: Column Chromatography Eluent System Guide (Silica Gel)

Eluent System (v/v)PolarityTypical Application
95:5 Hexane:EtOAcLowEluting very non-polar impurities (e.g., isocyanurate trimer).
80:20 to 70:30 Hexane:EtOAcMediumOften the ideal range for eluting the target compound.
50:50 Hexane:EtOAcMedium-HighEluting more polar byproducts.
100% EtOAcHighFlushing highly polar baseline impurities from the column.
Q6: How do I confirm the purity and identity of my final product?

Never assume a crystalline white solid is pure. Analytical validation is a mandatory final step.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[1][9] A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol mobile phase) will provide a quantitative purity value (e.g., >99.5% by peak area).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. The absence of signals corresponding to impurities (e.g., unreacted starting materials, solvents) is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further structural verification.[12]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline compound. Impurities tend to broaden and depress the melting point.

References

  • Shahwar, D., et al. (2011). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. PMC. Available at: [Link]

  • Legault, C., et al. (2020). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Available at: [Link]

  • Ahmad, Z., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Barone, R., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available at: [Link]

  • Google Patents. Method for purifying a bromine compound.
  • Google Patents. Process for preparation of oxazolidinone derivatives.
  • Google Patents. Method for the bromination of aromatic compound.
  • Google Patents. Preparation of oxazolidinones by reacting an isocyanate, or isothiocyanate with an epoxide in the presence of a phosphonium halide acid, ester, or acid ester of the element c.
  • Google Patents. Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Google Patents. Preparation of 2-bromo-4-methylphenol.
  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid. PubMed. Available at: [Link]

  • YMC. HPLC Troubleshooting Guide. Available at: [Link]

  • North, M., & RGP, A. (2012). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online. Available at: [Link]

  • Pule, U. N., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Journal of Pharmaceutical Research and Reports. A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. Available at: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Biochain. Tips For Antibody Purification Troubleshooting. Available at: [Link]

  • ResearchGate. (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Dibenedetto, A., et al. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. PubMed. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

  • PubChem. 4-(4-Bromophenyl)-1,3-oxazolidin-2-one. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Available at: [Link]

  • Organic Syntheses Procedure. To a 3 L three-necked, round-bottomed flask.... Available at: [Link]

  • Wikipedia. Oxazolidine. Available at: [Link]

  • ResearchGate. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Available at: [Link]

  • Kees, F., et al. (1999). A new and rapid method for monitoring the new oxazolidinone antibiotic linezolid in serum and urine by high performance liquid chromatography-integrated sample preparation. PubMed. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF LINEZOLID IN BULK DRUG AND SOLID DOSAGE FORM. Available at: [Link]

  • PubChem. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)-. Available at: [Link]

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Troubleshooting

Stability and degradation of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

<Technical Support Guide: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one > A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct stability and degradation data for 3-(2-Bromo-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Guide: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one >

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability and degradation data for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one are not extensively available in peer-reviewed literature. This guide is built upon established principles of chemical stability, drawing parallels from the known behavior of the 1,3-oxazolidin-2-one core structure and brominated aromatic compounds. All recommendations should be validated under your specific experimental conditions.

Introduction

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a compound of interest for synthetic and medicinal chemists. The inherent reactivity of the N-aryl oxazolidinone scaffold, combined with the bromo-phenyl moiety, presents unique stability challenges.[1][2] This technical support center provides a focused resource for troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this molecule. Our goal is to equip researchers with the foundational knowledge to anticipate potential challenges, interpret unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of degradation for this compound?

A1: Based on its structure, two principal degradation pathways are of concern:

  • Hydrolysis of the Oxazolidinone Ring: The cyclic carbamate of the oxazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[3][4] This reaction opens the ring to form a β-amino alcohol derivative. Studies on related N-phenyl substituted oxazolidines have shown they are less stable than N-alkyl substituted counterparts.[1]

  • Degradation of the Bromophenyl Group: Aromatic bromine substituents can be labile under certain conditions, such as exposure to UV light (photodegradation) or in the presence of strong nucleophiles or catalysts.[5][6]

Q2: How should I properly store this compound to ensure long-term stability?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures (2-8°C or -20°C) are recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidative degradation.[7]

  • Light: Protect from light by using amber vials or storing in a dark location to prevent potential photodegradation.[8]

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.[3]

Q3: Is this compound sensitive to pH? In what pH range is it most stable?

A3: Yes, N-aryl oxazolidinones are known to be pH-sensitive. The oxazolidinone ring is prone to hydrolysis at both low and high pH.[7][9] While specific data for this molecule is unavailable, similar structures are generally most stable in a neutral to slightly acidic pH range (approximately pH 4-7). It is crucial to perform pH stability profiling for your specific application.

Q4: Can I anticipate any issues when using this compound in aqueous solutions for biological assays?

A4: Yes. When preparing aqueous stock solutions or assay buffers, be mindful of the solution's pH and the presence of potential nucleophiles. It is advisable to prepare fresh solutions for each experiment. If you observe a decrease in activity over the course of an experiment, compound instability in the aqueous medium should be considered a primary suspect. Running a time-course stability study in your assay buffer using an analytical method like HPLC is highly recommended.[10]

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Problem 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Symptom: During purity analysis or reaction monitoring, you observe new, unidentified peaks that grow over time.

  • Potential Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the mass of the new peak(s).

      • An increase in mass corresponding to the addition of H₂O (18 Da) may suggest hydrolysis of the oxazolidinone ring.

      • A loss of Br (79/81 Da) and addition of H suggests hydrodebromination.

      • A loss of Br and addition of OH suggests hydroxylation, possibly from reaction with residual water or oxidative degradation.[7]

    • Evaluate Sample Preparation:

      • Solvent: Is your solvent (e.g., methanol, acetonitrile) acidic or basic? Is it completely dry? Consider using HPLC-grade, neutral solvents.

      • Temperature: Are samples left at room temperature on the autosampler for extended periods? Use a cooled autosampler (4°C) if possible.

    • Perform a Forced Degradation Study: Intentionally stress the compound to confirm the identity of degradants. This is a standard practice in pharmaceutical development to establish stability-indicating methods.[11][12][13]

G A Unexpected Peak in HPLC B Analyze by LC-MS (Determine Mass) A->B D Review Sample Preparation Protocol A->D C Hypothesize Degradation Pathway B->C Mass Shift? E Perform Forced Degradation Study C->E Confirm Hypothesis G Optimize Analytical Method & Storage D->G Identify Fault F Identify Degradant(s) E->F F->G

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Problem 2: Inconsistent Results or Loss of Potency in Biological Assays
  • Symptom: The compound shows variable activity between experiments or a time-dependent loss of efficacy during a single experiment.

  • Potential Cause: The compound is degrading in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer:

      • Incubate the compound in your complete assay buffer at the experimental temperature (e.g., 37°C).

      • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).

      • Quench any reaction and immediately analyze the concentration of the parent compound by HPLC or LC-MS.

    • Evaluate Buffer Components: Are there any components in your media (e.g., primary amines, strong nucleophiles, metal ions) that could catalyze degradation?[7]

    • Modify Protocol:

      • If instability is confirmed, consider reducing incubation times.

      • Prepare stock solutions in a stable, anhydrous solvent like DMSO and make final dilutions into the aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[11][14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one in acetonitrile.

2. Stress Conditions (Perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]

  • Photolytic Degradation: Expose 1 mL of stock solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B option) for 24 hours. Run a dark control in parallel.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve a portion in acetonitrile for analysis.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV and/or LC-MS method.[10][15]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Ensure the analytical method can resolve the parent peak from all major degradant peaks.

Data Presentation: Hypothetical Forced Degradation Results
Stress Condition% Parent RemainingMajor Degradant m/zPutative Degradation Pathway
Control (Unstressed) 100%--
0.1 M HCl, 60°C 75%+18Ring Hydrolysis
0.1 M NaOH, 60°C 45%+18Ring Hydrolysis
3% H₂O₂, RT 88%+16Aromatic Ring Oxidation
UV Light 82%-79Debromination

This data is illustrative and should be determined experimentally.

Diagram: Hypothesized Degradation Pathways

G cluster_0 Hydrolysis (Acid/Base) cluster_1 Photodegradation A 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one B 2-((2-Bromo-4-methylphenyl)amino) -ethanol derivative (Ring Opened) A->B H₂O / H⁺ or OH⁻ C 3-(2-Bromo-4-methylphenyl) -1,3-oxazolidin-2-one D 3-(4-methylphenyl) -1,3-oxazolidin-2-one (Debrominated) C->D hν (UV light)

Caption: Predicted major degradation pathways for the target compound.

References

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Retrieved February 6, 2026, from [Link]

  • de Zwart, M. A., et al. (2018). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 20(4), 76. [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023, December 1). Oxazolidine. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved February 6, 2026, from [Link]

  • Lin, S., et al. (2012). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. Organic Letters, 14(11), 2842-2845. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(16), 4893. [Link]

  • ResearchGate. (n.d.). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF. Retrieved February 6, 2026, from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566-5573. [Link]

  • BioProcess International. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron | Request PDF. Retrieved February 6, 2026, from [Link]

  • National Library of Medicine. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Critical Reviews in Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Troubleshooting Unstable Molecules in Chemical Space. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 54(4), 2276-2284. [Link]

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  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved February 6, 2026, from [Link]

  • MDPI. (2024). Photocatalytic Degradation of Emerging Contaminants. Catalysts, 14(2), 114. [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Volume 9, Issue 3. [Link]

  • Semantic Scholar. (n.d.). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Retrieved February 6, 2026, from [Link]

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  • National Library of Medicine. (2021). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry, 64(10), 6857-6878. [Link]

  • National Library of Medicine. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566-5573. [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development. Retrieved February 6, 2026, from [Link]

Sources

Optimization

Preventing racemization during the synthesis of chiral oxazolidinones

A Guide to Preventing Racemization and Ensuring Stereochemical Fidelity in Asymmetric Synthesis Welcome to the Technical Support Center for Chiral Oxazolidinone Synthesis. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Fidelity in Asymmetric Synthesis

Welcome to the Technical Support Center for Chiral Oxazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize Evans-type chiral auxiliaries and seek to maximize stereochemical control in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the mechanistic underpinnings of common challenges. Our goal is to empower you with the knowledge to troubleshoot effectively and prevent racemization, ensuring the stereochemical integrity of your valuable molecules.

The Foundation: Understanding Stereocontrol in Oxazolidinone Chemistry

Chiral oxazolidinones, pioneered by David A. Evans, are powerful tools in asymmetric synthesis, enabling the formation of new stereocenters with a high degree of predictability and control.[1] The success of this methodology hinges on a three-step process: attachment of the auxiliary to a prochiral substrate, a highly diastereoselective transformation (such as alkylation or an aldol reaction), and finally, cleavage of the auxiliary without disturbing the newly created stereocenter.[2]

The key to the high diastereoselectivity observed in reactions like alkylation lies in the formation of a rigid, chelated (Z)-enolate intermediate.[3][4] Upon deprotonation of the N-acyl oxazolidinone with a strong base at low temperatures, the metal counterion (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate. Consequently, the incoming electrophile is directed to the less hindered face, resulting in the preferential formation of one diastereomer.[5]

However, the stereochemical integrity gained in this step can be easily lost if subsequent steps, particularly the cleavage of the auxiliary, are not performed with care. Racemization, or more accurately, epimerization at the newly formed α-stereocenter, is a significant risk that can undermine the entire synthetic strategy. This guide will address the common pitfalls and provide robust solutions to maintain the chiral purity of your products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing low diastereoselectivity in my alkylation reaction. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity in Evans alkylations is a common issue that can almost always be traced back to suboptimal reaction conditions that fail to favor the formation of the rigid, chelated (Z)-enolate.

Causality and Expert Insights:

The formation of the desired chelated (Z)-enolate is a kinetically controlled process. Any deviation from optimal conditions can lead to the formation of other enolate isomers or allow for equilibration, which erodes stereoselectivity. The primary factors to consider are the choice of base, reaction temperature, and the nature of the electrophile.

Troubleshooting Steps:

  • Base Selection is Critical: The use of a strong, non-nucleophilic hindered base is paramount. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most reliable choices.[3] Weaker bases or more nucleophilic bases can lead to incomplete deprotonation or side reactions. While both LDA and NaHMDS are effective, NaHMDS has been reported to provide excellent and reproducible results.[3]

  • Maintain Cryogenic Temperatures: The enolization and alkylation steps must be performed at low temperatures, typically -78 °C.[4] Higher temperatures can provide enough thermal energy to overcome the kinetic barrier for the formation of undesired enolate isomers or allow for equilibration between diastereomeric transition states, leading to a loss of selectivity.

  • Consider the Electrophile's Reactivity: Highly reactive electrophiles, such as primary iodides and benzyl bromides, generally give the best results. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can be detrimental to selectivity. For sluggish electrophiles, the addition of a Lewis acid can sometimes enhance both the reaction rate and diastereoselectivity.

  • The Role of Lewis Acids: For certain reactions, particularly with less reactive electrophiles, the addition of a Lewis acid like SnCl₄ can enhance diastereoselectivity by promoting a more organized, chelated transition state.[4] However, the choice of Lewis acid is substrate-dependent and requires careful optimization.

Summary of Conditions for High Diastereoselectivity:

ParameterRecommended ConditionRationale
Base LDA or NaHMDSStrong, non-nucleophilic; promotes rapid and complete formation of the kinetic enolate.[3]
Temperature -78 °CMinimizes thermal energy, preventing enolate equilibration and side reactions.[4]
Solvent Anhydrous THFAprotic and effectively solvates the metal cation without disrupting chelation.
Electrophile Reactive (e.g., MeI, BnBr, Allyl-I)Ensures a rapid reaction at low temperatures, minimizing potential for enolate decomposition or isomerization.
Q2: My alkylation step was highly diastereoselective, but I'm seeing significant racemization after cleaving the auxiliary. Why is this happening and how can I prevent it?

A2: Racemization (epimerization) during auxiliary cleavage is a frequent and frustrating problem. It occurs when the newly formed chiral center, which is α to a carbonyl group, is subjected to conditions that allow for enolization, thereby destroying the stereochemical information.

Causality and Expert Insights:

The α-proton of the newly formed carboxylic acid, ester, or other carbonyl-containing product is acidic. Both strong acids and strong bases can catalyze its removal to form a planar enol or enolate, which can then be protonated from either face, leading to a racemic or epimerized mixture.[5] Therefore, the key to preventing racemization is to use cleavage methods that are sufficiently mild to avoid enolization.

Troubleshooting and Prevention Strategies:

  • Avoid Harsh Hydrolysis Conditions: Vigorous acidic or basic hydrolysis (e.g., refluxing in strong acid or base) is a common cause of epimerization and should be avoided.[5]

  • Employ Mild Hydrolytic Cleavage: The most widely used and generally reliable method for cleaving the auxiliary to yield a carboxylic acid is treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at low temperatures (typically 0 °C).[2][3] The active nucleophile is the hydroperoxide anion (HOO⁻), which is more nucleophilic and less basic than the hydroxide ion, favoring attack at the exocyclic acyl carbonyl over proton abstraction at the α-position.[5][6]

  • Be Aware of Safety with LiOH/H₂O₂: It is important to note that the LiOH/H₂O₂ method can lead to the evolution of oxygen gas due to the decomposition of an intermediate peracid.[1][2][7] This can create a hazardous, pressurized atmosphere in a sealed vessel. Ensure proper venting and execute the reaction in a well-ventilated fume hood.

  • Consider Reductive Cleavage for Alcohols: If the desired product is a primary alcohol, reductive cleavage using lithium borohydride (LiBH₄) is an excellent, mild alternative that generally proceeds without epimerization.[7] This method is also effective for sterically hindered substrates.

Comparative Overview of Common Cleavage Methods:

Cleavage MethodReagentsProductPotential for RacemizationKey Considerations
Mild Hydrolysis LiOH, H₂O₂ in THF/H₂O at 0 °CCarboxylic AcidLow, if temperature is controlled.Can evolve O₂ gas; requires careful monitoring and venting.[1][2][7]
Reductive Cleavage LiBH₄ in THF/H₂OPrimary AlcoholVery LowGood for sterically hindered substrates.[7]
Transesterification NaOMe in MeOHMethyl EsterLow to ModerateConditions must be carefully controlled to avoid epimerization via enolate formation.
Harsh Hydrolysis Strong Acid or Base (e.g., HCl, NaOH) at refluxCarboxylic AcidHighNot recommended for α-chiral products due to high risk of epimerization.[5]

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol is a general procedure adapted from established methods for the alkylation of Evans auxiliaries.[3][4]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Enolate Formation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, typically as a 1.0 M solution in THF) dropwise via syringe over 10-15 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the electrophile.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC/GC.

Protocol 2: Mild Hydrolytic Cleavage of the Chiral Auxiliary (LiOH/H₂O₂)

This protocol outlines the widely used method for obtaining the chiral carboxylic acid without epimerization.[2][3]

  • Dissolution: Dissolve the purified N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid lithium hydroxide (LiOH·H₂O, 2.0-3.0 equiv) to the solution, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0-5.0 equiv). Caution: Ensure the reaction is not sealed and has adequate venting due to potential oxygen evolution.[1][7]

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy the excess peroxide. Stir for 20-30 minutes at 0 °C.

  • Product Isolation: Acidify the aqueous layer to pH ~2-3 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate or dichloromethane (3x).

  • Auxiliary Recovery: Make the aqueous layer basic (pH ~10-11) with 1 M NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizing Key Mechanistic Concepts

To further clarify the principles discussed, the following diagrams illustrate the key transition states and reaction pathways.

G cluster_0 Diastereoselective Alkylation cluster_1 Auxiliary Cleavage Pathways start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate (Rigid Structure) start->enolate NaHMDS, THF -78°C ts Transition State enolate->ts Electrophile (E+) product Major Diastereomer (>98:2 d.r.) ts->product Attack from less-hindered face start_cleavage Alkylated N-Acyl Oxazolidinone mild Mild Hydrolysis (LiOH/H₂O₂, 0°C) start_cleavage->mild  Desired Pathway harsh Harsh Hydrolysis (NaOH, Reflux) start_cleavage->harsh  Undesired Pathway chiral_acid Enantiopure Carboxylic Acid mild->chiral_acid racemic_acid Racemic/Epimerized Carboxylic Acid harsh->racemic_acid

Caption: Logical workflow for stereoselective synthesis and subsequent auxiliary cleavage.

Caption: Simplified representation of the chelated transition state in Evans alkylation. Note: As a text-based AI, I cannot generate images. The IMG SRC placeholders would need to be replaced with actual chemical structure images.

References

  • Beutner, G. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Unknown Author. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-42. [Link]

  • Houk, K. N., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(38), 7725-7732. [Link]

  • Kim, D., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. ACS Omega, 5(38), 24788-24792. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(35), 30498-30551. [Link]

  • Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 140(46), 15837-15848. [Link]

  • Sibi, M. P., et al. (2006). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic Letters, 8(11), 2341-2434. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Lucero Research Group at CSU Sacramento. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone) [Video]. YouTube. [Link]

  • Khan Academy. (2014, February 16). Alpha-substitution of carboxylic acids | Chemical Processes | MCAT | Khan Academy [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Cyclization Protocols for N-Aryl Carbamates

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Transition-Metal-Free & Alternative Reagents for Intramolecular Cyclization

Executive Summary & Technical Scope

The Challenge: Standard cyclization of


-aryl carbamates to form benzoxazolones, oxindoles, or quinazolinones has historically relied on expensive Palladium/Ligand systems (Buchwald-Hartwig type) or harsh Lewis acids (PPA/TfOH) that compromise functional group tolerance.

The Solution: This guide details three "Next-Generation" alternative reagent classes that bypass heavy metals:

  • Hypervalent Iodine (PIFA/PIDA): For direct oxidative C–H amination via nitrenium ions.

  • Electrochemical Anodic Oxidation: For "green," reagent-free radical cation cyclization.

  • Visible-Light Photoredox: For mild, radical-mediated cascades under ambient conditions.

Module A: Hypervalent Iodine Reagents (The Oxidative Pathway)

Primary Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA ) Target Transformation: Intramolecular C–H amination of


-aryl carbamates to benzoxazolones.
2.1 The Mechanism (Causality)

Unlike Pd-catalysis which relies on oxidative addition, PIFA operates via an electrophilic nitrenium ion or radical cation mechanism. The choice of solvent is critical here: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) are not just solvents; they are chemoselective enablers. They stabilize the radical cation intermediates and possess low nucleophilicity, preventing solvent trapping.

PIFA_Mechanism Start N-Aryl Carbamate PIFA Reagent: PIFA (Ligand Exchange) Start->PIFA - 2 HOAc Inter1 N-Iodanyl Species PIFA->Inter1 Split Pathway? Inter1->Split Heterolysis (-PhI) Nitrenium Nitrenium Ion (Singlet) Split->Nitrenium Two-electron pathway Radical Amidyl Radical (Doublet) Split->Radical SET pathway Product Benzoxazolone (Cyclized) Nitrenium->Product Friedel-Crafts type insertion Radical->Product Radical Recombination

Figure 1: Mechanistic bifurcation in PIFA-mediated cyclization. The pathway is dictated by the electron density of the arene and solvent polarity.

2.2 Standard Operating Procedure (SOP-PIFA)

Valid for electron-rich to neutral N-aryl carbamates.

  • Preparation: Dissolve

    
    -aryl carbamate (1.0 equiv) in TFE  (0.1 M).
    
  • Addition: Cool to 0 °C. Add PIFA (1.2 equiv) dropwise over 10 minutes.

    • Note: Rapid addition causes exotherms and over-oxidation.

  • Reaction: Stir at 0 °C for 30 min, then warm to RT. Monitor by TLC (stain with PMA).

  • Quench: Add saturated aq. NaHCO

    
    . Extract with DCM.
    
2.3 Troubleshooting (PIFA)
SymptomProbable CauseCorrective Action
Low Yield / Hydrolysis Solvent NucleophilicitySwitch from MeOH/MeCN to TFE or HFIP . These fluorinated alcohols prevent solvent attack on the nitrenium intermediate.
Regioselectivity Issues Steric/Electronic ClashPIFA favors para attack relative to the nitrogen. If ortho is blocked, ipso-substitution (dearomatization) may occur.
Dark/Tar Formation Over-oxidationReduce PIFA equivalents to 1.05. Conduct reaction at -20 °C.
Module B: Electrochemical Cyclization (The Green Pathway)

Primary Method: Anodic Oxidation (Constant Current) Target Transformation: Dehydrogenative C–H/N–H coupling.

3.1 The "Reagent-Free" Logic

Instead of chemical oxidants, the anode serves as a tunable "sink" for electrons. This method is superior for scaling as it avoids stoichiometric iodine waste.

3.2 Standard Operating Procedure (SOP-Electro)

Setup: Undivided cell, Graphite or RVC Anode, Platinum Cathode.

  • Electrolyte: Dissolve substrate (0.2 mmol) and

    
    -Bu
    
    
    
    NBF
    
    
    (0.1 M) in HFIP/MeOH (4:1).
    • Why HFIP? It stabilizes the radical cation formed at the anode, extending its lifetime for cyclization.

  • Electrolysis: Constant current (CCE) at 5–10 mA (approx. 2.5–3.0 F/mol).

  • Workup: Evaporate solvent, filter through a short silica plug.

3.3 Troubleshooting (Electrochemistry)
SymptomProbable CauseCorrective Action
Electrode Passivation (Current drops / V rises)Polymer formation on anodePolarity Switching: Reverse polarity every 60 seconds to strip deposits. Or, polish electrodes mechanically.
Low Conversion High Oxidation PotentialAdd a redox mediator (e.g., Ferrocene or TEMPO, 10 mol%) to facilitate electron transfer.
Over-oxidation Uncontrolled PotentialSwitch from Constant Current to Constant Potential (CPE) mode. Set potential to

of substrate + 200 mV.
Module C: Photoredox Catalysis (The Mild Pathway)

Primary Reagent: Organic Photocatalysts (e.g., 4CzIPN, Eosin Y) Target Transformation: Radical cascade cyclization (often involving pendant alkenes).

4.1 Workflow Diagram

Photoredox_Workflow Substrate N-Aryl Acrylamide/Carbamate Cycle PCET / Energy Transfer Substrate->Cycle Catalyst PC: 4CzIPN (2 mol%) Catalyst->Cycle Light Blue LED (450 nm) Light->Cycle hv Product Oxindole/Lactam Cycle->Product -H• / Cyclization

Figure 2: Photoredox workflow utilizing Proton-Coupled Electron Transfer (PCET).

4.2 FAQ: Photoredox Specifics

Q: My reaction stalls after 50% conversion. Why?

  • A: The catalyst may be bleaching (degrading).

    • Fix: Use "pulsed" irradiation (Light ON/OFF intervals) to manage radical concentration, or add fresh catalyst after 12 hours. Ensure strict deoxygenation (freeze-pump-thaw) as O

      
       quenches the excited state.
      

Q: Can I use sunlight?

  • A: While possible, intensity fluctuates. For reproducible data (E-E-A-T standard), use a calibrated Blue LED setup (e.g., Kessil lamps) with fan cooling to maintain 25 °C.

Comparative Reagent Selection Guide
FeaturePd-Catalysis (Traditional)PIFA (Hypervalent Iodine)Electrochemistry Photoredox
Cost High (

$)
Moderate (

)
Low ($)Moderate (

)
Scalability GoodModerate (Exotherm risk)ExcellentLow (Photon penetration)
C–H Activation ExcellentGood (e-rich rings)Good (Radical cation)Moderate (Cascade focus)
Green Factor Low (Heavy metals)Moderate (Iodine waste)High (Reagent-free)High (Light energy)
Primary Risk Metal contaminationOver-oxidationElectrode foulingCatalyst bleaching
References
  • Wardrop, D. J. ; Burge, M. S. "Nitrenium Ion-Mediated Alkene Bis-Functionalization: A Versatile Tool for Heterocycle Synthesis." Chem. Commun.2006 , 1230–1231. Link

  • Antonchick, A. P. ; Narkova, A. "Hypervalent Iodine(III)-Mediated C–H Functionalization of Arenes." Org.[1][2][3] Biomol. Chem.2016 , 14, 6143. Link

  • Kikugawa, Y. ; Nagashima, A. "Intramolecular Cyclization with Phenyliodine(III) Bis(trifluoroacetate)." J. Org.[2][4] Chem.2003 , 68, 6739. Link

  • Waldvogel, S. R. ; Lips, S. "Electrochemical C–H Amination: A Sustainable Route to Nitrogen Heterocycles." Angew.[5][6] Chem. Int. Ed.2019 , 58, 5186. Link

  • Knowles, R. R. ; Choi, G. J. "Catalytic Alkene Carboamination via Proton-Coupled Electron Transfer." J. Am. Chem. Soc.[2]2015 , 137, 9226. Link

  • Stahl, S. S. ; Shrestha, A. "Electrochemical Intramolecular C–H Amination." J. Am. Chem. Soc.[2]2020 , 142, 1698. Link

For further assistance with specific substrate classes (e.g., highly electron-deficient arenes), contact the Advanced Synthesis Support Team.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Welcome to the dedicated technical support guide for the scalable synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the scalable synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot effectively and adapt the procedure to your specific laboratory and scale-up requirements.

Strategic Overview: The Synthetic Approach

The target molecule, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, is an important building block in medicinal chemistry, particularly in the development of novel antibacterial agents.[1][2] Our recommended scalable synthesis follows a robust two-step sequence designed for efficiency, reliability, and control.

Overall Reaction Scheme:

Reaction_Scheme SM1 2-Bromo-4-methylaniline INT 2-((2-Bromo-4-methylphenyl)amino)ethanol (Intermediate) SM1->INT SM2 2-Chloroethanol SM2->INT PROD 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one (Final Product) INT->PROD CDI Carbonyldiimidazole (CDI) or Triphosgene CDI->PROD cond1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat cond2 Base (e.g., Et3N) Solvent (e.g., THF) Room Temp.

Caption: Two-step synthesis of the target oxazolidinone.

This strategy is predicated on two well-understood transformations:

  • N-Alkylation: A nucleophilic substitution reaction to form the key β-amino alcohol intermediate.

  • Cyclization: An intramolecular condensation using a carbonylating agent to form the oxazolidinone ring. This method avoids the direct use of highly toxic phosgene gas.

Detailed Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of 2-((2-Bromo-4-methylphenyl)amino)ethanol
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-4-methylaniline186.05100.0 g0.5371.0
2-Chloroethanol80.5151.9 g (43.8 mL)0.6451.2
Potassium Carbonate (K₂CO₃), fine powder138.21111.4 g0.8061.5
Potassium Iodide (KI)166.008.9 g0.0540.1
N,N-Dimethylformamide (DMF)73.09500 mL--

Procedure:

  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Charging Reagents: To the flask, add 2-bromo-4-methylaniline (100.0 g), potassium carbonate (111.4 g), potassium iodide (8.9 g), and DMF (500 mL).

  • Initiation: Begin stirring the suspension and add 2-chloroethanol (43.8 mL) in one portion.

  • Reaction: Heat the mixture to 90-95 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) by observing the consumption of the starting aniline.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 2 L of ice-cold water with stirring. A solid precipitate should form. If an oil forms, continue stirring until it solidifies.

  • Isolation: Filter the solid product using a Büchner funnel, wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMF and salts.

  • Drying: Dry the solid product under vacuum at 50 °C until a constant weight is achieved. The intermediate is typically obtained as a light-brown solid and is used in the next step without further purification.

Step 2: Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-((2-Bromo-4-methylphenyl)amino)ethanol230.10115.0 g (Assumed 95% yield from Step 1)0.5001.0
1,1'-Carbonyldiimidazole (CDI)162.1589.2 g0.5501.1
Tetrahydrofuran (THF), anhydrous72.111.2 L--

Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a powder addition funnel.

  • Charging Reagents: Dissolve the crude amino alcohol intermediate (115.0 g) in anhydrous THF (1.2 L).

  • CDI Addition: Add the CDI (89.2 g) portion-wise over 30-45 minutes via the powder funnel. An initial endotherm may be observed, followed by a mild exotherm. Maintain the temperature below 30 °C, using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 3-5 hours. The reaction is typically complete when the evolution of imidazole (which precipitates as a salt) ceases. Monitor by TLC (Eluent: 40% Ethyl Acetate in Hexane).

  • Workup: Remove the THF under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (1 L) and water (500 mL). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer with 1 M HCl (2 x 300 mL) to remove imidazole, followed by saturated sodium bicarbonate solution (1 x 300 mL), and finally brine (1 x 300 mL).

  • Purification & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by recrystallization from a mixture of ethyl acetate and heptane (approx. 1:3 ratio) to yield the final product as a white to off-white crystalline solid.[3]

Process Workflow and Logic

Visualizing the entire process helps in planning and identifying critical control points for a successful scale-up.

Workflow start Start: Reagent Preparation step1_charge Step 1: Charge Flask (Aniline, K2CO3, KI, DMF) start->step1_charge step1_add Add 2-Chloroethanol step1_charge->step1_add step1_react Heat to 90-95°C (12-16h) step1_add->step1_react step1_monitor TLC Monitoring step1_react->step1_monitor step1_monitor->step1_react Incomplete step1_workup Quench in Ice Water step1_monitor->step1_workup Reaction Complete step1_isolate Filter & Wash with H2O step1_workup->step1_isolate step1_dry Vacuum Dry Intermediate step1_isolate->step1_dry step2_charge Step 2: Dissolve Intermediate in THF step1_dry->step2_charge step2_add Portion-wise Addition of CDI step2_charge->step2_add step2_react Stir at Room Temp (3-5h) step2_add->step2_react step2_monitor TLC Monitoring step2_react->step2_monitor step2_monitor->step2_react Incomplete step2_concentrate Concentrate in vacuo step2_monitor->step2_concentrate Reaction Complete step2_extract Aqueous Workup & Extraction (EtOAc/H2O, Acid/Base Washes) step2_concentrate->step2_extract step2_purify Recrystallize from EtOAc/Heptane step2_extract->step2_purify final_product Isolate & Dry Final Product step2_purify->final_product

Caption: End-to-end workflow for the synthesis and purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield for Step 1 (amino alcohol formation) is very low. What went wrong?

A1: Low yield in the N-alkylation step is typically due to one of four factors:

  • Ineffective Base: Potassium carbonate is hygroscopic. Ensure you are using a freshly opened or properly dried, finely powdered base. Clumped or old base will have poor surface area and reduced activity.

  • Reaction Temperature: The reaction requires sufficient thermal energy. Ensure your internal reaction temperature is consistently holding at 90-95 °C. A lower temperature will result in a sluggish and incomplete reaction.

  • Formation of Bis-Alkylated Impurity: Using a large excess of 2-chloroethanol can lead to the formation of a di-alkylation product where the intermediate's secondary amine reacts again. Strictly adhere to the 1.2 equivalents.

  • Poor Reagent Quality: Ensure the 2-bromo-4-methylaniline is of high purity. Impurities from its synthesis can interfere with the reaction.

Q2: During Step 2 (cyclization), my reaction stalls and TLC shows significant starting material even after 5 hours. Why?

A2: A stalled cyclization reaction is almost always related to moisture or the quality of the CDI.

  • Moisture Contamination: CDI is extremely sensitive to moisture. Water will rapidly quench the CDI, rendering it inactive for the cyclization. Ensure your THF is anhydrous and the reaction is performed under a dry nitrogen atmosphere.

  • CDI Quality: Use high-purity CDI from a reliable supplier. Old or improperly stored CDI will have degraded and will not be effective. As a diagnostic, you can add a small additional portion (0.1 eq) of fresh CDI to see if the reaction restarts.

  • Causality: CDI reacts with the alcohol of the intermediate to form an activated imidazole carbamate. The adjacent secondary amine then performs an intramolecular nucleophilic attack to displace the imidazole and form the cyclic oxazolidinone. If water is present, it will hydrolyze the CDI or the activated intermediate faster than the cyclization can occur.

Q3: The final product is an oil and will not crystallize. How can I purify it?

A3: Oiling out during crystallization is common when impurities are present that act as crystallization inhibitors.

  • Improve Purity Pre-Crystallization: Before attempting to recrystallize, ensure the aqueous workup in Step 2 was thorough. An extra acid wash (1 M HCl) can help remove any last traces of imidazole, which is a common culprit. If the crude material is very dark, you can try filtering the ethyl acetate solution through a small plug of silica gel to remove polar, colored impurities.

  • Optimize Crystallization:

    • Solvent System: Ensure your heptane is added slowly to the hot ethyl acetate solution until turbidity is observed. Then, add a few drops of ethyl acetate to redissolve and allow it to cool slowly.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to induce crystallization.

    • Alternative Solvents: If ethyl acetate/heptane fails, try isopropyl alcohol (IPA) or a mixture of dichloromethane and hexane.

  • Chromatography: If all else fails, the product can be purified via column chromatography on silica gel using a gradient elution of ethyl acetate in hexane.

Troubleshooting problem Low Final Yield check_step1 Analyze Step 1 Intermediate (Yield & Purity) problem->check_step1 step1_ok Step 1 Yield >85%? check_step1->step1_ok step1_issue Troubleshoot Step 1: - Check Base Activity - Verify Temperature - Check Reagent Purity step1_ok->step1_issue No check_step2 Analyze Step 2 Process step1_ok->check_step2 Yes purification_issue Troubleshoot Purification: - Improve Workup - Optimize Crystallization - Consider Chromatography check_step2->purification_issue step2_issue Troubleshoot Step 2: - Use Anhydrous Solvent - Verify CDI Quality - Ensure Complete Reaction

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different carbonylating agent instead of CDI? A: Yes, other phosgene equivalents can be used. Triphosgene is a common alternative that is often cheaper. However, it is a solid source of phosgene and requires careful handling with a base (like triethylamine) to neutralize the HCl byproduct. CDI is generally preferred for its operational simplicity and milder conditions.

Q: How critical is the potassium iodide (KI) in Step 1? A: The KI acts as a catalyst in the N-alkylation. While the reaction will proceed without it, it will be significantly slower. The iodide in-situ converts the 2-chloroethanol to the more reactive 2-iodoethanol via the Finkelstein reaction, accelerating the rate-limiting C-N bond formation. For a scalable and efficient process, its inclusion is highly recommended.

Q: What are the key safety concerns with this synthesis? A:

  • 2-Chloroethanol: Is toxic and readily absorbed through the skin. Handle with appropriate gloves and in a fume hood.

  • DMF: Is a reproductive toxin. Avoid inhalation and skin contact.

  • CDI: Reacts vigorously with water. Open and handle in a dry environment.

  • 1M HCl: Is corrosive. Wear appropriate eye protection and gloves.

Q: How do I confirm the structure of my final product? A: Standard analytical techniques should be used.

  • ¹H NMR: Will confirm the aromatic and aliphatic protons and their connectivity. Expect characteristic shifts for the oxazolidinone ring protons (-CH₂-O- and -CH₂-N-).

  • ¹³C NMR: Will show the characteristic carbonyl peak (~155-160 ppm) and other carbon signals.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • Organic Syntheses. Org. Synth.2021, 98, 463-481. (Provides a general example of a large-scale reaction setup). URL: [Link]

  • Shaabani, A., et al. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Sci Rep2020, 10, 12143. URL: [Link]

  • Cacchi, S., et al. A Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Org. Lett.2001, 3(16), 2539–2541. URL: [Link]

  • Heller, S. T., et al. Acyl, Carbamoyl, and Carbonyl Imidazole Derivatives in Catalytic Amide and Ester Bond-Forming Reactions. Org. Lett.2012, 14(8), 1970–1973. URL: [Link]

  • Patel, D. R., et al. Current Updates on Oxazolidinone and Its Significance. J. Chem.2013, Article ID 502528. URL: [Link]

  • U.S. Patent 3,687,897, "Preparation of oxazolidinones by reacting an isocyanate, or isothiocyanate with an epoxide in the presence of a phosphonium halide acid, ester, or acid ester of the element c," issued August 29, 1972.
  • Norwegian Patent 311691B1, "Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure," issued February 2, 2002.
  • Zarghi, A., et al. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Molecules2016, 21(9), 1213. URL: [Link]

  • De Luca, L. Oxazolidinones as versatile scaffolds in medicinal chemistry. Med. Chem. Commun.2023, 14, 239-265. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Green Chemistry Approaches to Oxazolidinone Synthesis

Welcome to the Technical Support Center for Green and Sustainable Oxazolidinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthesizing this critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Green and Sustainable Oxazolidinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthesizing this critical class of antibacterial agents. Oxazolidinones, including the FDA-approved Linezolid and Tedizolid, are vital in combating multidrug-resistant Gram-positive infections.[1][2] Their mechanism, which involves inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, offers a unique mode of action that circumvents cross-resistance with many existing antibiotics.[1][3][4]

Traditional synthetic routes, however, often rely on hazardous reagents and generate significant waste. The imperative of green chemistry is to redesign these syntheses to be safer, more efficient, and environmentally benign. This guide provides practical, field-tested advice to navigate the common challenges encountered when implementing these greener methodologies, focusing on causality to empower you to make informed experimental decisions.

Section 1: Frequently Asked Questions (FAQs) on Green Oxazolidinone Synthesis

This section addresses high-level strategic questions you may have when designing or optimizing a green synthesis workflow.

Q1: What are the most impactful green chemistry strategies for oxazolidinone synthesis?

A1: The most effective strategies focus on maximizing atom economy and minimizing waste and hazard. Key approaches include:

  • Carbon Capture and Utilization (CCU): Using carbon dioxide (CO₂) as a renewable, non-toxic C1 building block is a cornerstone of green oxazolidinone synthesis.[5][6] This approach typically involves the cycloaddition of CO₂ to aziridines or the reaction with β-aminoalcohols, replacing more hazardous phosgene derivatives.[7][8]

  • Catalysis over Stoichiometric Reagents: Employing recyclable catalysts (both homogeneous and heterogeneous) reduces waste and allows for milder reaction conditions.[6][9] Organocatalysts and earth-abundant metal catalysts are particularly desirable.[10][11]

  • Use of Greener Solvents: Shifting away from volatile and toxic organic solvents is critical. Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are gaining traction as they can act as both the reaction medium and the catalyst, are often biodegradable, and have negligible vapor pressure.[7][12] In some cases, solvent-free conditions are achievable.[5][8]

  • Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[13][14]

Q2: How do I choose an appropriate catalyst for the cycloaddition of CO₂ and aziridines?

A2: The choice of catalyst is pivotal and depends on the substrate, desired conditions, and scalability.

  • Mechanism Insight: The catalyst's primary role is to activate the aziridine ring for nucleophilic attack by CO₂ or a carbonate species. This often involves a Lewis acidic metal center or a hydrogen-bond-donating organocatalyst.

  • Metal-Based Catalysts: Aluminum(salphen) complexes are highly effective, reusable, and can operate under solvent-free conditions at moderate temperatures and pressures (50–100 °C, 1–10 bar CO₂).[5][6] Other options include iron, copper, and lanthanide complexes.[12][13][15] The key is to balance high activity with low toxicity and cost.

  • Organocatalysts: For metal-sensitive applications, organocatalysts like α-amino acids (e.g., L-histidine) or binary systems like squaramide/quaternary ammonium salts are excellent choices.[8][11] They often function through hydrogen bonding and nucleophilic activation.

  • Recyclability: For industrial applications, heterogeneous catalysts or those soluble in a recyclable phase (like an ionic liquid) are preferred to simplify purification and reduce costs.[9][12]

Q3: What metrics should I use to quantify the "greenness" of my synthesis?

A3: Moving beyond just reaction yield is essential for evaluating sustainability. Key metrics include:

  • Atom Economy (AE): Measures the efficiency of a reaction in converting reactant atoms to product atoms. The ideal [3+2] cycloaddition of an epoxide and an isocyanate has a 100% atom economy.[7]

  • E-Factor (Environmental Factor): Calculates the ratio of the mass of waste to the mass of product. A lower E-factor signifies a greener process.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. It provides a holistic view of the process efficiency. An excellent PMI for a green process is low, for instance, a reported DES-based synthesis achieved a PMI of 1.11.[7]

MetricFormulaGoal
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 100%Maximize (closer to 100%)
E-Factor Total Waste (kg) / Product (kg)Minimize (closer to 0)
Process Mass Intensity (PMI) Total Mass Input (kg) / Product (kg)Minimize (closer to 1)
A summary of key green chemistry metrics.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems you might encounter in the lab.

Q4: My cycloaddition of CO₂ with an N-aryl aziridine is slow and gives a low yield. What are the likely causes?

A4: This is a common issue often traced back to catalyst activity or reaction conditions.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities in the starting materials or CO₂ stream (e.g., water, oxygen).

    • Solution: Ensure all starting materials and solvents are rigorously dried and degassed. Use high-purity CO₂. If using a reusable catalyst, verify its integrity before the reaction.

  • Possible Cause 2: Insufficient CO₂ Pressure/Concentration. The reaction rate is dependent on the concentration of dissolved CO₂.

    • Solution: While atmospheric pressure is desirable, some systems require moderate pressure (5-10 bar) to achieve a reasonable rate.[5][6] Ensure your reaction vessel is properly sealed and pressurized. Gentle agitation or stirring can improve gas-liquid mass transfer.

  • Possible Cause 3: Sub-optimal Temperature. There is a trade-off between reaction rate and catalyst stability/selectivity.

    • Solution: Systematically screen a temperature range (e.g., 50 °C to 100 °C).[6] An excessively high temperature may degrade the catalyst or lead to side reactions, while too low a temperature will result in a sluggish reaction.

  • Possible Cause 4: Poor Substrate Reactivity. Electron-withdrawing groups on the aziridine ring can decrease its nucleophilicity, slowing the reaction.

    • Solution: For less reactive substrates, you may need to increase catalyst loading, temperature, or reaction time. Alternatively, a more potent catalytic system may be required.

Q5: I am observing a mixture of 5-substituted and 4-substituted oxazolidinone regioisomers. How can I improve regioselectivity?

A5: Achieving high regioselectivity is a known challenge, particularly in the reaction of aziridines and CO₂.[15] The outcome is determined by which carbon of the aziridine ring is attacked by the nucleophile.

  • Causality: The regioselectivity is governed by a complex interplay of steric and electronic factors, dictated by both the substrate and the catalyst. The desired 5-substituted product typically arises from nucleophilic attack at the less hindered carbon of the aziridine.

  • Troubleshooting Steps:

    • Catalyst Choice: The catalyst is the most critical factor. Bulky catalysts, such as certain aluminum(salphen) complexes, can sterically direct the nucleophilic attack to the less substituted carbon, leading to high regioselectivity for the 5-substituted isomer.[5][6]

    • Substrate Control: Aziridines with a significant steric difference between the two carbons (e.g., 2-aryl-aziridines) are more likely to react with high regioselectivity.

    • Solvent and Temperature: While less impactful than the catalyst, solvent polarity and temperature can influence the transition state energies of the two competing pathways. It is worth screening these parameters if regioselectivity remains poor.

Q6: My deep eutectic solvent (DES) is difficult to separate from my product after the reaction. What purification strategies can I use?

A6: The low volatility and high polarity of DESs and ionic liquids, which make them green solvents, also complicate product isolation.[7][12]

  • Strategy 1: Liquid-Liquid Extraction. This is the most common method. Since the product is typically less polar than the DES, you can add water to dissolve the DES and then extract your product with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Multiple extractions may be necessary.

  • Strategy 2: Distillation/Sublimation. If your product is thermally stable and volatile, vacuum distillation or sublimation can be an effective, solvent-free method to separate it from the non-volatile DES.

  • Strategy 3: Chromatography. Direct column chromatography can be challenging. It is often better to perform a preliminary extraction to remove the bulk of the DES before purification on silica gel.

Section 3: Key Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative green synthesis method.

Protocol: Solvent-Free Synthesis of 5-Phenyl-2-oxazolidinone from 2-Phenylaziridine and CO₂ using an Aluminum(salphen) Catalyst

This protocol is adapted from the work of North, M., et al., as a robust example of a green catalytic process.[5][6]

Materials:

  • 2-Phenylaziridine

  • Aluminum(salphen) chloride catalyst

  • High-purity carbon dioxide (CO₂)

  • High-pressure stainless steel autoclave with magnetic stirring

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a glovebox or under an inert atmosphere, add 2-phenylaziridine (e.g., 1.0 mmol) and the aluminum(salphen) catalyst (e.g., 0.01 mmol, 1 mol%) to the reactor. Causality: Performing this step under an inert atmosphere prevents premature deactivation of the catalyst by atmospheric moisture or oxygen.

  • Sealing and Purging: Seal the autoclave. Purge the vessel 3-5 times with low-pressure CO₂ to remove any residual air.

  • Pressurization and Heating: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C). Causality: The combination of pressure and temperature increases CO₂ solubility and provides the necessary activation energy for the reaction.

  • Reaction Monitoring: Maintain the temperature and pressure for the required reaction time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by TLC or GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ in a well-ventilated fume hood.

  • Work-up and Purification:

    • Open the reactor and dissolve the crude mixture in a small amount of dichloromethane or ethyl acetate.

    • The product can be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-oxazolidinone.

    • Catalyst Recovery Note: If scaling up, methods can be developed to precipitate the product and recover the catalyst from the solution for reuse.[5]

Section 4: Data and Workflow Visualizations

Troubleshooting Workflow: Low Reaction Yield

This diagram outlines a logical sequence of steps to diagnose and solve the problem of low product yield in a catalytic green synthesis.

Troubleshooting_Yield start Low Yield Observed check_conversion 1. Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) start->check_conversion is_sm_present Starting Material Remaining? check_conversion->is_sm_present check_catalyst 2a. Verify Catalyst Activity is_sm_present->check_catalyst Yes byproducts Byproducts or Decomposition Observed? is_sm_present->byproducts No check_conditions 2b. Review Reaction Conditions (Temp, Pressure, Time) check_catalyst->check_conditions optimize_conditions 3. Optimize Conditions: - Increase Temperature - Increase Pressure/Time - Increase Catalyst Loading check_conditions->optimize_conditions purification_issue 2c. Investigate Work-up & Purification Steps byproducts->purification_issue No side_reactions 2d. Identify Side Reactions byproducts->side_reactions Yes optimize_purification 3. Optimize Purification: - Different extraction solvent - Check for product loss on column purification_issue->optimize_purification modify_for_selectivity 3. Modify for Selectivity: - Lower Temperature - Use a more selective catalyst - Check stoichiometry side_reactions->modify_for_selectivity

A logical workflow for troubleshooting low reaction yields.

Simplified Catalytic Cycle for Oxazolidinone Synthesis

This diagram illustrates a plausible mechanism for the aluminum(salphen)-catalyzed cycloaddition of CO₂ to an aziridine.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Al(salphen)-X (Active Catalyst) Coordination Aziridine Coordination Complex Catalyst->Coordination + Aziridine RingOpening Nucleophilic Attack & Ring Opening Coordination->RingOpening + CO₂ Cyclization Intramolecular Cyclization RingOpening->Cyclization Cyclization->Catalyst - Oxazolidinone (Product) Product_out Oxazolidinone Cyclization->Product_out Aziridine_in Aziridine Aziridine_in->Coordination CO2_in CO₂ CO2_in->RingOpening

Catalytic cycle for Al(salphen)-catalyzed CO₂/aziridine coupling.

References

  • ResearchGate. (n.d.). Green chemistry used in the synthesis of 5-substituted oxazolidinone... Retrieved from ResearchGate. [Link]

  • Sengoden, M., North, M., & Whitwood, A. C. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst. ChemSusChem. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Barman, S., et al. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • MDPI. (n.d.). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. [Link]

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Das, S., et al. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. [Link]

  • ACS Publications. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. Journal of Organic Chemistry. [Link]

  • PubMed Central. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Mhlongo, N. N., et al. (2024). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

  • Galimberti, A., et al. (2022). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. ACS Omega. [Link]

  • Molecules. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules. [Link]

  • ResearchGate. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium‐Based Catalyst. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • ACS Publications. (2020). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]

  • ResearchGate. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from ResearchGate. [Link]

  • PubMed Central. (2001). Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (2025). Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). Retrieved from ResearchGate. [Link]

  • PubMed Central. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from Master Organic Chemistry. [Link]

  • ACS Publications. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2017). Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2. Chinese Journal of Catalysis. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one vs. 3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-one

In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of experimental success. Aryl halides, particularly those integrated int...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of experimental success. Aryl halides, particularly those integrated into heterocyclic scaffolds like oxazolidinones, are foundational to the construction of complex molecular architectures. This guide provides an in-depth, data-driven comparison of two such key intermediates: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and 3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-one . Our focus will be on their comparative performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The oxazolidinone core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutics, including the antibiotic linezolid.[1][2] The strategic placement of a halogen atom on the appended phenyl ring transforms these molecules into versatile handles for carbon-carbon and carbon-heteroatom bond formation. The choice between a bromo and a chloro substituent, while seemingly subtle, has profound implications for reactivity, catalyst selection, and overall synthetic strategy.[3]

Physicochemical Properties: A Tale of Two Halogens

The fundamental differences in the physicochemical properties of bromine and chlorine manifest in the characteristics of the title compounds. These differences, summarized in the table below, influence factors ranging from solubility to reactivity.

Property3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-oneJustification
Molecular Formula C₁₀H₁₀BrNO₂C₁₀H₁₀ClNO₂-
Molecular Weight 272.10 g/mol 227.65 g/mol Based on atomic weights of Br vs. Cl.
Appearance White to off-white crystalline solidWhite crystalline solidTypical for such organic compounds.
Melting Point Higher (e.g., 115-120 °C)Lower (e.g., 95-100 °C)Generally, bromo-derivatives have higher melting points than their chloro-counterparts due to stronger intermolecular forces.
Solubility Generally soluble in polar organic solvents (e.g., THF, DMF, DMSO)Generally soluble in polar organic solvents (e.g., THF, DMF, DMSO)The core structure dictates solubility.
XLogP3 ~2.5~2.3The larger, more polarizable bromine atom slightly increases lipophilicity compared to chlorine.
C-X Bond Dissociation Energy LowerHigherThe C-Br bond is inherently weaker than the C-Cl bond, a key factor in its higher reactivity.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling: The Decisive Factor

The primary differentiator between these two reagents lies in their reactivity in cross-coupling reactions. The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[3] This is predominantly governed by the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker carbon-bromine bond in 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one allows for faster oxidative addition to a palladium(0) catalyst under milder conditions compared to the more robust carbon-chlorine bond of its counterpart.[3]

This difference in reactivity is not merely academic; it has significant practical consequences for reaction design, catalyst choice, and cost-effectiveness. While the bromo-derivative offers higher reactivity, the chloro-derivative is often more economical and readily available for large-scale syntheses.[3]

Catalytic_Cycle_Comparison Figure 1: Oxidative Addition in Pd-Catalyzed Cross-Coupling Bromo_Start 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one + Pd(0)L_n Bromo_TS [Oxidative Addition Transition State] Bromo_Start->Bromo_TS Lower Energy Barrier Bromo_Product Aryl-Pd(II)(Br)L_n Bromo_TS->Bromo_Product Faster Rate Chloro_Start 3-(2-Chloro-4-methylphenyl)- 1,3-oxazolidin-2-one + Pd(0)L_n Chloro_TS [Oxidative Addition Transition State] Chloro_Start->Chloro_TS Higher Energy Barrier Chloro_Product Aryl-Pd(II)(Cl)L_n Chloro_TS->Chloro_Product Slower Rate

Caption: Oxidative addition energy barriers.

Experimental Guide: Suzuki-Miyaura Coupling

To provide a tangible comparison, we present hypothetical but representative protocols for a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid. The experimental design underscores the practical adjustments required to accommodate the differing reactivities of the bromo- and chloro-derivatives.

Experimental_Workflow cluster_bromo Protocol A: Bromo-Derivative cluster_chloro Protocol B: Chloro-Derivative A1 Reactants: - Bromo-oxazolidinone (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) A2 Catalyst System: - Pd(PPh₃)₄ (2 mol%) - Toluene/H₂O (4:1) A1->A2 A3 Reaction Conditions: - 80 °C - 4-6 hours A2->A3 A4 Workup & Purification: - Extraction - Column Chromatography A3->A4 A5 A5 A4->A5 B1 Reactants: - Chloro-oxazolidinone (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) B2 Catalyst System: - Pd₂(dba)₃ (2.5 mol%) - SPhos (5 mol%) - Toluene/H₂O (4:1) B1->B2 B3 Reaction Conditions: - 100-110 °C - 12-18 hours B2->B3 B4 Workup & Purification: - Extraction - Column Chromatography B3->B4 B5 Expected Outcome: - Good to High Yield (e.g., 75-85%) - High Purity B4->B5

Caption: Comparative experimental workflows.

Protocol A: Suzuki-Miyaura Coupling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Rationale: The higher reactivity of the C-Br bond allows for the use of a standard, less electron-rich phosphine ligand (PPh₃) and milder reaction conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Suzuki-Miyaura Coupling of 3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-one

Rationale: The less reactive C-Cl bond necessitates a more active catalyst system. This is achieved by using a bulky, electron-rich phosphine ligand (SPhos) in combination with a palladium precursor, along with a stronger base and higher reaction temperature to facilitate the challenging oxidative addition step.[3]

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-one (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%) and SPhos (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary and Recommendations

The choice between 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and its chloro-analogue is a strategic decision that balances reactivity with economic and practical considerations.

  • Choose 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one for:

    • Rapid synthesis and methods development: Its high reactivity allows for faster reaction times and milder conditions, which is ideal for laboratory-scale synthesis and exploring new chemical space.

    • Substrates with sensitive functional groups: The milder conditions required can improve compatibility with delicate functionalities elsewhere in the molecule.

    • When standard catalyst systems are preferred: It often couples efficiently with common, less expensive palladium catalysts and ligands.

  • Choose 3-(2-chloro-4-methylphenyl)-1,3-oxazolidin-2-one for:

    • Large-scale and process chemistry applications: The lower cost of aryl chlorides often makes them the more economical choice for manufacturing campaigns.[3]

    • When highly active catalyst systems are available: The development of advanced, bulky phosphine ligands has significantly expanded the utility of aryl chlorides in cross-coupling.[3]

    • Projects where cost is a primary driver: If a robust process can be developed, the cost savings can be substantial.

Ultimately, the optimal choice depends on the specific goals of the research program. For initial discovery efforts, the bromo-derivative provides a reliable and efficient path to desired products. For later-stage development and scale-up, investing the time to optimize a process with the more economical chloro-derivative can yield significant long-term benefits.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155453842, 3-(2-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. PubChem. Retrieved from [Link].

  • Jindal, A., et al. (2013). 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1059. Retrieved from [Link].

  • De Souza, M. V. N., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1175-1198. Retrieved from [Link].

  • Organic Chemistry Portal. Oxazolidinone synthesis. Retrieved from [Link].

  • Doubia, S., et al. (2009). 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3224. Retrieved from [Link].

  • Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). Journal of Heterocyclic Chemistry. Retrieved from [Link].

  • Khalilov, L. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1234-1239. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237192, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. PubChem. Retrieved from [Link].

  • Shahwar, D., et al. (2010). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o133. Retrieved from [Link].

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Comparative

A Senior Application Scientist's Guide to Halogen Substituent Effects in 3-Aryl-Oxazolidinone Synthesis

Introduction: The Strategic Role of Halogens in a Privileged Scaffold The 3-aryl-oxazolidinone motif is a cornerstone in modern medicinal chemistry, most famously represented by the antibiotic Linezolid. These structures...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens in a Privileged Scaffold

The 3-aryl-oxazolidinone motif is a cornerstone in modern medicinal chemistry, most famously represented by the antibiotic Linezolid. These structures are considered "privileged" due to their ability to bind to a variety of biological targets, leading to their development as antibacterial, anti-infective, and quorum-sensing inhibitor agents.[1][2][3] The strategic placement of substituents on the N-aryl ring is a critical component of drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Halogens, in particular, are frequently incorporated into these designs. Their influence, however, extends beyond simple modulation of lipophilicity or metabolic stability; they exert profound electronic effects that can significantly alter the course and efficiency of the synthesis itself. This guide provides an in-depth comparison of fluorine, chlorine, bromine, and iodine substituents in the context of 3-aryl-oxazolidinone synthesis. We will dissect the causality behind experimental choices, present comparative data, and provide a robust, validated protocol for researchers in the field.

Core Synthetic Strategies: A Mechanistic Overview

Several reliable methods exist for the construction of the 3-aryl-oxazolidinone core.[4] Common approaches include the palladium- or copper-catalyzed N-arylation of a pre-formed oxazolidinone ring with an appropriate aryl halide, and the three-component coupling of an epoxide, an amine, and carbon dioxide.[4][5]

However, one of the most direct and versatile methods involves the base-catalyzed cyclization of an N-aryl carbamate with an epoxide, typically epichlorohydrin.[6][7] This approach is particularly instructive for comparing halogen effects, as the key bond-forming step—intramolecular cyclization—is highly sensitive to the electronic nature of the N-aryl substituent.

The general mechanism for this transformation is illustrated below. The reaction is initiated by the deprotonation of the carbamate nitrogen, generating a potent nucleophile that subsequently attacks the terminal carbon of the epoxide. The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the five-membered oxazolidinone ring.

Reaction_Mechanism Start N-Aryl Carbamate + Epichlorohydrin Deprotonation Deprotonation of Carbamate N-H Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Epoxide Deprotonation->Nucleophilic_Attack Generates Nucleophile Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular S_N2 Cyclization Intermediate->Cyclization Product 3-Aryl-5-(chloromethyl) -oxazolidin-2-one Cyclization->Product Base Base (e.g., LiOH) Base->Deprotonation Facilitates

Caption: Generalized mechanism for 3-aryl-oxazolidinone synthesis.

Comparative Analysis of Halogen Substituents

The choice of halogen (F, Cl, Br, I) on the aryl ring introduces a delicate interplay of electronic effects that dictates the overall reaction efficiency. These effects are primarily twofold: the through-bond inductive effect (-I) and the through-space resonance (or mesomeric) effect (+M).[8]

  • Inductive Effect (-I): All halogens are more electronegative than carbon, pulling electron density away from the aromatic ring. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).[8]

  • Resonance Effect (+M): The lone pairs on the halogen can be donated into the aromatic π-system. This effect is generally weaker than the inductive effect for halogens.[8]

The net result is that halogens are deactivating, electron-withdrawing groups. This electronic pull has two competing consequences for the reaction:

  • Increased Acidity: The electron-withdrawing nature of the halogen stabilizes the negative charge on the carbamate nitrogen after deprotonation, making the N-H proton more acidic and easier to remove by the base.

  • Decreased Nucleophilicity: By pulling electron density away from the nitrogen, the resulting nucleophile is less potent, potentially slowing the subsequent attack on the epoxide.

The ultimate reaction yield and rate depend on the balance of these factors.

Experimental Data: A Head-to-Head Comparison

A study by Moreno, L. M., et al. provides excellent comparative data for the synthesis of various halogenated 3-aryl-oxazolidinones from N-aryl-carbamates and epichlorohydrin, using lithium hydroxide (LiOH) as the base in dimethylformamide (DMF).[6][7] The results clearly demonstrate the impact of the halogen substituent.

Substituent on N-Aryl RingReaction Time (h)Yield (%)
3-F, 4-Br2435
4-F3413
4-Cl2011
3-Cl, 4-F4314
3-Br22Trace
3-F, 4-Morpholine1829
Table 1: Comparative yields for the synthesis of 5-(chloromethyl)-3-(substituted-phenyl)oxazolidin-2-one. Data sourced from Moreno, L. M., et al. Arkivoc, 2022.[6]

Analysis of Results:

From the data, several key insights emerge:

  • Positional Effects are Critical: The yield is not solely dependent on the type of halogen, but heavily on its position and interplay with other substituents. For instance, the 3-F, 4-Br substituted compound gave a respectable 35% yield, while the 3-Br analog yielded only trace amounts of product.

  • Electron-Withdrawing Groups Influence Yield: The presence of electron-withdrawing substituents on the aryl ring generally impacts the reaction time and yield.[6][7] While the data does not show a simple linear trend for single halogen substitutions (e.g., 4-F vs 4-Cl), it underscores the complexity of the electronic environment.

  • Causality Behind Low Yields: The low yield for the 3-bromo derivative suggests that in this specific electronic configuration, the decrease in the nitrogen's nucleophilicity may be the dominant factor, hindering the crucial epoxide opening step. In contrast, the combination of a highly electronegative fluorine at the 3-position with a bromine at the 4-position appears to strike a more productive balance.

Validated Experimental Protocol

This protocol is adapted from the work of Moreno, L. M., et al., providing a self-validating system for the synthesis and comparison of halogenated 3-aryl-oxazolidinones.[7]

Part 1: Synthesis of N-(Halo-aryl) Carbamate Precursor
  • Setup: To a stirred solution of the desired halo-substituted aniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq.).

  • Reaction: Slowly add ethyl chloroformate (1.1 eq.) dropwise to the solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure N-(halo-aryl) carbamate.

Part 2: Synthesis of 3-(Halo-aryl)-5-(chloromethyl)oxazolidin-2-one
  • Setup: In a round-bottom flask, dissolve the N-(halo-aryl) carbamate (1.0 eq., 1 mmol) in DMF (2 mL).

  • Reagent Addition: Add enantiopure (R)- or (S)-epichlorohydrin (3.0 eq., 3 mmol) followed by lithium hydroxide (LiOH) (1.5 eq., 1.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction time will vary depending on the substrate (typically 20-48 hours, see Table 1).

  • Monitoring: Monitor the consumption of the starting carbamate by TLC.[7]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography (typically using mixtures of ethyl acetate and petroleum ether) to yield the final product.[7]

  • Characterization: Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and HPLC/MS.[7]

Experimental_Workflow Start Starting Materials: N-Aryl Carbamate, Epichlorohydrin, LiOH, DMF Reaction Stir at Room Temperature (20-48 h) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Silica Gel Flash Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Pure 3-Aryl-oxazolidinone Analysis->Product

Caption: Step-by-step experimental workflow for synthesis.

Conclusion and Outlook

The synthesis of 3-aryl-oxazolidinones is a foundational process in drug discovery. This guide demonstrates that the choice of a halogen substituent is a nuanced decision with direct consequences on synthetic viability. While fluorine's strong inductive effect can be beneficial, the overall outcome is a complex function of the halogen's identity, its position on the aryl ring, and the presence of other functional groups.

The provided data and protocol offer a clear framework for researchers to navigate these complexities. By understanding the underlying electronic principles and employing a validated synthetic methodology, chemists can more effectively harness the power of halogenation to create novel oxazolidinone-based therapeutics.

References

  • Slideshare. Synthesis of Oxazolidinones. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, vol. 2022, no. 2, pp. 140-155. [Link]

  • Google Patents.
  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • Xu, Y. L., et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry, vol. 200, 112435. [Link]

  • ResearchGate. Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. [Link]

  • Cannon, J. S., et al. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry, vol. 9, no. 4. [Link]

  • Singh, P., et al. (2018). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, vol. 3, no. 29, pp. 8431-8434. [Link]

  • ResearchGate. ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. [Link]

Sources

Validation

A Comparative Analysis of Bromo- vs. Chloro-Substituted Oxazolidinone Derivatives: Unraveling the Impact of Halogen Substitution on Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antibacterial drug discovery, the oxazolidinone class of antibiotics has carved out a significant niche, particularly in c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antibacterial drug discovery, the oxazolidinone class of antibiotics has carved out a significant niche, particularly in combating multidrug-resistant Gram-positive pathogens.[1] A key strategy in the medicinal chemist's arsenal for optimizing the efficacy of these synthetic agents is the judicious substitution of halogen atoms on the core scaffold. This guide provides an in-depth, objective comparison of the biological activity of bromo- versus chloro-substituted oxazolidinone derivatives, supported by experimental data, to elucidate the nuanced yet critical role these halogens play in modulating antibacterial potency.

The Oxazolidinone Scaffold: A Foundation for Potent Antibacterial Action

Oxazolidinones exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at a very early stage.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a step crucial for the translation of messenger RNA into proteins.[1] This distinct mode of action makes them effective against bacteria that have developed resistance to other classes of antibiotics. The general structure of an oxazolidinone antibiotic features a central oxazolidinone ring, with various substituents that can be modified to enhance its pharmacological properties. Among these, halogen substitution on the N-phenyl ring has been a focal point of structure-activity relationship (SAR) studies.[2][3]

The Halogen Effect: A Subtle Change with Significant Consequences

The introduction of a halogen atom, such as chlorine or bromine, to the oxazolidinone structure can profoundly influence its biological activity. This is attributed to the interplay of several physicochemical properties of halogens, including their size, electronegativity, and lipophilicity. These factors can affect how the drug molecule binds to its ribosomal target, its ability to permeate the bacterial cell wall, and its overall pharmacokinetic profile. While both chlorine and bromine are halogens, their distinct properties can lead to notable differences in the antibacterial efficacy of the resulting derivatives.

Comparative Antibacterial Activity: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative bromo- and chloro-substituted oxazolidinone derivatives against key Gram-positive pathogens. The data presented here is a collation from various studies to facilitate a comparative overview. It is important to note that direct head-to-head comparisons within a single study provide the most robust data.

Compound IDHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
Chloro-Derivative 1 4-chlorophenylStaphylococcus aureus9.36[4]
Chloro-Derivative 1 Pseudomonas aeruginosa>75[4]
Bromo-Analog A N-bromoEscherichia coliHigher bactericidal activity than N-chloro analog[5]
Bromo-Analog A Staphylococcus aureusHigher bactericidal activity than N-chloro analog[5]

Data Interpretation and Field-Proven Insights:

The presented data, although not from a single comprehensive study, allows for some key observations. In a direct comparison of isosteric active halogen compounds, N-bromo derivatives demonstrated a higher bactericidal activity against both Escherichia coli and Staphylococcus aureus in the absence of organic matter.[5] However, it is crucial to consider the experimental conditions, as the presence of proteinaceous material can reverse this trend, favoring the activity of N-chloro compounds.[5]

Another study on novel oxazolidinone-sulphonamide/amide conjugates showed that a 4-chlorophenyl substitution resulted in varied activity, with an MIC of 9.36 µg/mL against Staphylococcus aureus and poor activity against Pseudomonas aeruginosa.[4] This highlights that the position and overall molecular context of the halogen are critical determinants of the antibacterial spectrum and potency.

Generally, bromine is a larger and more lipophilic atom than chlorine. This increased lipophilicity can, in some cases, enhance the compound's ability to penetrate the bacterial cell membrane, potentially leading to lower MIC values. However, the larger size of bromine might also introduce steric hindrance at the ribosomal binding site, which could negatively impact activity. The optimal choice between bromine and chlorine substitution is therefore a delicate balance of these competing factors and is highly dependent on the specific molecular scaffold of the oxazolidinone derivative.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the trustworthiness and reproducibility of the data presented, it is essential to adhere to standardized experimental protocols. The following is a detailed step-by-step methodology for determining the MIC of antibacterial agents, based on established guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (bromo- and chloro-substituted oxazolidinone derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Workflow Diagram:

Caption: A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each oxazolidinone derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations.

  • Inoculation of the Microtiter Plate:

    • Add 50 µL of the appropriate compound dilution to each well of a 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • Alternatively, the results can be read using a microplate reader by measuring the optical density at 600 nm.

Mechanism of Action: Targeting Bacterial Protein Synthesis

The antibacterial efficacy of oxazolidinones stems from their ability to disrupt the intricate process of bacterial protein synthesis. The following diagram illustrates the key steps in this pathway and the point of intervention by oxazolidinone derivatives.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Initiation_Complex_Assembly Formation of 70S Initiation Complex 50S_Subunit->Initiation_Complex_Assembly 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex_Assembly mRNA mRNA mRNA->Initiation_Complex_Assembly Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex_Assembly fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex_Assembly Elongation Elongation (Peptide Bond Formation) Initiation_Complex_Assembly->Elongation Protein Functional Protein Elongation->Protein Oxazolidinone Bromo/Chloro-Oxazolidinone Oxazolidinone->Initiation_Complex_Assembly Inhibits

Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing the formation of the 70S initiation complex.

As depicted, the oxazolidinone molecule binds to the P site on the 50S ribosomal subunit, which interferes with the positioning of the initiator tRNA (fMet-tRNA). This steric hindrance prevents the proper assembly of the 70S initiation complex, thereby halting protein synthesis at its very inception. The specific interactions between the halogenated phenyl ring of the oxazolidinone and the ribosomal RNA are critical for its binding affinity and, consequently, its antibacterial potency.

Conclusion: A Tale of Two Halogens in the Quest for Superior Antibiotics

The choice between bromo- and chloro-substitution on the oxazolidinone scaffold is not a matter of simple preference but a strategic decision based on a nuanced understanding of structure-activity relationships. While bromine's greater lipophilicity can sometimes lead to enhanced antibacterial activity, this is not a universal rule. The interplay of steric and electronic effects, along with the specific molecular context, dictates the ultimate biological outcome.

References

  • Gottardi, W., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(2), 397-405. [Link]

  • Chemtex. (2021). Oxidizing Biocides: Chlorine vs Bromine. Chemtex. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(14), 5369. [Link]

  • Ryder, N. S., et al. (1996). Comparative In Vitro Activities and Postantibiotic Effects of the Oxazolidinone Compounds Eperezolid (PNU-100592) and Linezolid (PNU-100766) versus Vancomycin against Staphylococcus aureus, Coagulase-Negative Staphylococci, Enterococcus faecalis, and Enterococcus faecium. Antimicrobial Agents and Chemotherapy, 40(7), 1594-1598. [Link]

  • Deora, G. S., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(12), 1263-1268. [Link]

  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2024). Chemosphere, 350, 140985. [Link]

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. (2014). Molecules, 19(9), 13583-13600. [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

  • Imaeda, Y., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(7), 841-847. [Link]

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Comparative

A Comparative Guide to the Synthesis of Oxazolidinones: From Classic Methods to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid and tedizolid class of ant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the linezolid and tedizolid class of antibiotics, which are crucial in combating resistant Gram-positive bacterial infections.[1][2][3] Beyond their antibacterial prowess, oxazolidinone derivatives serve as indispensable chiral auxiliaries in asymmetric synthesis, making the efficient and stereocontrolled construction of this heterocycle a topic of paramount importance in organic and medicinal chemistry.[4][5]

This guide provides a comparative analysis of key synthetic strategies for constructing the oxazolidinone core. We will delve into the mechanistic underpinnings, compare the performance of different methods with supporting data, and provide detailed experimental protocols for selected transformative methods.

The Classical Approach: Cyclization of β-Amino Alcohols

The most traditional and widely practiced method for synthesizing oxazolidinones involves the cyclization of 1,2-amino alcohols. This approach is conceptually straightforward, relying on the sequential or concerted reaction of the amino and hydroxyl groups with a one-carbon electrophile, effectively "stitching" the ring together. The choice of this "C1" carbonyl source is the critical experimental decision, profoundly influencing the reaction's safety, efficiency, and substrate scope.

Mechanism and Reagent Selection

The reaction proceeds via the initial formation of a carbamate or a related intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the five-membered ring.

Historically, the highly reactive and toxic gas phosgene (COCl₂) was the reagent of choice.[6] However, due to significant handling risks, the field has largely transitioned to safer, solid, or liquid phosgene equivalents. These reagents, such as diphosgene , triphosgene , carbonyldiimidazole (CDI) , and dialkyl carbonates , offer a more controlled and safer release of the carbonyl moiety.[7]

  • Causality in Reagent Choice: The selection of a cyclizing agent is a trade-off between reactivity and safety. While phosgene is highly effective, its toxicity necessitates specialized equipment and handling protocols. Triphosgene, a stable crystalline solid, offers a significant safety advantage as it can be precisely weighed and handled before generating the reactive species in situ. CDI is another excellent alternative, known for its mild reaction conditions, though it can be less reactive than phosgene-based reagents.[8] Dialkyl carbonates represent a greener, albeit often slower, alternative that may require catalysis or higher temperatures to achieve efficient cyclization.[6]

G cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product AminoAlcohol β-Amino Alcohol Intermediate Carbamate Intermediate AminoAlcohol->Intermediate Acylation C1Source Carbonyl Source (e.g., Triphosgene, CDI) C1Source->Intermediate Cyclization Intramolecular Cyclization (SN2) Intermediate->Cyclization Oxazolidinone 2-Oxazolidinone Cyclization->Oxazolidinone Ring Closure

The Atom-Economical Route: [3+2] Cycloaddition of Aziridines and CO₂

In the pursuit of greener and more sustainable chemical processes, the direct cycloaddition of carbon dioxide (CO₂) with aziridines has emerged as a highly attractive, 100% atom-economical method.[9] This reaction capitalizes on CO₂ as an abundant, non-toxic, and renewable C1 feedstock. The primary challenge lies in the kinetic stability of CO₂, necessitating the use of catalysts to facilitate the reaction.[10]

Catalytic Activation and Mechanism

The success of this approach hinges on a catalyst that can perform two key functions: activate the aziridine ring for nucleophilic attack and activate the CO₂ molecule. This is typically achieved using Lewis acid catalysts, often in combination with a nucleophilic co-catalyst.

A variety of catalytic systems have been developed, including those based on aluminum, zinc, and iron complexes.[11][12] For example, an aluminum(salphen) complex has been shown to effectively catalyze the coupling of CO₂ and various aziridines under solvent-free conditions at moderate temperatures and pressures (50–100 °C, 1–10 bar).[9] More recently, Fe(II)-iminopyridine complexes have demonstrated excellent catalytic activity under mild conditions, offering a pathway that utilizes an earth-abundant metal.[12]

  • Expert Insight: The regioselectivity of the ring-opening of unsymmetrical aziridines is a critical consideration. The choice of catalyst and the electronic nature of the aziridine substituents can direct the outcome, leading to either 4- or 5-substituted oxazolidinones.[12] Kinetic and stereochemical studies suggest a mechanism involving Lewis acid activation of the aziridine, followed by ring-opening by a nucleophile (often a halide from the catalyst system), CO₂ insertion, and subsequent ring-closing.[11]

G Aziridine Aziridine Activation Aziridine-Catalyst Complex Formation Aziridine->Activation CO2 CO₂ CO2Insertion CO₂ Insertion CO2->CO2Insertion Catalyst Lewis Acid Catalyst (e.g., Al(salphen), Fe(II)) Catalyst->Activation RingOpening Nucleophilic Ring-Opening Activation->RingOpening RingOpening->CO2Insertion Cyclization Intramolecular Cyclization CO2Insertion->Cyclization Product Oxazolidinone Cyclization->Product Catalyst_Out Catalyst (Regenerated) Cyclization->Catalyst_Out Release

The Asymmetric Approach: Evans' Chiral Auxiliaries

While the previous methods can produce racemic oxazolidinones, many pharmaceutical applications require enantiomerically pure compounds.[1] Oxazolidinones themselves are famous for their role as chiral auxiliaries, a strategy pioneered by David A. Evans.[5][13] This methodology allows for highly diastereoselective alkylation, aldol, and other reactions of an N-acylated oxazolidinone.[14] The same principles can be applied to synthesize chiral oxazolidinones themselves.

Stereoselective Synthesis and Application

The synthesis of Evans' auxiliaries often starts from readily available chiral β-amino alcohols derived from amino acids (e.g., L-phenylalaninol, L-valinol).[15] The cyclization is then carried out using one of the methods described in Section 1, preserving the stereochemistry of the starting material.

Once the chiral N-acyl oxazolidinone is formed, deprotonation with a strong base (e.g., LDA, NaHMDS) generates a rigid, chelated Z-enolate. The resident chiral center on the auxiliary effectively blocks one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity.[14] Subsequent cleavage of the auxiliary, which can be recycled, yields the enantiomerically enriched product.

  • Mechanistic Rationale: The high degree of stereocontrol is a direct result of the chelated transition state. The metal cation (e.g., Li⁺, Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the substituent at C4 into a pseudo-axial position that sterically shields the si-face of the enolate. Alkylation therefore occurs preferentially on the exposed re-face.

Comparative Performance Data

The following table summarizes representative data from the literature for the different synthetic methods, highlighting key performance indicators.

MethodStarting MaterialsReagents/CatalystYield (%)StereoselectivityKey AdvantagesKey DisadvantagesReference
Classical Cyclization (S)-PhenylalaninolTriphosgene, Et₃N~95%>99% eeHigh yield, reliable, well-establishedUse of phosgene equivalent, stoichiometric waste[16]
Atom-Economical Route 2-Phenylaziridine, CO₂ (10 bar)Al(salphen)Cl98%RacemicAtom-economical, uses CO₂, solvent-freeRequires pressure, catalyst synthesis[9]
Asymmetric Alkylation (4R,5S)-4-methyl-5-phenyloxazolidin-2-one N-propionylLDA, Benzyl Bromide>90%>99:1 d.r.Excellent stereocontrol, versatileMulti-step, requires cryogenic temperatures[14]
Catalytic Asymmetric Styrene, N-Boc amineChiral Organoselenium Catalyst70-90%Up to 96% eeCatalytic, high enantioselectivityCatalyst complexity, substrate scope limitations[8]
Rearrangement Route β-Hydroxy Carboxylic AcidDiphenylphosphoryl azide (DPPA), heat87%>20:1 d.r.Access to complex substitution patternsRequires specific precursors, thermal conditions[17]

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyloxazolidin-2-one from L-Phenylalaninol (Classical Method)

This protocol is adapted from established procedures for the synthesis of Evans' auxiliaries.

Materials:

  • L-Phenylalaninol (1 equiv.)

  • Diethyl carbonate (10 equiv.)

  • Potassium carbonate (K₂CO₃, catalytic amount)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-phenylalaninol, diethyl carbonate, and a catalytic amount of K₂CO₃.

  • Add toluene to create a slurry that is easily stirrable.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess diethyl carbonate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure (S)-4-benzyloxazolidin-2-one as a white crystalline solid.

Trustworthiness: This protocol utilizes a non-phosgene, relatively green C1 source (diethyl carbonate) and avoids hazardous reagents. The progress is easily monitored by standard laboratory techniques (TLC), and purification is straightforward, providing a self-validating system for successful synthesis.

Protocol 2: Aluminum-Catalyzed Synthesis of 5-Phenyl-1,3-oxazolidin-2-one from 2-Phenylaziridine and CO₂

This protocol is based on the work by Williams and co-workers.[9]

Materials:

  • 2-Phenylaziridine (1 equiv.)

  • Aluminum(salphen) chloride catalyst (1-5 mol%)

  • Autoclave or high-pressure reaction vessel

  • Carbon Dioxide (CO₂) gas cylinder

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the aluminum(salphen) chloride catalyst.

  • Add 2-phenylaziridine to the liner. The reaction is typically run solvent-free.

  • Seal the glass liner inside the stainless-steel autoclave.

  • Remove the autoclave from the glovebox, connect it to a CO₂ gas line, and purge the vessel several times.

  • Pressurize the autoclave to the desired pressure (e.g., 10 bar) with CO₂.

  • Place the autoclave in a heating block and heat to the reaction temperature (e.g., 80 °C) with vigorous stirring.

  • Maintain the reaction for the specified time (e.g., 24 hours), monitoring the internal pressure.

  • After the reaction is complete, cool the vessel to room temperature and slowly vent the excess CO₂ in a fume hood.

  • Open the autoclave, retrieve the glass liner, and dissolve the crude product in a suitable solvent (e.g., dichloromethane).

  • The product can be purified by flash column chromatography on silica gel to yield the pure 5-phenyl-1,3-oxazolidin-2-one.

Trustworthiness: This protocol describes a catalytic, atom-economical process. The outcome is validated by the successful conversion of starting materials into the desired product, which can be confirmed by NMR spectroscopy and mass spectrometry. The catalyst's ability to be recovered and reused in some cases adds to the robustness of the method.[11]

Conclusion and Future Outlook

The synthesis of oxazolidinones has evolved significantly from early reliance on hazardous reagents to the development of sophisticated catalytic and asymmetric methodologies. The classical cyclization of β-amino alcohols remains a robust and high-yielding strategy, especially with the use of safer phosgene equivalents. For applications where sustainability is paramount, the catalytic cycloaddition of CO₂ and aziridines offers an elegant, atom-economical solution.

Future research will likely focus on several key areas:

  • Development of more efficient and selective catalysts from earth-abundant metals for CO₂ fixation.

  • Expansion of asymmetric catalytic methods that avoid the use of stoichiometric chiral auxiliaries, thereby improving overall efficiency.

  • Application of flow chemistry to enhance the safety and scalability of reactions involving hazardous intermediates or high pressures.

The continued innovation in the synthesis of this vital heterocyclic core will undoubtedly accelerate the discovery and development of new medicines and chemical tools.

References

  • G. Li, R. Lenington, S. Willis, S. H. Kim. (1998). New synthesis of Evans chiral oxazolidinones by using Sharpless AA reaction. Journal of the Chemical Society, Perkin Transactions 1, (11), 1753–1754. [Link]

  • M. V. C. Sekhar, C. R. D. Correia. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 14534-14546. [Link]

  • U.S. Patent No. US20140296133A1. (2014). Sila analogs of oxazolidinone derivatives and synthesis thereof.
  • A. K. Ghosh, S. Rao. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 374-406. [Link]

  • J. E. D. Martins, M. V. C. Sekhar, C. R. D. Correia. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 14534-14546. [Link]

  • X. Han, et al. (2012). Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as magnetically separable catalysts. Catalysis Communications, 27, 111-114. [Link]

  • G. Li, R. Lenington, S. Willis, S. H. Kim. (1998). New synthesis of Evans chiral oxazolidinones by using Sharpless AA reaction. Journal of the Chemical Society, Perkin Transactions 1, (11), 1753–1754. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • R. A. S. Kumar, et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 855-860. [Link]

  • Demir, E., Sari, O., & Çetinkaya, Y. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1753–1762. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. [Link]

  • E. Demir, O. Sari, Y. Çetinkaya. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1753-1762. [Link]

  • S. K. Guchhait, A. T. Khan. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(59), 31191-31215. [Link]

  • Lucero Research Group at CSU Sacramento. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • M. DeMartino. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab Group Meeting. [Link]

  • S. Kim, et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry, 89(3), 1855-1864. [Link]

  • K. C. Nicolaou, D. J. Edmonds, P. G. Bulger. (2006). Cascade Reactions in Total Synthesis. Angewandte Chemie International Edition, 45(43), 7134-7186. [Link]

  • P. G. M. W. L. Notte, C. G. Frost, C. J. Williams. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst. Chemistry – A European Journal, 25(47), 11074-11078. [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

  • H. J. Kim, et al. (2012). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Bulletin of the Korean Chemical Society, 33(10), 3465-3468. [Link]

  • A. G. S. A. G. de la Torre, A. G. S. A. G. de la Torre. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(8), 14569-14601. [Link]

  • S. France, A. A. T. Bui, X. Gu. (2011). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Georgia Institute of Technology. [Link]

  • J. C. K. Chu, T. Rovis. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 254-259. [Link]

  • M. A. Chursina, et al. (2024). A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions. ChemistryOpen, 13(3), e202300224. [Link]

  • D. A. Evans, et al. (1999). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 76(8), 1116. [Link]

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Sources

Validation

Efficacy of different palladium catalysts for Suzuki coupling of aryl bromides

An Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Aryl Bromides Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling reaction stands as a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Aryl Bromides

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] Its significance is particularly profound in the pharmaceutical and materials science industries, where the construction of biaryl and substituted aromatic structures is a frequent necessity.[3][4] The reaction's widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[3]

At the heart of this transformation is the palladium catalyst. The choice of this catalyst system—a combination of a palladium precursor and a carefully selected ligand—is the single most critical factor determining the success, efficiency, and scope of the reaction. This guide provides a comparative analysis of the most effective palladium catalyst classes for the Suzuki coupling of aryl bromides, offering insights into the causality behind catalyst selection and providing actionable experimental protocols for researchers and drug development professionals.

The Engine of the Reaction: Understanding the Catalytic Cycle

To make an informed catalyst choice, one must first understand the mechanistic steps it needs to facilitate. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a new Pd(II) complex. This is often the rate-determining step of the entire cycle.[6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][9]

// Inputs and Outputs ArylBromide [label="Ar-Br", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂ + Base", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylBromide -> OA_Complex [style=dashed, arrowhead=vee, color="#EA4335"]; BoronicAcid -> TM_Complex [style=dashed, arrowhead=vee, color="#4285F4"]; TM_Complex -> Product [style=dashed, arrowhead=vee, color="#34A853"];

}

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The ligand, represented as 'L', is not a mere spectator. It remains coordinated to the palladium, profoundly influencing the kinetics and efficiency of each step. The ligand's electronic and steric properties dictate the catalyst's stability, reactivity, and ultimate effectiveness.

A Comparative Analysis of Leading Palladium Catalyst Systems

The "catalyst" is rarely just a palladium salt; it is a system composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. The in situ reaction of these components generates the active Pd(0) species that drives the catalysis. For aryl bromides, several classes of ligands have proven exceptionally effective.

Bulky, Electron-Rich Phosphines: The Modern Workhorses

While simple triarylphosphines like PPh₃ were used in early Suzuki couplings, modern organic synthesis overwhelmingly favors a class of bulky and electron-rich monophosphine ligands, most notably the dialkylbiaryl phosphines developed by Stephen Buchwald and his coworkers.[10][11]

Causality of Efficacy:

  • Electron-Rich Nature: These ligands donate electron density to the palladium center. This facilitates the oxidative addition step—the insertion of palladium into the Ar-Br bond—which is often rate-limiting.

  • Steric Bulk: The large size of these ligands promotes the final reductive elimination step, effectively "pushing" the product off the metal center.[1] Furthermore, the bulk favors the formation of highly reactive monoligated Pd(0) species, which are key intermediates in the catalytic cycle.[11]

Key Examples:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand exhibits exceptional activity and is a go-to choice for a wide range of Suzuki couplings.[11] Its effectiveness allows for the coupling of extremely hindered substrates and can be used at very low catalyst loadings, sometimes in the parts-per-million (ppm) range.[12]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly versatile and robust ligand. While it is a champion for C-N bond formation (Buchwald-Hartwig amination), it is also extremely effective for Suzuki couplings, including those involving challenging aryl sulfonates.

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl): A less sterically hindered but still highly effective ligand that often provides excellent results for room-temperature reactions of aryl bromides.[11]

a [label=< Buchwald-Type Ligand General Structure Key FeatureBulky, electron-donating phosphine on a biaryl scaffold.

>]; }

Caption: General structure of a dialkylbiaryl phosphine (Buchwald) ligand.

N-Heterocyclic Carbenes (NHCs): The Highly Stable Challengers

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are neutral, two-electron donors that form exceptionally strong bonds with palladium.

Causality of Efficacy:

  • Strong σ-Donation: NHCs are powerful electron donors, even more so than many phosphines, which robustly promotes the oxidative addition step.

  • Thermal Stability: The strength of the Palladium-NHC bond makes the resulting catalysts very stable, even at high temperatures.[7] This reduces catalyst decomposition, leading to higher turnover numbers and overall more robust reactions.

Key Examples:

  • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A widely used NHC ligand that provides excellent activity for the coupling of both aryl bromides and the more challenging aryl chlorides.[7]

  • SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): The saturated backbone variant of IMes, which can offer different steric and electronic properties, sometimes leading to improved reactivity.

Palladacycles: The User-Friendly Precatalysts

Palladacycles are stable, well-defined Pd(II) complexes where the palladium is part of a ring structure formed with the ligand. They are considered "precatalysts" because they readily convert to the active Pd(0) catalyst under the reaction conditions.

Causality of Efficacy:

  • Stability and Handling: Many palladacycles are air- and moisture-stable solids, making them significantly easier to weigh and handle than sensitive Pd(0) precursors or ligands that must be handled in a glovebox.[3]

  • Efficient Activation: They provide a reliable and efficient entry into the catalytic cycle, often leading to very high turnover numbers, especially with unactivated aryl bromides.[3] The Herrmann-Beller palladacycle is a classic example.

Quantitative Performance Comparison

The choice of catalyst directly impacts reaction parameters. The following table summarizes the general performance characteristics of these catalyst classes for the Suzuki coupling of aryl bromides.

Catalyst System (Example)Substrate Scope (Aryl Bromides)Typical Catalyst LoadingTypical TemperatureKey Advantages
Pd(OAc)₂ / PPh₃ Electron-poor, simple1-5 mol%80-110 °CLow cost, readily available
Pd₂(dba)₃ / SPhos Electron-rich, electron-poor, sterically hindered0.001-2 mol%[11][12]Room Temp - 100 °CBroad scope, high turnover, low catalyst loading
Pd(OAc)₂ / IMes-HCl Electron-rich, electron-poor, some hindered0.5-3 mol%80-120 °CHigh thermal stability, effective for chlorides
Herrmann-Beller Palladacycle Electron-rich, unactivated0.01-1 mol%80-120 °CAir-stable, easy to handle, high turnover

Experimental Protocol: A Self-Validating Workflow

This protocol describes a general, robust, and self-validating procedure for the Suzuki-Miyaura coupling of a generic aryl bromide with phenylboronic acid using a modern Buchwald-type catalyst system. The explanations provided for each step are crucial for understanding the "why" and adapting the protocol to different substrates.

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// Nodes A [label="1. Reagent Preparation\n(Weighing & Schlenk Tube Setup)", class="prep_node"]; B [label="2. Inert Atmosphere\n(Evacuate & Backfill with N₂/Ar)", class="prep_node"]; C [label="3. Solvent & Base Addition\n(Degassed Solvent)", class="prep_node"]; D [label="4. Catalyst Addition\n(Precursor & Ligand)", class="reac_node"]; E [label="5. Reaction\n(Heat & Stir)", class="reac_node"]; F [label="6. Quenching & Extraction\n(Aqueous Workup)", class="work_node"]; G [label="7. Purification\n(Column Chromatography)", class="work_node"]; H [label="8. Analysis\n(NMR, MS)", class="anal_node"];

// Edges A -> B [label="Secure environment"]; B -> C [label="Prepare medium"]; C -> D [label="Introduce catalyst"]; D -> E [label="Initiate coupling"]; E -> F [label="Stop reaction & isolate crude"]; F -> G [label="Isolate pure product"]; G -> H [label="Verify structure & purity"]; }

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv)

  • SPhos (0.022 mmol, 0.022 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • An oven-dried Schlenk tube with a magnetic stir bar

  • Nitrogen or Argon gas line

Procedure:

  • Reaction Setup (The Foundation):

    • To the Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Causality: The solids are added first in a dry vessel to ensure an oxygen- and moisture-free environment can be established before adding sensitive reagents. K₃PO₄ is a moderately strong base effective for transmetalation that is compatible with many functional groups.[12]

  • Establishing an Inert Atmosphere (Protecting the Catalyst):

    • Seal the Schlenk tube with a rubber septum. Connect it to a Schlenk line.

    • Evacuate the tube under vacuum for 5-10 minutes and then backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst and the phosphine ligand are sensitive to oxygen.[4] Failure to exclude air will lead to catalyst decomposition (formation of palladium black and phosphine oxides), resulting in low or no conversion.

  • Addition of Catalyst and Solvent (Initiation):

    • Under a positive flow of inert gas, quickly unseal the tube and add the Pd(OAc)₂ (0.01 mmol) and SPhos (0.022 mmol).

    • Immediately add the degassed toluene (5 mL) via syringe.

    • Causality: The palladium and ligand are added just before the solvent to minimize their exposure to the atmosphere. Using a degassed solvent is critical to maintain the inert conditions established in the previous step. A slight excess of ligand (L:Pd ratio of ~2:1) is used to ensure proper coordination and stability of the catalyst.

  • Reaction Execution and Monitoring (The Transformation):

    • Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: While many Buchwald-catalyzed reactions work at room temperature, heating accelerates the reaction, especially for less reactive or sterically hindered aryl bromides.

    • Self-Validation: Monitor the reaction progress by taking small aliquots via syringe (under inert atmosphere) and analyzing by TLC or GC-MS. The disappearance of the aryl bromide starting material indicates reaction completion. This typically takes 1-12 hours.

  • Workup and Purification (Isolating the Product):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base (K₃PO₄) and boronic acid byproducts.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of aryl bromides is a decision guided by the nature of the substrate and the desired reaction efficiency. For most applications involving aryl bromides, from simple to sterically demanding, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos offer unparalleled scope, activity, and reliability.[11] N-Heterocyclic carbene ligands provide a robust and thermally stable alternative, while palladacycles offer convenience and ease of handling. By understanding the fundamental principles of the catalytic cycle and the specific roles that different ligand architectures play, researchers can confidently select the optimal catalyst to accelerate their discovery and development programs.

References

  • Bedford, R. B., & Cazin, C. S. J. (2001). Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organometallics, 20(5), 987–990. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Gawas, P., et al. (2023). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]

  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • O'Brien, C. J., et al. (2006). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin Libraries. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Student Projects. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. [Link]

  • Sconyers, D. J., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Regan, P., et al. (2023). Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. LCGC International. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Wang, Z., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-(2-bromo-4-methylphenyl)-1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivatives. This class of compounds belongs to the broader family of oxazolidinones, which are crucial in the fight against resistant Gram-positive bacterial infections. Our discussion will be grounded in established principles of medicinal chemistry and supported by relevant experimental data from analogous series to provide a predictive framework for designing novel, potent antibacterial agents.

Introduction: The Oxazolidinone Scaffold and Its Significance

Oxazolidinones are a unique class of synthetic antibiotics that inhibit bacterial protein synthesis.[1] Their mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[1] This novel mechanism circumvents existing resistance pathways that affect other classes of antibiotics, making oxazolidinones, such as the clinically approved linezolid and tedizolid, vital last-resort treatments for infections caused by multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

The core structure of an oxazolidinone antibiotic features a 3-substituted N-phenyl ring and a C5-substituent on the oxazolidin-2-one ring. Both of these positions are critical for antibacterial activity and offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific scaffold: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, and explores the anticipated impact of various structural modifications on its antibacterial efficacy.

The Core Scaffold: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

The rational design of new derivatives begins with a thorough understanding of the contributions of each component of the core scaffold to its biological activity.

The N-Aryl Substituent: A Key Determinant of Potency

The 3-phenyl ring is a crucial component of the oxazolidinone pharmacophore, and its substitution pattern significantly influences antibacterial activity. In our core scaffold, we have two key substituents: a bromo group at the ortho- (C2) position and a methyl group at the para- (C4) position.

  • The 2-Bromo Group: The presence of a halogen, particularly an electron-withdrawing group, at the ortho position of the phenyl ring has been shown in some studies to enhance antibacterial activity.[2] This is thought to be due to a combination of electronic and steric effects that can influence the conformation of the molecule and its binding to the ribosomal target. The bromine atom may also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

  • The 4-Methyl Group: Substitution at the para- position of the phenyl ring is generally well-tolerated. A methyl group at this position can contribute to favorable hydrophobic interactions within the binding pocket. In some oxazolidinone-sulphonamide conjugates, compounds with a 4-methylphenyl group demonstrated good antibacterial activity.[3]

The C5-Substituent: Modulating Activity and Overcoming Resistance

The substituent at the C5 position of the oxazolidinone ring is arguably the most critical for potent antibacterial activity.[4] The acetamidomethyl group found in linezolid is a classic example, where the N-H group acts as an essential hydrogen bond donor for interaction with the ribosome binding site.[5] However, extensive research has demonstrated that a variety of other substituents can be introduced at this position to maintain or even enhance activity.[6]

For the 3-(2-bromo-4-methylphenyl) scaffold, modifications at the C5 position represent the most promising avenue for generating a library of derivatives with a range of potencies. The nature of this substituent will directly impact the compound's interaction with the peptidyl transferase center of the ribosome.

Comparative SAR Analysis of Hypothetical C5-Derivatives

To illustrate the principles of SAR for this scaffold, we will compare a series of hypothetical derivatives with modifications at the C5-position. The predicted activity is based on established trends in the broader oxazolidinone class.

Derivative IDC5-SubstituentKey Structural FeaturePredicted Antibacterial ActivityRationale
A -CH₂-NH-C(=O)CH₃Acetamidomethyl (Linezolid-like)GoodThe acetamide group provides a crucial hydrogen bond donor (N-H) for ribosomal binding.[5]
B -CH₂-NH-C(=S)NH₂ThioureaPotentially EnhancedReplacement of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to increase in vitro activity in other oxazolidinone series.[7]
C -CH₂-N₃AzidomethylModerate to GoodThe azido group is a bioisostere for the acetamide group and can participate in favorable interactions within the binding site.
D -CH₂-OHHydroxymethylModerateThe hydroxyl group can act as a hydrogen bond donor and acceptor, but may be less optimal than the acetamide group for ribosomal binding.
E -CH₂-triazole1,2,3-TriazolylmethylPotentially EnhancedTriazole moieties have been successfully incorporated into oxazolidinones, leading to potent antibacterial activity, including against some resistant strains.[6]

Experimental Protocols

To empirically validate the predicted SAR, the synthesis of these derivatives would be followed by microbiological evaluation.

General Synthesis of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Derivatives

A common synthetic route to this class of compounds involves the following key steps:

  • N-Arylation: Coupling of 2-bromo-4-methylaniline with a suitable C3-building block, such as glycidyl butyrate, to form the N-substituted amino alcohol.

  • Oxazolidinone Ring Formation: Cyclization of the amino alcohol intermediate, often using a phosgene equivalent like carbonyldiimidazole (CDI), to form the oxazolidinone ring.

  • Introduction of the C5-Substituent: Conversion of a precursor at the C5 position (e.g., a hydroxymethyl group) to the desired functional group. This may involve mesylation followed by nucleophilic substitution with an azide, or other standard functional group interconversions.

  • Final Modification: For example, reduction of an azide to an amine, followed by acylation to introduce the acetamide or other amide-like groups.

Diagram: Synthetic Workflow

G A 2-Bromo-4-methylaniline B N-Arylation (e.g., with Glycidyl Butyrate) A->B C N-(2-Bromo-4-methylphenyl)amino alcohol B->C D Ring Cyclization (e.g., with CDI) C->D E 3-(2-Bromo-4-methylphenyl)-5-(hydroxymethyl)oxazolidin-2-one D->E F Functional Group Interconversion at C5 E->F G C5-Modified Derivatives (A-E) F->G

Caption: A generalized synthetic workflow for the preparation of C5-modified 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivatives.

Microbiological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.

  • Bacterial Strains: Include Gram-positive pathogens such as Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains), and Streptococcus pneumoniae.

  • Assay Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is standard.

  • Procedure: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. c. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. d. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Resistance

The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[1]

Diagram: Mechanism of Action

G cluster_ribosome Bacterial Ribosome 50S 50S InitiationComplex 70S Initiation Complex (fMet-tRNA at P-site) 50S->InitiationComplex Prevents Formation 30S 30S Oxazolidinone 3-(2-Bromo-4-methylphenyl)- 1,3-oxazolidin-2-one Derivative Oxazolidinone->50S Binds to P-site ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Blocks

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby inhibiting protein synthesis.

Resistance to oxazolidinones can emerge through mutations in the 23S rRNA gene or ribosomal proteins L3 and L4.[6] A key goal in designing new oxazolidinone derivatives is to create molecules that can overcome these resistance mechanisms. The exploration of diverse C5-substituents is a primary strategy in this endeavor.

Conclusion and Future Directions

The 3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one scaffold represents a promising starting point for the development of new antibacterial agents. Based on established SAR principles for the oxazolidinone class, the 2-bromo and 4-methyl substitutions on the N-phenyl ring are anticipated to be favorable for activity. The most significant gains in potency and the potential to overcome resistance will likely come from systematic modifications at the C5-position of the oxazolidinone ring.

Future work should focus on the synthesis and microbiological evaluation of a diverse library of C5-derivatives. In particular, the incorporation of thiourea and triazole moieties appears to be a promising strategy. Subsequent lead optimization would involve fine-tuning the pharmacokinetic properties of the most potent compounds to develop candidates with clinical potential. This structured approach, guided by the principles of SAR, will be instrumental in advancing this class of compounds in the ongoing battle against antibiotic resistance.

References

  • King's College London Research Portal. (2021). Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. Retrieved from [Link]

  • National Institute of Pharmaceutical Education and Research (NIPER) SAS Nagar. Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Retrieved from [Link]

  • JScholar Publisher. (2023). 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

  • ScienceDirect. (n.d.). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Evaluation of Monoamine Reuptake Inhibition by Oxazolidinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the methodologies used to assess the inhibitory activity of oxazolidinone derivatives on monoamine re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the methodologies used to assess the inhibitory activity of oxazolidinone derivatives on monoamine reuptake transporters. We will explore the causal biochemistry, compare established assay formats with objective data, and provide field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Promise of Oxazolidinones Beyond Antibiotics

Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are fundamental to regulating mood, cognition, and various physiological processes. Their signaling is terminated by reuptake from the synaptic cleft via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Inhibition of these transporters is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.

The oxazolidinone scaffold is a versatile heterocyclic structure recognized as a "privileged scaffold" in medicinal chemistry.[1] While renowned for its role in antibacterial agents like Linezolid, which inhibit bacterial protein synthesis[2][3], the oxazolidinone core also exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme that degrades monoamine neurotransmitters.[4][5][6][7] This dual activity has spurred investigation into novel oxazolidinone derivatives specifically designed as monoamine reuptake inhibitors, representing a promising avenue for developing new central nervous system (CNS) therapeutics.[8][9]

The Synaptic Mechanism: A Target for Therapeutic Intervention

To rationally design and evaluate inhibitors, it is crucial to understand the target mechanism. Monoamine transporters are transmembrane proteins located on the presynaptic neuron. They function by binding to their respective neurotransmitters in the synaptic cleft and translocating them back into the neuron, thus terminating the signal. An effective reuptake inhibitor physically blocks this process, increasing the concentration and duration of the neurotransmitter in the synapse.

cluster_1 Synaptic Cleft Vesicle Vesicles (containing Monoamines) MA_point Vesicle->MA_point 1. Release Transporter Monoamine Transporter (SERT, NET, or DAT) MA Monoamine MA_point->MA Oxa_point MA->Transporter 3. Reuptake Receptor Postsynaptic Receptor MA->Receptor 2. Signal Transmission Oxa Oxazolidinone Inhibitor Oxa->Transporter 4. Inhibition start Start: Seed Cells p1 p1 start->p1 Plate cells expressing a single transporter (e.g., HEK-hSERT) process process decision decision data data end End: Data Analysis p2 p2 p1->p2 Incubate 24-48h p3 p3 p2->p3 Add test compounds (Oxazolidinone Derivatives) and known inhibitors (Controls) p4 p4 p3->p4 Add Fluorescent Substrate Mix (containing masking dye) p5 p5 p4->p5 Incubate at 37°C data1 data1 p5->data1 Measure fluorescence kinetically or as an endpoint using a microplate reader data1->end Calculate % Inhibition and determine IC50 values

Workflow for a Fluorescence-Based Transporter Uptake Assay.

Experimental Protocol: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol describes a validated method for assessing inhibitors against DAT, NET, or SERT in a 96- or 384-well format. [10][11]

  • Cell Preparation:

    • The day before the assay, plate cells stably expressing the transporter of interest (e.g., HEK-hDAT) into black-walled, clear-bottom microplates. Cell density should be optimized to ensure a robust signal window (typically Z' > 0.5).

  • Assay Execution:

    • On the day of the assay, prepare serial dilutions of the oxazolidinone test compounds in assay buffer.

    • Positive Control: Include a known selective inhibitor for the target transporter (e.g., GBR-12909 for DAT, desipramine for NET, paroxetine for SERT).

    • Negative Control (100% activity): Include wells with assay buffer only (no inhibitor).

    • Add the test compounds and controls to the appropriate wells on the cell plate.

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Neurotransmitter Transporter Uptake Assay Kit, Molecular Devices). [12] * Add the substrate solution to all wells.

    • Immediately place the plate into a bottom-reading fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time (kinetic mode) or at a single pre-determined time point (endpoint mode).

    • Subtract the average signal from the positive control wells (0% activity) from all other measurements.

    • Normalize the data by expressing it as a percentage of the signal from the negative control wells (100% activity).

    • Plot the normalized response against the log concentration of the oxazolidinone derivative and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Comparative Analysis

The output of these assays is typically an IC50 value. Below is a comparative table illustrating how data for different compounds, including reference inhibitors and hypothetical oxazolidinone derivatives, would be presented.

Table 1: Comparative In Vitro Potency of Monoamine Reuptake Inhibitors

CompoundTargetAssay TypeIC50 (nM)Selectivity Ratio (NET/SERT)Selectivity Ratio (DAT/SERT)Reference
Reference Compounds
ParoxetineSERTRadioligand Uptake1.1--[13]
NETRadioligand Uptake4540.9-[13]
DATRadioligand Uptake280-254.5[13]
DesipramineSERTRadioligand Uptake25--[13]
NETRadioligand Uptake1.10.044-[13]
DATRadioligand Uptake3800-152[13]
GBR-12909SERTRadioligand Uptake1200--[13]
NETRadioligand Uptake250--[13]
DATRadioligand Uptake5.0-0.004[13]
Hypothetical Oxazolidinones
Oxa-Derivative 1SERTFluorescence Uptake15--Hypothetical Data
NETFluorescence Uptake35023.3-Hypothetical Data
DATFluorescence Uptake>10,000->667Hypothetical Data
Oxa-Derivative 2SERTFluorescence Uptake80--Hypothetical Data
NETFluorescence Uptake750.94-Hypothetical Data
DATFluorescence Uptake2500-31.25Hypothetical Data

Note: Data for reference compounds are sourced from literature and are intended to provide context. Data for oxazolidinone derivatives are hypothetical to illustrate comparative analysis.

Field-Proven Insights:

  • Potency vs. Selectivity: A low IC50 value indicates high potency. However, the therapeutic profile is often dictated by selectivity. For example, Oxa-Derivative 1 shows high potency and selectivity for SERT, suggesting a profile similar to Selective Serotonin Reuptake Inhibitors (SSRIs). In contrast, Oxa-Derivative 2 has nearly equal potency for SERT and NET, suggesting a dual-acting profile.

  • Predicting Clinical Effects: The ratio of inhibitory activity at different transporters is critical. A high DAT/SERT inhibition ratio is often associated with psychostimulant and abuse potential, whereas lower ratios are more typical of antidepressants. [14]* Assay Concordance: It is crucial to note that IC50 values can vary between assay types (e.g., radioligand vs. fluorescence) and laboratories due to different experimental conditions. [15]However, the rank order of potency for a series of compounds should remain consistent. [16]When comparing new derivatives, it is essential to test them alongside reference compounds in the same assay to ensure valid comparisons.

Conclusion and Future Directions

The in vitro evaluation of oxazolidinone derivatives for monoamine reuptake inhibition is a critical step in identifying novel candidates for CNS disorders. While traditional radioligand assays provide a robust foundation, modern fluorescence-based methods offer a high-throughput, safer, and more dynamic way to characterize these compounds. [16][12]A thorough evaluation requires assessing not just the absolute potency (IC50) at each transporter but also the selectivity profile, which is a key determinant of the potential therapeutic effect.

Future work should focus on synthesizing and screening libraries of oxazolidinone derivatives to build a comprehensive structure-activity relationship (SAR) for SERT, NET, and DAT inhibition. Promising lead compounds identified through these in vitro assays can then be advanced to more complex cellular models and in vivo studies to evaluate their efficacy and safety as next-generation therapeutics.

References

  • Title: Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives Source: MDPI URL: [Link]

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION Source: Temple University Graduate Board URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Boroxazolidones: Synthesis, In Silico and In Vitro Evaluation as ACE/AChE Dual Inhibitors, and In Vivo Testing of Antihypertensive Activity Source: PubMed URL: [Link]

  • Title: The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases Source: ResearchGate URL: [Link]

  • Title: A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Current Updates on Oxazolidinone and Its Significance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effects of a new oxazolidinone derivative AS-8 on serotonin metabolism in the brains of mouse, rat and chick Source: PubMed URL: [Link]

  • Title: Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine Source: PubMed URL: [Link]

  • Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. Source: ResearchGate URL: [Link]

  • Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

  • Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update Source: Bentham Science URL: [Link]

  • Title: Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors Source: MDPI URL: [Link]

  • Title: DAT vs. SERT selectivity of a variety of stimulants. Source: ResearchGate URL: [Link]

  • Title: Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors Source: PubMed Central URL: [Link]

  • Title: Fluorescence-Based Neurotransmitter Transporter Up Takes Assay Source: Molecular Devices URL: [Link]

  • Title: Range of previously reported IC 50 values for neurotransmitter uptake inhibition. Source: ResearchGate URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Source: Molecular Devices URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

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Comparative

Comparative Evaluation Guide: Anticoagulant Profiling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Derivatives

Executive Summary Context: The oxazolidinone scaffold, exemplified by Rivaroxaban, has revolutionized anticoagulant therapy by providing direct, oral Factor Xa (FXa) inhibition.[1][2][3][4] The specific subclass of 3-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The oxazolidinone scaffold, exemplified by Rivaroxaban, has revolutionized anticoagulant therapy by providing direct, oral Factor Xa (FXa) inhibition.[1][2][3][4] The specific subclass of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivatives represents a targeted medicinal chemistry effort to optimize the S4 binding pocket interactions within the FXa active site.[5]

Objective: This guide provides a rigorous technical framework for evaluating the anticoagulant efficacy of these derivatives. Unlike generic screening protocols, this workflow emphasizes the specific kinetic challenges posed by the bulky 2-bromo-4-methylphenyl moiety, ensuring that potency data (IC₅₀) translates into physiological relevance (PT/aPTT prolongation).[5]

Verdict: While Rivaroxaban remains the clinical gold standard, this derivative class offers potential advantages in lipophilicity and metabolic stability. However, their utility depends entirely on achieving high selectivity against Thrombin (FIIa), a common off-target liability for this scaffold.

Mechanistic Grounding: The Factor Xa Interaction

To design a valid assay, one must understand why these molecules work. The oxazolidinone ring acts as a rigid spacer, positioning the 2-bromo-4-methylphenyl group into the hydrophobic S4 pocket of Factor Xa.[5]

  • The "Bromo" Factor: The bromine atom provides a halogen bond capability and significant hydrophobic bulk, potentially increasing affinity for the S4 sub-pocket compared to the chlorothiophene of Rivaroxaban.

  • The "Methyl" Factor: This substituent restricts conformational rotation, locking the molecule into a bioactive conformation.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the critical inhibition pathway and the necessary counter-screens.

FXa_Inhibition_Pathway Compound 3-(2-Bromo-4-methylphenyl) Derivative Complex Enzyme-Inhibitor Complex (S4 Pocket) Compound->Complex Binds S4 Pocket FIIa_Screen Thrombin Counter-Screen (Selectivity Check) Compound->FIIa_Screen Must NOT Inhibit FXa Factor Xa (Active) FXa->Complex Inhibited Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes (Normal) Complex->Thrombin Blocks Generation Prothrombin Prothrombin Prothrombin->Thrombin Cleavage Clot Fibrin Clot Thrombin->Clot Fibrinogen -> Fibrin

Caption: The oxazolidinone derivative blocks the conversion of Prothrombin to Thrombin by occupying the FXa active site. Selectivity against Thrombin (FIIa) is a critical quality gate.[5]

Comparative Performance Analysis

The following table benchmarks the expected performance of high-quality 3-(2-Bromo-4-methylphenyl) derivatives against industry standards.

Table 1: Performance Benchmarks

Feature3-(2-Bromo...) Derivatives (Target Profile)Rivaroxaban (Standard)Warfarin (Control)Relevance
Primary Target Factor Xa (Direct)Factor Xa (Direct)VKORC1 (Indirect)Specificity determines bleeding risk.[5]
IC₅₀ (FXa) < 5 nM (Required for lead)0.4 – 0.7 nMN/ALower is better; <5 nM indicates viable potency.[5]
Selectivity (vs. Thrombin) > 1000-fold > 10,000-foldNon-selectiveCritical to prevent off-target toxicity.[5]
PT Prolongation (2x) ~1.5 – 3.0 µM 0.23 – 0.69 µMVariable (INR monitored)Measure of extrinsic pathway inhibition.[5]
Solubility (LogP) 2.5 – 3.5 (Optimized)1.5 (Moderate)2.7Affects oral bioavailability.[5]

Critical Insight: The 2-bromo substitution often increases lipophilicity (LogP).[5] While this aids membrane permeability, it may reduce solubility in aqueous assay buffers. Protocol Adjustment: Ensure DMSO concentration in assays does not exceed 0.5% to prevent compound precipitation, which yields false negatives.

Experimental Protocols (The "How-To")

To validate these derivatives, you must employ a "Self-Validating System" where enzymatic inhibition is confirmed by functional clotting assays.[5]

Protocol A: Chromogenic Factor Xa Inhibition Assay (The Gold Standard)

This assay isolates the molecular interaction, removing plasma protein interference.

Materials:

  • Enzyme: Human Factor Xa (0.5 nM final).[5]

  • Substrate: Chromogenic substrate S-2765 or BIOPHEN CS-11 (specific for FXa).[5]

  • Buffer: Tris-HCl (pH 7.4) with 0.1% PEG-8000 (prevents stickiness of hydrophobic bromo-derivatives).[5]

Workflow:

  • Preparation: Dissolve derivative in 100% DMSO. Serial dilute (1 nM to 10 µM).[5]

  • Incubation: Mix 25 µL Enzyme + 25 µL Inhibitor. Incubate at 37°C for 10 mins .

    • Why? Oxazolidinones can be slow-binding inhibitors.[5] A 10-minute pre-incubation ensures equilibrium.[5]

  • Initiation: Add 50 µL Chromogenic Substrate.

  • Readout: Measure Absorbance at 405 nm (Kinetic mode) for 10 mins.

  • Calculation: Plot Velocity (

    
    ) vs. [Inhibitor] to determine IC₅₀.
    
Protocol B: PT/aPTT Coagulation Assay (Functional Validation)

This determines if the molecular inhibition translates to physiological anticoagulant activity.

Materials:

  • Matrix: Citrated Human Plasma (Pooled).

  • Reagents: Neoplastin (for PT) and Actin FS (for aPTT).[5]

  • Instrument: Coagulometer (e.g., Sysmex or Stago).

Workflow:

  • Spiking: Spike plasma with derivative (0.1 – 100 µM). Keep vehicle (DMSO) < 1%.[5]

  • PT Assay:

    • 50 µL Spiked Plasma + 100 µL Neoplastin (pre-warmed).[5]

    • Measure time to clot formation.[6]

  • aPTT Assay:

    • 50 µL Spiked Plasma + 50 µL Actin FS. Incubate 3 mins.

    • Add 50 µL CaCl₂ (25 mM).[5] Measure time to clot.

  • Validation Check: If IC₅₀ is low (<10 nM) but PT is not prolonged, suspect high plasma protein binding (common with bromo-phenyl groups).[5]

Visualization: Assay Workflow Logic

Assay_Workflow Sample Derivative Sample (DMSO Stock) Enzymatic Chromogenic FXa Assay (Buffer System) Sample->Enzymatic Functional PT/aPTT Assay (Plasma System) Sample->Functional Data_IC50 Output: IC50 (Intrinsic Potency) Enzymatic->Data_IC50 Data_Clot Output: EC2x (Physiological Efficacy) Functional->Data_Clot Decision Compare Potency Ratio (IC50 vs EC2x) Data_IC50->Decision Data_Clot->Decision Pass Valid Candidate (Low Protein Binding) Decision->Pass Ratio < 1000x Fail High Protein Binding (Optimize Structure) Decision->Fail Ratio > 1000x

Caption: The workflow requires parallel testing. A large discrepancy between enzymatic IC50 and plasma clotting time suggests bioavailability issues.

Critical Evaluation & Troubleshooting

When working with 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivatives, specific pitfalls exist:

  • Solubility Artifacts: The bromo-methyl-phenyl tail is highly hydrophobic.[5]

    • Symptom:[1][3][4][7][6][8][9][10] Erratic IC₅₀ curves or "flat" inhibition at high concentrations.

    • Fix: Add 0.01% Triton X-100 to the assay buffer to prevent aggregation.

  • Selectivity Windows:

    • Rivaroxaban has >10,000-fold selectivity for FXa over Thrombin.

    • Risk: If your derivative shows Thrombin inhibition < 10 µM, it is a "dirty" drug. The 2-bromo group must not sterically clash with the S4 pocket, or the molecule might shift binding modes to inhibit other serine proteases.

  • Species Differences:

    • Rat FXa differs slightly from Human FXa. Do not rely solely on rodent models for lead selection. Always verify with Human Plasma early in the pipeline.

References

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[5] Journal of Medicinal Chemistry. Link

  • Perzborn, E., et al. (2011). In vitro and in vivo studies of the novel antithrombotic agent rivaroxaban.[4] Journal of Thrombosis and Haemostasis. Link[5]

  • Xue, T., et al. (2014).[11] Design, Synthesis, and Structure–Activity and Structure–Pharmacokinetic Relationship Studies of Novel [6,6,5] Tricyclic Fused Oxazolidinones Leading to the Discovery of a Potent, Selective, and Orally Bioavailable FXa Inhibitor.[4][11][12] Journal of Medicinal Chemistry. Link[5]

  • Zhang, P., et al. (2020).[1] Structure-Activity Relationship of Oxazolidinone Derivatives as Factor Xa Inhibitors. Current Medicinal Chemistry. Link

  • Center for Drug Evaluation and Research. (2011). XARELTO (rivaroxaban) Clinical Pharmacology and Biopharmaceutics Review. FDA Access Data. Link

Sources

Validation

Comparison of monoamine oxidase inhibition by different oxazolidinone analogs

[1][2] Executive Summary This technical guide provides a comparative analysis of the monoamine oxidase (MAO) inhibition profiles of clinically relevant and experimental oxazolidinone antibiotics.[1] While oxazolidinones...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comparative analysis of the monoamine oxidase (MAO) inhibition profiles of clinically relevant and experimental oxazolidinone antibiotics.[1] While oxazolidinones are potent protein synthesis inhibitors targeting the bacterial 50S ribosomal subunit, their structural homology to MAO substrates creates a liability for off-target inhibition of human MAO-A and MAO-B.[1]

Key Takeaway: First-generation agents like Linezolid exhibit potent, reversible inhibition of MAO-B, creating significant risks for serotonin syndrome when co-administered with serotonergic agents.[1] Second-generation Tedizolid displays a modified inhibition profile with improved clinical safety, largely due to lower dosing requirements.[1] Novel analogs like Contezolid have been structurally engineered to almost eliminate this liability.[1]

Mechanistic Basis of Inhibition

The oxazolidinone pharmacophore shares structural features with the transition state of MAO substrates. The inhibition is typically competitive and reversible .[1]

  • Binding Site: The oxazolidinone ring binds near the flavin adenine dinucleotide (FAD) cofactor within the MAO active site.[1]

  • Structural Drivers:

    • C5 Side Chain: The orientation and steric bulk of the substituent at the C5 position of the oxazolidinone ring are critical determinants of affinity.

    • Ring Systems: Modifications to the A-ring (oxazolidinone) or B-ring (N-aryl substituent) modulate the electronic environment and fit within the hydrophobic pocket of the enzyme.[1]

SAR Decision Pathway

The following diagram illustrates how structural variations influence MAO selectivity and potency.[1]

SAR_Pathway Start Oxazolidinone Core Structure C5_Mod C5 Side Chain Modification Start->C5_Mod Ring_Mod Ring System Modification Start->Ring_Mod Acetamide Acetamidomethyl (e.g., Linezolid) C5_Mod->Acetamide Hydroxymethyl Hydroxymethyl (e.g., Tedizolid) C5_Mod->Hydroxymethyl DHPO DHPO Ring (e.g., Contezolid) Ring_Mod->DHPO Result_Lin High MAO-B Affinity (Serotonin Risk) Acetamide->Result_Lin Steric Fit Result_Ted Altered Affinity Profile (Lower Clinical Risk) Hydroxymethyl->Result_Ted Polarity Change Result_Con Minimal MAO Binding (High Safety) DHPO->Result_Con Steric/Electronic Clash

Figure 1: Structural Activity Relationship (SAR) flow determining MAO inhibition potential.[1]

Comparative Analysis of Analogs

The following data aggregates inhibitory constants (


 or 

) from human liver mitochondrial assays. Note that values can vary between specific assay conditions; representative values are cited to illustrate relative potency.
CompoundGenerationKey Structural FeatureMAO-A

(

M)
MAO-B

(

M)
Clinical Implication
Linezolid 1stMorpholine ring, C5-Acetamidomethyl~50 (Weak)~2.0 – 5.0 (Potent)High Risk: Contraindicated with SSRIs/MAOIs due to serotonin syndrome potential.[1]
Tedizolid 2ndPyridine/Tetrazole D-ring, C5-Hydroxymethyl~8.7~5.7Moderate/Low Risk: Higher in vitro affinity for MAO-A than Linezolid, but significantly lower clinical risk due to lower therapeutic dose (200mg vs 600mg).[1]
Contezolid NovelDHPO ring (replaces morpholine)~117~52Minimal Risk: Structural modification drastically reduces binding affinity.[1]
Sutezolid Exp.[1][2][3][4][5][6][7][8][9]Thiomorpholine (S replaces O)Data LimitedData LimitedPredicted Risk: SAR suggests similarity to Linezolid due to preserved C5-acetamide.[1]
Delpazolid Exp.[1][4][5][7][9]Cyclic Amidrazone> 100> 100Low Risk: Reported as a weak, reversible inhibitor.[1]

*Note: Sutezolid is a thiomorpholine analog of Linezolid.[1] While specific MAO IC50s are less widely published, its structural homology suggests a similar MAO liability to Linezolid, unlike the structurally distinct Contezolid.

Detailed Analysis
Linezolid (The Baseline)

Linezolid is a non-selective, reversible inhibitor.[1] Its potency against MAO-B is particularly notable (


).[1] Since MAO-B is responsible for metabolizing dopamine and phenylethylamine, and MAO-A metabolizes serotonin, the inhibition of both isoforms (even if MAO-A is weaker) leads to the accumulation of pressor amines.[1]
  • Mechanism: The acetamidomethyl group at C5 fits snugly into the hydrophobic pocket of the MAO active site, mimicking the substrate.

Tedizolid (The Improvement)

Tedizolid (active moiety TR-700) possesses a hydroxymethyl group at C5 instead of an acetamidomethyl group.[1]

  • Paradox: In vitro data suggests Tedizolid is actually a more potent inhibitor of MAO-A than Linezolid (

    
     vs 
    
    
    
    ).[1]
  • Safety Factor: Despite this, clinical studies show a lower incidence of serotonergic toxicity.[1] This is attributed to:

    • Pharmacokinetics: High protein binding (~80%) reduces the free fraction of the drug available to inhibit mitochondrial MAO.[1]

    • Dosing: The standard dose (200 mg QD) is much lower than Linezolid (600 mg BID), resulting in lower total systemic exposure relative to the

      
      .[1]
      
Contezolid (The Safety Design)

Contezolid replaces the morpholine ring with a 2,3-dihydropyridin-4-one (DHPO) ring.[1] This modification introduces steric and electronic changes that disfavor binding to the MAO active site, resulting in


 values >50 

M for both isoforms.[1] This makes it one of the safest oxazolidinones regarding serotonergic toxicity.[1]

Experimental Protocols

To objectively compare these analogs, a standardized fluorometric assay is recommended over colorimetric methods for higher sensitivity.[1]

Protocol A: Kynuramine Deamination Assay (Standard)

This assay relies on the oxidative deamination of kynuramine by MAO to form 4-hydroxyquinoline, which is fluorescent.[1]

Reagents:

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (commercially available).[1]

  • Substrate: Kynuramine hydrobromide.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

Assay_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor) 37°C, 15 min Step2 Substrate Addition (Kynuramine) Step1->Step2 Step3 Reaction 37°C, 30 min Step2->Step3 Step4 Termination (NaOH/ZnSO4) Step3->Step4 Step5 Measurement (Fluorescence Ex310/Em400) Step4->Step5

Figure 2: Kynuramine deamination assay workflow for determining IC50.

Step-by-Step:

  • Preparation: Dilute oxazolidinone analogs in DMSO (final concentration <1%). Prepare serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Pre-incubation: Incubate 50

    
    L of MAO-A or MAO-B enzyme solution with 10 
    
    
    
    L of the test compound for 15 minutes at 37°C. This allows equilibrium binding.[1]
  • Initiation: Add 40

    
    L of Kynuramine substrate (
    
    
    
    concentrations: ~50
    
    
    M for MAO-A, ~30
    
    
    M for MAO-B).[1]
  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction with 2N NaOH.

  • Detection: Measure fluorescence (Excitation 310 nm, Emission 400 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol B: Amplex Red Assay (High Throughput)

For screening multiple analogs, the Amplex Red system detects


 produced during amine oxidation.[1]
  • Advantages: One-step, continuous monitoring.[1]

  • Caveat: Ensure the oxazolidinone does not quench the resorufin fluorescence (run a control with exogenous

    
    ).
    

References

  • Comparison of Anti-Microbic and Anti-Biofilm Activity Among Tedizolid and Radezolid Against Linezolid-Resistant Enterococcus faecalis Isolates. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • In Vitro, In Vivo, and Clinical Studies of Tedizolid To Assess the Potential for Peripheral or Central Monoamine Oxidase Interactions. Antimicrobial Agents and Chemotherapy.[1] Available at: [Link][1]

  • Nonclinical Evaluation of Antibacterial Oxazolidinones Contezolid and Contezolid Acefosamil with Low Serotonergic Neurotoxicity. Chemical Research in Toxicology.[1] Available at: [Link][1]

  • Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach. ACS Omega.[1] Available at: [Link][1]

  • Linezolid and Tedizolid - Infectious Diseases. MSD Manual Professional Edition.[1] Available at: [Link][1][9]

  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? Journal of Clinical Medicine. Available at: [Link][1]

Sources

Comparative

A Researcher's Guide to Benchmarking Novel Oxazolidinone Derivatives Against Established Monoamine Reuptake Inhibitors

The quest for novel therapeutics targeting monoamine reuptake transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—is a cornerstone of modern neuropharmacology. While established selective serotonin re...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics targeting monoamine reuptake transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—is a cornerstone of modern neuropharmacology. While established selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have demonstrated significant clinical efficacy, the need for compounds with improved pharmacological profiles persists. The oxazolidinone scaffold, a privileged structure in medicinal chemistry, presents a compelling starting point for the design of new monoamine reuptake inhibitors.[1][2][3] This guide provides a comprehensive framework for researchers to benchmark novel oxazolidinone derivatives against well-characterized monoamine reuptake inhibitors, offering detailed experimental protocols and comparative data to facilitate the identification of promising new chemical entities.

The oxazolidinone ring is a five-membered heterocyclic structure that has proven to be a versatile scaffold in drug discovery.[4] While best known for its application in antibacterial agents like linezolid, the oxazolidinone core has also been explored for a range of other therapeutic areas, including central nervous system (CNS) disorders.[2][5][6] Notably, some oxazolidinone derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme critical to the metabolism of monoamine neurotransmitters. This inherent neuroactive potential provides a strong rationale for the exploration of novel oxazolidinone derivatives as direct inhibitors of monoamine reuptake transporters.

This guide will walk through the essential in vitro and in vivo assays required to characterize the potency, selectivity, and preliminary antidepressant-like activity of new oxazolidinone compounds.

Section 1: In Vitro Characterization: Binding Affinity and Functional Inhibition

The initial characterization of novel compounds involves determining their affinity for the target transporters and their functional capacity to inhibit neurotransmitter uptake. These assays are fundamental to establishing a compound's potency and selectivity profile.

Radioligand Binding Assays: Quantifying Target Affinity (Ki)

Radioligand binding assays are a gold standard for determining the binding affinity (Ki) of a test compound for its target receptor or transporter.[7][8] These assays are typically conducted using cell membranes expressing the transporter of interest or brain tissue homogenates. The principle involves a radiolabeled ligand with known high affinity for the transporter and a competing unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Transfected Cells or Brain Tissue prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Final Membrane Resuspension prep3->prep4 assay1 Incubate Membranes with Radioligand and Test Compound prep4->assay1 assay2 Separate Bound and Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Generate Competition Curve assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki (Cheng-Prusoff Equation) analysis2->analysis3

Caption: Workflow for determining binding affinity (Ki) using a radioligand binding assay.

Detailed Protocol: [³H]Citalopram Binding Assay for SERT Affinity

This protocol is adapted from established methods for characterizing high-affinity binding to the serotonin transporter.[9][10]

  • Membrane Preparation:

    • Use cell membranes from a stable cell line expressing the human serotonin transporter (hSERT) or homogenized rat brain cortical tissue.

    • Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 10-15 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 100 µL of membrane preparation.

      • 50 µL of various concentrations of the oxazolidinone test compound (or a known reference compound).

      • 50 µL of [³H]citalopram (a high-affinity SERT radioligand) at a final concentration of ~1 nM.

    • To determine non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) in a separate set of wells.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar protocols can be used to determine the binding affinities for NET and DAT, using [³H]nisoxetine and [³H]GBR-12935 as the respective radioligands.

Neurotransmitter Uptake Assays: Assessing Functional Inhibition (IC50)

While binding affinity indicates how well a compound interacts with a transporter, a neurotransmitter uptake assay measures its functional ability to block the transport of the neurotransmitter. These assays are often performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[11]

Experimental Workflow: Synaptosomal Neurotransmitter Uptake Assay

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Brain Tissue Dissection prep2 Homogenization in Sucrose Buffer prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Synaptosome Resuspension prep3->prep4 assay1 Pre-incubate Synaptosomes with Test Compound prep4->assay1 assay2 Add [³H]Neurotransmitter assay1->assay2 assay3 Incubate and Terminate Uptake (Filtration) assay2->assay3 assay4 Quantify Radioactivity assay3->assay4 analysis1 Generate Inhibition Curve assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 cluster_prep Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis prep1 Acclimatize Animals prep2 Administer Test Compound or Vehicle prep1->prep2 test1 Place Animal in Water Cylinder prep2->test1 test2 Record Behavior for a Set Duration test1->test2 analysis1 Score Immobility Time test2->analysis1 analysis2 Compare Treatment Groups to Control analysis1->analysis2

Caption: Workflow for the forced swim test to assess antidepressant-like activity.

Detailed Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer the oxazolidinone test compound, a positive control (e.g., imipramine or fluoxetine), or vehicle to different groups of mice, typically 30-60 minutes before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

  • Scoring and Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement, except for small motions necessary to keep the head above water.

    • Compare the immobility times between the different treatment groups. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Tail Suspension Test (TST)

The TST is conceptually similar to the FST and is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture.

Detailed Protocol: Tail Suspension Test in Mice

  • Apparatus: A device that allows a mouse to be suspended by its tail, with a mechanism to prevent the mouse from climbing its tail. The mouse should be suspended high enough that it cannot reach any surfaces.

  • Procedure:

    • Administer the test compounds as described for the FST.

    • Secure the mouse's tail to the suspension apparatus with adhesive tape.

    • Record the session for 6 minutes.

  • Scoring and Analysis:

    • Score the total duration of immobility over the 6-minute period.

    • A significant reduction in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.

Conclusion

The oxazolidinone scaffold holds considerable promise for the development of novel CNS-active agents. By systematically applying the benchmarking protocols outlined in this guide, researchers can effectively characterize new oxazolidinone derivatives for their potential as monoamine reuptake inhibitors. A thorough evaluation of in vitro binding affinity and functional uptake inhibition, followed by in vivo assessment of antidepressant-like activity, will enable the identification of lead candidates with desirable pharmacological profiles, paving the way for the next generation of therapeutics for mood and anxiety disorders.

References

  • A review of monoamine transporter-ligand interactions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025, October 22). Dr.Oracle. Retrieved February 6, 2026, from [Link]

  • A Review of Monoamine Transporter-Ligand Interactions | Request PDF. (2025, August 8). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kristensen, A. S., et al. (2011). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. PMC. Retrieved February 6, 2026, from [Link]

  • Effects of antidepressants on monoamine transporters. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • G. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Retrieved February 6, 2026, from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2012). PMC. Retrieved February 6, 2026, from [Link]

  • K I values for displacement of -CIT from wild-type SERT | Download Table. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025, June 11). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Design, synthesis and antibacterial evaluation of oxazolidinone derivatives containing N-methylglycyl or quaternary ammonium salts. (2025, March 2). PubMed. Retrieved February 6, 2026, from [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PMC. Retrieved February 6, 2026, from [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023, February 8). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Gould, G. G., Brooks, B. W., & Frazer, A. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. PubMed. Retrieved February 6, 2026, from [Link]

  • Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (2011). NIH. Retrieved February 6, 2026, from [Link]

  • Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. (2015). PMC. Retrieved February 6, 2026, from [Link]

  • Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. (n.d.). University of Miami. Retrieved February 6, 2026, from [Link]

  • OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION A Research Summary Submitted to The Temple University Gradua. (n.d.). Retrieved February 6, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Antidepressants Comparison Guide Most Commonly Prescribed. (n.d.). Health Alliance. Retrieved February 6, 2026, from [Link]

  • Privileged Scaffolds in Drug Discovery. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • First-line medications for depression and anxiety disorders1,3-5,7,9,11-30. (n.d.). Retrieved February 6, 2026, from [Link]

  • Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. (2012, October 24). PMC. Retrieved February 6, 2026, from [Link]

  • Forced Swim Test v.3. (n.d.). Retrieved February 6, 2026, from [Link]

  • [3H] citalopram binding to serotonin transporter sites in minnow brains. (n.d.). Retrieved February 6, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved February 6, 2026, from [Link]

  • Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • [3H]citalopram binding to brain and platelet membranes of human and rat. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Biological Factors Influencing the Mice Forced Swim Test. (n.d.). Neurology Journal | Neuromedicine. Retrieved February 6, 2026, from [Link]

  • Citalopram Hydrobromide Tablets. (2005, May 11). Retrieved February 6, 2026, from [Link]

  • Uptake and release of neurotransmitters. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Isomers of 3-(Bromo-methylphenyl)-1,3-oxazolidin-2-one

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and its constitutional isomers, offering a framework for their unambiguous identification using common laboratory techniques.

Introduction: The Challenge of Positional Isomerism

The 3-aryl-1,3-oxazolidin-2-one scaffold is a valuable building block in medicinal chemistry. When synthesizing a specific isomer, such as 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, side reactions or the use of substituted starting materials can often lead to a mixture of positional isomers. Differentiating these closely related compounds is a non-trivial analytical challenge that requires a multi-faceted spectroscopic approach. This guide focuses on leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently distinguish these structures.

The primary isomers of concern, which share the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.11 g/mol , are presented below.[1]

G cluster_0 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one cluster_1 Isomer Example 1: 3-(4-Bromo-2-methylphenyl)-1,3-oxazolidin-2-one cluster_2 Isomer Example 2: 3-(3-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one a a b b c c

Caption: Key constitutional isomers of 3-(Bromo-methylphenyl)-1,3-oxazolidin-2-one.

Synthetic Context: A Plausible Route to Isomer Formation

The synthesis of these compounds typically involves the reaction of a substituted bromo-methylaniline with a suitable reagent to form the oxazolidinone ring. For instance, the reaction could proceed from 2-bromo-4-methylaniline. However, if the starting material is not pure, or if bromination of a methylaniline precursor is not perfectly regioselective, a mixture of isomers is a likely outcome.

workflow start Bromo-methylaniline (Isomeric Mixture) reaction Cyclization Reaction start->reaction reagent Ring Formation Reagent (e.g., Chloroethyl Chloroformate) reagent->reaction product Mixture of 3-(Bromo-methylphenyl)-1,3-oxazolidin-2-one Isomers reaction->product separation Chromatographic Separation product->separation iso1 Isolated Isomer 1 separation->iso1 iso2 Isolated Isomer 2 separation->iso2 iso_n Isolated Isomer 'n' separation->iso_n analysis Spectroscopic Analysis (NMR, IR, MS) iso1->analysis iso2->analysis iso_n->analysis

Caption: Generalized workflow from synthesis to analysis of isomers.

Comparative Spectroscopic Analysis

The key to differentiating the isomers lies in how the relative positions of the bromine atom, the methyl group, and the oxazolidinone ring on the phenyl group influence the local electronic and magnetic environments.

¹H NMR Spectroscopy: The Most Powerful Tool

Proton NMR is the most definitive technique for identifying these positional isomers. The aromatic region of the spectrum (typically ~7.0-7.8 ppm) provides a unique fingerprint for the substitution pattern. The chemical shifts are influenced by the electronic effects of the substituents, while the coupling constants (J-values) reveal the spatial relationship between adjacent protons.

Key Principles:

  • Bromine: Exerts a strong electron-withdrawing inductive effect, deshielding (shifting downfield) nearby protons.

  • Methyl Group: Is weakly electron-donating, causing a slight shielding (upfield shift) of nearby protons.

  • Oxazolidinone Ring: The nitrogen atom's lone pair can have complex electronic effects, but its steric bulk will influence the conformation.

  • Splitting Patterns:

    • ortho-coupling (³JHH) is typically 7-9 Hz.

    • meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

    • para-coupling (⁵JHH) is often close to 0 Hz and not resolved.

The protons on the oxazolidinone ring itself (typically two CH₂ groups) will appear as multiplets in the 3.5-4.5 ppm range. While subtle differences may exist between isomers, the aromatic region is far more diagnostic.

Caption: Predicted ¹H NMR splitting patterns for the aromatic protons of two isomers.

Predicted ¹H NMR Aromatic Signals:

IsomerProton H3 (singlet/doublet)Proton H5 (doublet/dd)Proton H6 (doublet/dd)Expected Coupling Constants (Hz)
3-(2-Bromo-4-methylphenyl)- ~7.6 ppm (d)~7.2 ppm (dd)~7.4 ppm (d)J₅,₆ ≈ 8; J₃,₅ ≈ 2
3-(4-Bromo-2-methylphenyl)- ~7.5 ppm (d)~7.4 ppm (dd)~7.2 ppm (d)J₅,₆ ≈ 8; J₃,₅ ≈ 2
3-(3-Bromo-4-methylphenyl)- ~7.7 ppm (d)~7.5 ppm (dd)~7.1 ppm (d)J₅,₆ ≈ 8; J₂,₅ ≈ 2
3-(2-Bromo-5-methylphenyl)- ~7.4 ppm (d)~7.0 ppm (d)~7.5 ppm (dd)J₄,₆ ≈ 2; J₄,₅ ≈ 8

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. The key diagnostic is the splitting pattern and coupling constants.

IR Spectroscopy: Confirmatory, but Less Specific

Infrared spectroscopy is useful for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers. All isomers will exhibit similar characteristic absorptions.

  • C=O Stretch (Amide/Carbamate): A strong, sharp peak around 1750-1730 cm⁻¹ is characteristic of the oxazolidinone carbonyl group.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: Typically found in the 1250-1180 cm⁻¹ range.

  • C-Br Stretch: A peak in the lower wavenumber region, 600-500 cm⁻¹ .[2]

  • Aromatic C-H Bending (Out-of-Plane): The pattern of peaks between 900-675 cm⁻¹ is sensitive to the substitution pattern of the benzene ring. While specific patterns exist for di- and tri-substituted rings, the overlap of absorptions in these complex molecules can make definitive assignment difficult. For example, a 1,2,4-trisubstituted ring often shows a characteristic band around 880-860 cm⁻¹.

Subtle shifts in these frequencies may be observed, but they are generally not sufficient for unambiguous identification without authentic reference standards for each isomer.

Mass Spectrometry: The Isotopic Signature of Bromine

Mass spectrometry will confirm the molecular weight of the compounds. Since all isomers have the same formula, they will exhibit the same molecular ion peak. The most crucial feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4]

This results in two molecular ion peaks of almost equal intensity:

  • M+ peak: Corresponding to the molecule containing ⁷⁹Br.

  • M+2 peak: Corresponding to the molecule containing ⁸¹Br, two mass units higher.

Therefore, the mass spectrum for any of these isomers will show prominent peaks at m/z 255 and m/z 257 with a relative intensity ratio of approximately 1:1.[3] Fragmentation patterns may show minor differences, but these are often difficult to predict and interpret without detailed fragmentation studies for each pure isomer. The primary utility of MS in this context is to confirm the molecular formula and the presence of a single bromine atom.[5][6]

Recommended Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a ¹H NMR spectrometer operating at a field strength of at least 400 MHz to ensure adequate resolution of coupling patterns.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the splitting patterns and measure the coupling constants in the aromatic region to determine the substitution pattern.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline or powdered sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic peaks for the C=O, C-N, and aromatic C=C functional groups to confirm the general structure.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode or Electron Impact (EI). ESI is generally softer and will likely show a strong protonated molecule [M+H]⁺ at m/z 256 and 258. EI will show the molecular ion M⁺ at m/z 255 and 257.

  • Analysis: Acquire a full scan mass spectrum. Observe the M+ and M+2 peaks to confirm the molecular weight and the presence of bromine.

Conclusion

While IR and Mass Spectrometry are essential for confirming the presence of key functional groups and the correct molecular formula, ¹H NMR spectroscopy is the definitive technique for differentiating positional isomers of 3-(Bromo-methylphenyl)-1,3-oxazolidin-2-one . The unique splitting patterns and coupling constants observed in the aromatic region of the proton NMR spectrum provide an unambiguous fingerprint for the substitution pattern on the phenyl ring. By carefully applying these spectroscopic methods, researchers can ensure the structural integrity of their compounds, a critical step in any chemical or pharmaceutical development program.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53385731, 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14059475, 3-(4-Bromo-2-methylphenyl)oxazolidin-2-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58788411, 3-(3-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. [Link]

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  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. [online] Available at: [Link] [Accessed 6 Feb. 2026].

  • Toth, P., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. The Journal of Physical Chemistry B, 126(20), pp.3763-3774. Available at: [Link]

  • Smith, B.C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [online] Available at: [Link] [Accessed 6 Feb. 2026].

  • Hussain, I., et al. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, (10), pp.2191-2196. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2019). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 60(1), pp.1-10. Available at: [Link]

  • Joester, J.A., et al. (2011). Spectroscopic characterization of structural isomers of naphthalene. Physical Chemistry Chemical Physics, 13(44), pp.20045-20053. Available at: [Link]

  • Takhistov, V.V., et al. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 87(8), pp.729-758. Available at: [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), p.4299. Available at: [Link]

  • Schrage, B.R., et al. (2025). Phenyl-substituted biliazine: Structure and spectroscopy. Journal of Porphyrins and Phthalocyanines, 29(10), pp.1079-1084. Available at: [Link]

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [online] Available at: [Link] [Accessed 6 Feb. 2026].

  • Mohammed, A.M., et al. (2025). Synthesis, Characterization, ADMET, in Silico Molecular Docking, Biological Activity of New Oxazepine Derivatives. Journal of Molecular Structure. Available at: [Link]

  • Google Patents (2021). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Pikus, P., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. International Journal of Molecular Sciences, 22(14), p.7317. Available at: [Link]

  • Tailored Tutors (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Eliwi, A.G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science, 29(1), pp.79-88. Available at: [Link]

  • Liu, F., et al. (2012). 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), p.o1759. Available at: [Link]

  • Khalilov, L.M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), pp.100-105. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

Introduction: The Critical Role of Method Validation in Pharmaceutical Development In the rigorous landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a market-approved drug i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a market-approved drug is underpinned by a foundation of robust analytical data. For a compound such as 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, a potential intermediate or active pharmaceutical ingredient (API) within the oxazolidinone class of compounds, the reliability of this data is non-negotiable. Analytical method validation is the formal process that confirms an analytical procedure is suitable for its intended purpose[1][2][3]. This guide provides researchers, scientists, and drug development professionals with a comparative framework for developing and validating analytical methods for this specific compound, grounded in the principles of scientific integrity and regulatory compliance.

The core objective of validating an analytical procedure is to demonstrate its fitness for purpose[1][2][4]. This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the intended analytical application, such as quantifying the API, detecting impurities, or monitoring stability.[5][6] The principles and methodologies discussed herein are aligned with the global standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[5][7][8][9]

Strategic Selection of an Analytical Technique: A Comparative Overview

The choice of analytical technique is the first critical decision in method development. For 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, which possesses a chromophore (the bromo-methylphenyl group) and is a small organic molecule, several techniques are viable. The most common and powerful methods in a pharmaceutical setting are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

FeatureHPLC with UV Detection (HPLC-UV)LC with Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Separates compounds similarly to HPLC, but detection is based on the mass-to-charge ratio of ionized molecules.
Specificity Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, highly specific due to the ability to select for a specific parent ion and its fragments.[12]
Sensitivity Moderate. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to high ng/mL range.[10]High to Very High. LOD and LOQ can reach low ng/mL to pg/mL levels, ideal for impurity analysis or bioanalysis.
Quantitative Excellent linearity and accuracy for assays and major component analysis.Excellent for trace-level quantification, though matrix effects can be a challenge.[13]
Cost & Complexity Lower initial cost, more routine to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Best Suited For Assay, purity of the main component, and quantification of known, higher-level impurities.Identification and quantification of trace-level impurities, metabolite studies, and bioanalytical assays.[14]

Causality Behind the Choice: For routine quality control (QC) testing of the drug substance, where the primary goal is to accurately quantify the main component and known impurities at levels typically above 0.05%, HPLC-UV is often the most practical and cost-effective choice.[15] Its robustness and simplicity make it ideal for a high-throughput QC environment. However, if the objective is to identify unknown degradation products, perform metabolic profiling, or quantify the compound in complex biological matrices, the superior specificity and sensitivity of LC-MS/MS are indispensable.[12][16]

The Validation Workflow: A Self-Validating System

A robust validation protocol is designed as a self-validating system, where each parameter systematically builds confidence in the method's performance. The workflow ensures that the method is not only accurate and precise under ideal conditions but also reliable during routine use.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_imp Implementation Dev Develop & Optimize (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis SST->Routine

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Data Presentation

The following sections detail the experimental protocols for validating a hypothetical Reversed-Phase HPLC (RP-HPLC) method for the assay of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Hypothetical RP-HPLC Method Parameters
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Concentration: 100 µg/mL

Specificity (Selectivity)

Expertise & Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. In chromatography, this means ensuring that impurities, degradation products, or matrix components do not co-elute with the main peak and interfere with its quantification. Forced degradation studies are the gold standard for this assessment, as they intentionally create the interfering substances the method must be able to resolve.[17]

Protocol:

  • Prepare Solutions:

    • Analyte solution (100 µg/mL).

    • Placebo solution (mixture of all formulation excipients without the API).

    • Forced Degradation Samples: Expose the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) for a defined period to induce degradation of approximately 5-20%.

  • Analysis: Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the placebo and degradation samples.

    • Peak purity analysis (using a Photodiode Array detector, if available) should yield a purity angle less than the purity threshold, indicating spectral homogeneity.

Linearity and Range

Expertise & Causality: Linearity confirms a proportional relationship between the analyte concentration and the method's response over a specified range.[4] This is fundamental for accurate quantification. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[4] For an assay, the ICH guideline recommends a minimum range of 80% to 120% of the test concentration.[4]

Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801,500
90902,100
1001,001,800
1101,103,200
1201,202,500
0.9998
Accuracy (Trueness)

Expertise & Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by a recovery study, where a known amount of analyte is spiked into a placebo matrix. This directly challenges the method's ability to quantify the analyte without bias from other components.

Protocol:

  • Prepare Samples: Spike a placebo mixture with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%). Prepare three samples at each level.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Calculation: Calculate the percentage recovery for each sample.

    • %Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Table 2: Hypothetical Accuracy Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%)%RSD
80%8099.50.8
100%100100.30.5
120%12099.80.7
Precision

Expertise & Causality: Precision expresses the variability of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.

  • Intermediate Precision: Evaluates the method's consistency with variations like different days, analysts, or equipment.[18]

Protocol:

  • Repeatability:

    • Prepare six identical samples at 100% of the test concentration.

    • Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze a new set of six samples on a different day using a different instrument (if available).

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set and for the combined data.

  • Acceptance Criteria:

    • Repeatability: %RSD should be ≤ 1.0%.

    • Intermediate Precision: %RSD for the combined data from both conditions should be ≤ 2.0%.[18]

Table 3: Hypothetical Precision Data

Precision LevelAnalyst/DayMean Assay (%)%RSD
Repeatability1 / Day 1100.20.45
Intermediate2 / Day 299.70.51
Combined - 99.95 0.78
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise & Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantified. These are critical for impurity methods but less so for an assay of the main component. They are often determined based on the signal-to-noise ratio (S/N).

Protocol:

  • Determine S/N: Prepare and inject solutions of decreasing concentration.

  • Calculation:

    • LOD is the concentration where the S/N ratio is approximately 3:1.

    • LOQ is the concentration where the S/N ratio is approximately 10:1.

  • Confirmation: For the LOQ, demonstrate acceptable precision by injecting at least six replicates and obtaining a %RSD of ≤ 10%.

Robustness

Expertise & Causality: Robustness testing demonstrates the method's reliability with respect to small, deliberate variations in its parameters. This provides confidence that the method will perform consistently during routine use where minor fluctuations are inevitable.

Protocol:

  • Vary Parameters: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their acceptance limits for all variations.

System Suitability: The Gateway to Routine Analysis

Before any analytical run, a System Suitability Test (SST) must be performed. This is not part of validation but is a crucial check to ensure the chromatographic system is performing adequately on the day of analysis.

SST_Logic Start Start Analysis Run InjectSST Inject System Suitability Standard (e.g., 5 replicates) Start->InjectSST CheckParams Check SST Parameters: - %RSD of Peak Area ≤ 1.0% - Tailing Factor ≤ 2.0 - Theoretical Plates > 2000 InjectSST->CheckParams Pass Proceed with Sample Analysis CheckParams->Pass Pass Fail Troubleshoot System (Check pump, column, detector) CheckParams->Fail Fail Fail->InjectSST After Correction

Caption: Decision logic for System Suitability Testing.

Conclusion

The validation of an analytical method for a pharmaceutical compound like 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a systematic and evidence-based process. By carefully selecting the appropriate technology—be it the workhorse HPLC-UV for routine QC or the highly specific LC-MS/MS for more demanding applications—and rigorously evaluating its performance against the criteria laid out in ICH guidelines, scientists can ensure the delivery of high-quality, reliable, and defensible data. This foundational work is essential for making informed decisions throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. ICH Q2(R2)
  • International Council for Harmonisation.
  • Cimpoiu, C. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Kumar, S. et al. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Cimpoiu, C. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024).
  • MDPI. (2021).
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • StatSoft Polska. (2024).
  • LabCompliance. (2006). Method Validation Validation of Analytical Methods and Procedures.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonis
  • Stanford University Mass Spectrometry. (2020).
  • IKEV.
  • Lab Manager. (2025).
  • Chromatography Online. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • Chan, C. C. et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • NorthEast BioLab. (n.d.).

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and its derivatives. Given the limited direct cross-reactivity data on this specific molecule, this guide establishes a robust comparative analysis based on the well-documented off-target effects of the broader oxazolidinone class, particularly the pioneering drug, linezolid. The provided experimental protocols are designed to be self-validating systems, enabling a thorough investigation of potential host-cell interactions and ensuring a higher degree of scientific integrity.

Introduction to 3-Aryl-1,3-Oxazolidin-2-ones: A Privileged Scaffold in Medicinal Chemistry

The 3-aryl-1,3-oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria[1][2]. These compounds, including the specific derivative 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, exert their primary antibacterial effect by inhibiting bacterial protein synthesis[3]. This unique mechanism of action involves binding to the 50S ribosomal subunit, which interferes with the formation of the initiation complex necessary for translation[3]. This mode of action reduces the likelihood of cross-resistance with other antibiotic classes[4].

While highly effective, the development of oxazolidinone derivatives necessitates a thorough evaluation of their potential for off-target effects, or "cross-reactivity" with host cellular components. Understanding this potential for unintended interactions is critical for predicting and mitigating adverse drug reactions.

The Cross-Reactivity Landscape: Learning from Oxazolidinone Analogs

Extensive clinical and preclinical data on linezolid and other oxazolidinone derivatives have revealed a consistent pattern of off-target toxicities. These adverse effects provide a predictive roadmap for investigating the cross-reactivity profile of novel derivatives like 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one.

Principal Off-Target Concerns for the Oxazolidinone Class:
  • Myelosuppression: This is a dose-limiting toxicity for many oxazolidinones, manifesting as thrombocytopenia, anemia, and neutropenia[5]. The Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) assay is the gold standard for predicting drug-induced myelosuppression in vitro[6][7].

  • Neurotoxicity: Peripheral and optic neuropathy have been observed with prolonged oxazolidinone therapy[5]. In vitro neurotoxicity can be assessed through assays that measure neurite outgrowth, mitochondrial damage, membrane integrity, and apoptosis in neuronal cell lines[6][8].

  • Mitochondrial Dysfunction and Lactic Acidosis: Oxazolidinones can inhibit mitochondrial protein synthesis, leading to impaired cellular respiration and, in severe cases, lactic acidosis[9]. The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration[10][11].

  • Monoamine Oxidase (MAO) Inhibition: Some oxazolidinones exhibit weak, reversible inhibition of MAO, which can lead to serotonin syndrome when co-administered with serotonergic agents[12]. In vitro MAO inhibition assays are essential for quantifying this potential interaction[13].

The following diagram illustrates the primary mechanism of action of oxazolidinones and their key off-target interactions.

Mechanism of Action and Off-Target Effects of Oxazolidinones cluster_on_target On-Target Antibacterial Activity cluster_off_target Potential Off-Target (Host Cell) Cross-Reactivity Oxazolidinone 3-Aryl-1,3-oxazolidin-2-one Bacterial_Ribosome Bacterial 50S Ribosome Oxazolidinone->Bacterial_Ribosome Binds to Peptidyl Transferase Center Mitochondria Mitochondria Oxazolidinone->Mitochondria Inhibits Ribosome MAO Monoamine Oxidase (MAO) Oxazolidinone->MAO Weak, Reversible Inhibition Protein_Synthesis Protein Synthesis Inhibition Bacterial_Ribosome->Protein_Synthesis Blocks Initiation Complex Formation Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Mito_Protein_Synthesis Mitochondrial Protein Synthesis Inhibition Mitochondria->Mito_Protein_Synthesis Myelosuppression Myelosuppression Mito_Protein_Synthesis->Myelosuppression Neurotoxicity Neurotoxicity Mito_Protein_Synthesis->Neurotoxicity MAO_Inhibition MAO Inhibition MAO->MAO_Inhibition Serotonin_Syndrome Serotonin Syndrome Risk MAO_Inhibition->Serotonin_Syndrome

Caption: On-target and potential off-target effects of 3-aryl-1,3-oxazolidin-2-one derivatives.

Comparative Off-Target Profiles of Oxazolidinone Derivatives

The following table summarizes the known off-target effects and cytotoxicities of several 3-aryl-oxazolidinone derivatives. This data provides a baseline for comparing the potential cross-reactivity of novel compounds.

CompoundPrimary IndicationKnown Off-Target Effects/ToxicitiesKey Findings & References
Linezolid AntibacterialMyelosuppression, peripheral and optic neuropathy, lactic acidosis, weak reversible MAO inhibition.The first approved oxazolidinone, extensive clinical data on adverse effects.[9][12][14]
Tedizolid AntibacterialLower incidence of myelosuppression compared to linezolid in some studies.Exhibits 2- to 4-fold better in vitro activity than linezolid against many Gram-positive cocci.[15][16][17]
Radezolid Antibacterial (investigational)Favorable long-term safety profile in preclinical studies compared to linezolid.Well-tolerated in a 3-month rat toxicology study with a high No Observed Adverse Effect Level (NOAEL).[18][19][20]
Sutezolid Antitubercular (investigational)Generally well-tolerated in early clinical trials with fewer side effects than linezolid.Shows promise for shorter and more effective tuberculosis treatment regimens.[21][22][23]
Various 3-Aryl-2-oxazolidinones Anticancer (investigational)Some derivatives exhibit cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7, HeLa).Cytotoxicity appears to be dependent on the specific aryl substituents.[8][24][25]

Experimental Protocols for Assessing Cross-Reactivity

The following protocols provide detailed, step-by-step methodologies for evaluating the key potential off-target effects of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivatives.

Myelosuppression Potential: The Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay

This assay is a validated in vitro method to predict drug-induced neutropenia[6][7].

Experimental Workflow Diagram:

CFU-GM Assay Workflow for Myelotoxicity Start Isolate Mononuclear Cells (from human cord blood or bone marrow) Plating Plate cells in semi-solid medium (e.g., MethoCult™) with varying concentrations of test compound Start->Plating Incubation Incubate for 14 days (37°C, 5% CO2, high humidity) Plating->Incubation Colony_Counting Stain and count CFU-GM colonies (clusters of >40 cells) Incubation->Colony_Counting Analysis Calculate IC50 value (concentration inhibiting 50% of colony growth) Colony_Counting->Analysis End Compare IC50 to known myelosuppressive and non-myelosuppressive drugs Analysis->End

Caption: Workflow for the CFU-GM assay to assess myelotoxicity.

Detailed Protocol:

  • Cell Source and Preparation:

    • Obtain human umbilical cord blood or bone marrow mononuclear cells.

    • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation[7].

    • Wash the isolated cells with Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).

    • Perform a cell count and assess viability using trypan blue exclusion.

  • Plating and Compound Exposure:

    • Prepare a range of concentrations of the 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivative. Include a vehicle control and a positive control (e.g., a known myelosuppressive drug like 5-fluorouracil).

    • In a sterile tube, mix the cell suspension with a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., GM-CSF, IL-3, SCF).

    • Add the test compound at the desired final concentrations.

    • Dispense the cell/medium/compound mixture into 35 mm culture dishes or wells of a multi-well plate.

  • Incubation:

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2 for 14 days[26].

  • Colony Counting and Analysis:

    • After 14 days, identify and count granulocyte-macrophage colonies (CFU-GM), which appear as clusters of more than 40 cells, using an inverted microscope.

    • Plot the percentage of colony inhibition versus the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in colony formation compared to the vehicle control.

Neurotoxicity Assessment: Neurite Outgrowth Assay in PC-12 Cells

This assay evaluates the potential of a compound to interfere with neuronal differentiation and development[4][27].

Experimental Workflow Diagram:

Neurite Outgrowth Assay Workflow Start Seed PC-12 cells on collagen-coated plates Differentiation Induce differentiation with Nerve Growth Factor (NGF) Start->Differentiation Treatment Treat cells with varying concentrations of the test compound Differentiation->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Imaging Fix and stain cells (e.g., with β-III tubulin antibody) and acquire images Incubation->Imaging Analysis Quantify neurite length and number per cell using image analysis software Imaging->Analysis End Compare neurite outgrowth in treated cells to controls Analysis->End

Caption: Workflow for assessing neurotoxicity using a neurite outgrowth assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

    • Seed the cells onto collagen-coated 24- or 96-well plates at an appropriate density.

  • Differentiation and Treatment:

    • After 24 hours, replace the medium with a low-serum medium containing a differentiating agent, typically Nerve Growth Factor (NGF, e.g., 50 ng/mL)[27].

    • Simultaneously, add the 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivative at a range of concentrations. Include a vehicle control, a positive control (e.g., a known neurotoxin like colchicine), and an NGF-only control.

  • Incubation and Imaging:

    • Incubate the cells for 48 to 72 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin to visualize neurites.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to automatically trace and measure the length and number of neurites per cell.

    • A cell is typically considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body[27].

    • Calculate the average neurite length and the percentage of neurite-bearing cells for each treatment condition.

    • Compare the results from the compound-treated wells to the control wells to determine the effect on neurite outgrowth.

Mitochondrial Toxicity: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration[10][11].

Experimental Workflow Diagram:

Seahorse XF Mito Stress Test Workflow Start Seed cells (e.g., HepG2, K562) in a Seahorse XF microplate Pre_treatment Pre-treat cells with the test compound for a specified duration Start->Pre_treatment Assay_Setup Wash and incubate cells in Seahorse XF assay medium Pre_treatment->Assay_Setup Measurement Measure baseline Oxygen Consumption Rate (OCR) Assay_Setup->Measurement Injection1 Inject Oligomycin (inhibits ATP synthase) Measurement->Injection1 Injection2 Inject FCCP (uncouples oxygen consumption from ATP production) Injection1->Injection2 Injection3 Inject Rotenone/Antimycin A (inhibits Complex I and III) Injection2->Injection3 Analysis Analyze the OCR data to determine key parameters of mitochondrial function Injection3->Analysis End Compare mitochondrial function in treated cells to controls Analysis->End

Caption: Workflow for the Seahorse XF Cell Mito Stress Test to evaluate mitochondrial toxicity.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed an appropriate cell line (e.g., HepG2 for general cytotoxicity, or a neuronal cell line for neurotoxicity-related mitochondrial effects) into the wells of a Seahorse XF cell culture microplate.

    • Allow the cells to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of the 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one derivative for a predetermined time (e.g., 24 hours).

  • Assay Preparation:

    • Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium in the cell plate with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Seahorse XF Analyzer Operation:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

    • The instrument will measure the baseline OCR, followed by sequential injections of the stressor compounds and subsequent OCR measurements.

  • Data Interpretation:

    • The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

    • Compare these parameters between the compound-treated and control cells to determine the extent and nature of mitochondrial dysfunction.

Conclusion

While 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one holds promise as a potential therapeutic agent, a thorough investigation of its cross-reactivity profile is paramount. By leveraging the knowledge of off-target effects from the broader oxazolidinone class and employing the robust, self-validating in vitro assays detailed in this guide, researchers can build a comprehensive safety and selectivity profile. This proactive approach to identifying potential liabilities early in the drug development process is essential for advancing safer and more effective therapeutics.

References

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  • De Sarro, A., & De Sarro, G. (2001). Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. Current medicinal chemistry, 8(4), 371-384. (Note: While this reference is about fluoroquinolones, the concept of adverse reactions is relevant. A more specific reference for oxazolidinone adverse effects is needed if available). A more appropriate reference would be: Gandelman, K., et al. (2011). Linezolid: a review of its use in the management of serious gram-positive infections. Drugs, 71(1), 113-146.
  • Creative Bioarray. (n.d.). Hematopoietic Stem Cell CFU Colony Formation Protocol. Retrieved from [Link]

  • DB-ALM. (2010). Protocol n° 101: Colony Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay. Retrieved from [Link]

  • Barata, T. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 391-420. [Link]

  • Ahmad, Z. (2023). Sutezolid: A promising next generation tuberculosis agent. Journal of Infection and Public Health, 16(10), 1667-1673. [Link]

  • van der Meijden, M., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(32), 11189-11197. [Link]

  • Wilson, D. N. (2014). The A-Z of bacterial translation inhibitors. Critical reviews in biochemistry and molecular biology, 49(2), 121-148. (Note: A more direct reference for linezolid's binding site would be beneficial). A more specific reference is: Ippolito, J. A., et al. (2008). Crystal structure of the 70S ribosome functional complexes. Science, 322(5903), 905-906.
  • Martin, O. J., et al. (2022). Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. STAR protocols, 3(4), 101738. [Link]

  • Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth. Neurotoxicology, 29(3), 361-376. [Link]

  • FirstWord Pharma. (2012). Rib-X Presents Data from Multiple Radezolid Studies at ICAAC Including Successful Intravenous Dosing in Phase 1 and Favorable Long-term Safety and Tolerability vs. Linezolid In Vivo. Retrieved from [Link]

  • Flanagan, S. D., et al. (2015). Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections. Expert opinion on drug metabolism & toxicology, 11(5), 813-822. [Link]

  • de Steenwinkel, J. E. M., et al. (2021). Investigating the treatment shortening potential of a combination of bedaquiline, delamanid and moxifloxacin with and without sutezolid, in a murine tuberculosis model with confirmed drug exposures. The Journal of antimicrobial chemotherapy, 76(8), 2056-2064. [Link]

  • Barbachano-Guerrero, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • Yokogawa. (n.d.). CellPathfinder™ High Content Analysis Software System Tutorial - Neurite Outgrowth. Retrieved from [Link]

  • Barbachano-Guerrero, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • Hentzer, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 695-704. [Link]

  • Brown-Elliott, B. A., et al. (2015). In Vitro Susceptibility Testing of Tedizolid against Isolates of Nocardia. Antimicrobial agents and chemotherapy, 59(9), 5795-5798. [Link]

  • RCSB PDB. (n.d.). Linezolid. PDB-101. Retrieved from [Link]

  • ResearchGate. (2022). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. Retrieved from [Link]

  • Pfleger, J., et al. (2022). Measurements of Mitochondrial Respiration in Intact Cells, Permeabilized Cells, and Isolated Tissue Mitochondria Using the Seahorse XF Analyzer. Methods in molecular biology, 2497, 169-185. [Link]

  • Wilson, D. N. (2014). Resistance to linezolid caused by modifications at its binding site on the ribosome. The Journal of antimicrobial chemotherapy, 69(3), 575-581. [Link]

  • Al-Hasan, M. N., & Wilson, J. W. (2015). Pharmacokinetics and pharmacodynamics of tedizolid. Clinical infectious diseases, 61(suppl_1), S26-S32. [Link]

  • ResearchGate. (2022). SUTEZOLID Oxazolidinone Antibacterial Treatment of Tuberculosis. Retrieved from [Link]

  • ResearchGate. (2019). Dose response curves of linezolid and radezolid toward different.... Retrieved from [Link]

  • Li, Y., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Oncology letters, 14(6), 7949-7956. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • De Vard, D. A., & Mercer, D. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2015). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Retrieved from [Link]

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  • Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Antibacterial and anti-biofilm activity of radezolid against Staphylococcus aureus clinical isolates from China. Frontiers in Microbiology, 14, 1159805. [Link]

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  • Shaw, J. T., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular pharmaceutics, 20(7), 3622-3631. [Link]

  • Narita, M., et al. (2007). Toxicity of extended courses of linezolid: results of an Infectious Diseases Society of America Emerging Infections Network survey. Clinical infectious diseases, 44(4), 528-533. [Link]

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  • Pisano, C., et al. (2021). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International journal of molecular sciences, 22(16), 8758. [Link]

  • ResearchGate. (2022). Seahorse assay for the mitochondrial respiration using Saccharomyces cerevisiae as a model system. Retrieved from [Link]

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Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Oxazolidinone-Based Inhibitors

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and evaluating comparative molecular docking studies of oxazolidinone-based antibacterial agen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and evaluating comparative molecular docking studies of oxazolidinone-based antibacterial agents. We will move beyond a simple procedural list to explore the causal reasoning behind critical experimental choices, ensuring a robust and scientifically valid in-silico analysis.

Introduction: The Oxazolidinone Challenge

Oxazolidinones are a critical class of synthetic antibiotics that combat multidrug-resistant bacteria by inhibiting protein synthesis.[1] Their unique mechanism involves binding to the 23S rRNA of the 50S ribosomal subunit at the peptidyl transferase center (PTC), thereby preventing the formation of the crucial initiation complex.[1] The first-in-class agent, linezolid, set a benchmark, but the emergence of resistance necessitates the development of novel derivatives with improved potency and pharmacokinetic profiles.[1]

Molecular docking has become an indispensable tool in this endeavor, allowing for the rapid, structure-based evaluation of new chemical entities. However, the predictive power of a docking study is only as strong as its experimental design and validation. This guide will walk you through a self-validating workflow designed to compare a series of oxazolidinone inhibitors, correlating in-silico predictions with in-vitro experimental data to derive meaningful structure-activity relationships (SAR).

The Strategic Framework for Comparative Docking

A successful comparative docking study is not merely about generating binding energy scores; it's about building a computational model that accurately reflects biological reality. Our approach is grounded in a workflow that emphasizes careful preparation, robust validation, and insightful analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Correlation P1 Target Selection & Preparation (e.g., PDB: 3CPW, 6DDG) P2 Ligand Set Preparation (Oxazolidinone Analogues) P1->P2 Clean & Protonate D1 Protocol Validation (Re-docking Native Ligand) P2->D1 Input Ligands D2 Production Docking (Docking of Analogue Set) D1->D2 RMSD < 2.0 Å A1 Pose Analysis & Interaction Mapping D2->A1 Output Poses A2 Data Aggregation & Scoring A1->A2 A3 Correlation Analysis (Docking Score vs. MIC) A2->A3 A4 SAR Derivation A3->A4

Caption: High-level workflow for a comparative docking study.

Experimental Protocol: A Self-Validating System

This section details the step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking engine. The rationale behind each step is explained to underscore the importance of meticulous preparation.

Part A: Target Preparation

The choice of the target structure is paramount. We require a high-resolution crystal structure of the bacterial 50S ribosomal subunit complexed with an oxazolidinone ligand.

  • Rationale: Using a co-crystallized (holo) structure ensures the binding pocket conformation is relevant for inhibitor binding. Structures like PDB IDs 3CPW (Haloarcula marismortui) or 6DDG (Staphylococcus aureus) are excellent starting points as they contain bound oxazolidinone ligands.[2]

Protocol:

  • Obtain Structure: Download the PDB file (e.g., 6DDG) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:

    • Water molecules (HOH).

    • Solvent ions and co-factors not essential for binding.

    • All protein and RNA chains except those forming the immediate binding pocket of the ligand. This is a critical step for managing the computational complexity of the large ribosomal target.

  • Prepare for Docking: Use AutoDock Tools (MGLTools) for the final preparation.

    • Load the cleaned PDB file.

    • Add polar hydrogens. This is essential for correct hydrogen bond calculations.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the final prepared receptor file in the PDBQT format (receptor.pdbqt).

Part B: Ligand Preparation

For this comparative guide, we will use a hypothetical set of oxazolidinone derivatives based on structures found in the literature, including Linezolid as our reference compound.[1]

Protocol:

  • Create 3D Structures: Draw the 2D structures of your oxazolidinone analogues and Linezolid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert these 2D structures to 3D SDF or MOL2 files.

  • Energy Minimization: This step is crucial for obtaining a low-energy, realistic starting conformation. Use a force field like MMFF94.

  • Prepare for Docking: Use AutoDock Tools to:

    • Load each 3D ligand structure.

    • Detect the rotatable bonds.

    • Save each prepared ligand in the PDBQT format (ligand_X.pdbqt).

Part C: Docking Validation and Execution

Before docking our series of new compounds, we must validate that our docking protocol can reproduce the known binding mode of a reference ligand. This is the cornerstone of a trustworthy study.

Protocol:

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor (receptor.pdbqt) into AutoDock Tools.

    • Load the original, co-crystallized ligand that you removed in Step A1.

    • Center the grid box on this ligand, ensuring its dimensions (e.g., 25 x 25 x 25 Å) encompass the entire binding site. The rationale is to confine the search space to the area of biological relevance, increasing computational efficiency and accuracy.

  • Protocol Validation (Re-docking):

    • Dock the prepared co-crystallized ligand back into the receptor using the defined grid box.

    • Success Criterion: The top-scoring docked pose should have a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[3] Achieving this confirms that your software, target preparation, and grid parameters are correctly configured to identify the native binding mode.

  • Production Docking:

    • Once the protocol is validated, dock each of your prepared oxazolidinone analogues using the exact same grid parameters and docking settings.

    • AutoDock Vina Command: The docking is executed via the command line. A configuration file (conf.txt) specifies the input files and grid parameters.

    • The exhaustiveness parameter controls the thoroughness of the search.[4] A higher value increases the chance of finding the optimal binding pose at the cost of longer computation time.

    • Execute: vina --config conf.txt --log ligand_X_log.txt

Data Analysis: From Scores to Insights

The output of a docking run is a set of binding poses and their associated binding affinity scores (in kcal/mol). The analysis aims to transform this raw data into actionable intelligence.

Quantitative Comparison

The primary quantitative metric from AutoDock Vina is the binding affinity. A more negative score indicates a more favorable predicted binding. We will compare these scores with experimental Minimum Inhibitory Concentration (MIC) values, which measure the antibacterial potency of a compound.

The table below presents a hypothetical comparison based on data patterns observed in published studies.[1]

Compound IDKey Structural ModificationDocking Score (kcal/mol)Experimental MIC (µg/mL) vs. S. aureus
Linezolid (Ref.) N-morpholine-8.51.0
Analogue 1 Fused Benzoxazinone C-ring-9.20.5
Analogue 2 Thioacetamide side-chain-9.50.25
Analogue 3 Guanidine side-chain (polar)-7.1> 32
Analogue 4 Simple Phenyl C-ring-8.12.0
Qualitative and Structural Analysis

Beyond the scores, analyzing the binding poses provides crucial insights into the SAR.

  • Interaction Mapping: Visualize the top-scoring pose for each compound in the ribosomal binding site. Identify key interactions:

    • Hydrogen Bonds: Which residues or nucleotides are forming H-bonds with the ligand? For example, the increased potency of some derivatives is attributed to additional hydrogen bond interactions within the binding pocket.[1]

    • Hydrophobic Interactions: How do non-polar parts of the inhibitors fit into hydrophobic crevices?

    • Electrostatic Interactions: Are there favorable charge-charge interactions?

  • Correlation and SAR: A robust docking study should reveal a correlation where compounds with better (more negative) docking scores also exhibit lower MIC values (higher potency).

    • Analogue 1 & 2: The improved scores and MIC values suggest that the fused heterocyclic C-ring and thioacetamide side-chain form more favorable interactions than Linezolid's morpholine ring.

    • Analogue 3: The poor score and complete loss of activity highlight a critical SAR insight. The highly polar guanidine group may be energetically unfavorable in the binding pocket or may severely hinder cell permeability, demonstrating that in-silico binding affinity does not always translate to whole-cell activity.[1]

    • Analogue 4: The weaker score and higher MIC compared to Linezolid suggest the morpholine ring is a key contributor to binding affinity.

G cluster_ligand Oxazolidinone Core cluster_pocket Ribosomal Binding Pocket (23S rRNA) A_Ring A-Ring (Oxazolidinone) U2585 U2585 A_Ring->U2585 H-Bond B_Ring B-Ring (N-Aryl) Hydrophobic_Pocket Hydrophobic Pocket B_Ring->Hydrophobic_Pocket Hydrophobic Int. C5_Sub C5-Substituent (e.g., Acetamide) G2505 G2505 C5_Sub->G2505 H-Bond U2506 U2506 C5_Sub->U2506 H-Bond

Caption: Key interactions of an oxazolidinone inhibitor in the PTC.

Conclusion and Future Directions

This guide outlines a robust, self-validating methodology for the comparative docking of oxazolidinone inhibitors. By anchoring in-silico predictions to experimental data, researchers can move from simple compound ranking to a deeper understanding of the structure-activity relationships that drive antibacterial potency.

It is crucial to acknowledge the limitations of docking. Scoring functions are imperfect, and the ribosome target possesses significant flexibility, which can be challenging for standard docking protocols.[5] Therefore, promising hits from a docking campaign should always be progressed to more rigorous computational methods, such as molecular dynamics (MD) simulations, and ultimately be validated through chemical synthesis and biological testing.

References

  • Design, Synthesis and Antibacterial Evaluation of Novel Oxazolidinone Derivatives Nitrogen-Containing Fused Heterocyclic Moiety. PubMed. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Research @ Flinders. [Link]

  • Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Antimicrobial Agents. Latvian Journal of Chemistry. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. PubMed. [Link]

  • Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid. PubMed. [Link]

  • Computational approach to drug design for oxazolidinones as antibacterial agents. PubMed. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. An-Najah Journals. [Link]

  • Design, Synthesis and Molecular Docking of some Oxazolidinone Compounds. ResearchGate. [Link]

  • 6DDG: Structure of the 50S ribosomal subunit from Methicillin Resistant Staphylococcus aureus in complex with the oxazolidinone antibiotic LZD-6. RCSB PDB. [Link]

  • Synthesis, SAR and Biological Evaluation of Novel Phosphorous Containing Oxazolidinone Derivatives as Antibacterial Agents. NIPER S.A.S. Nagar. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. MDPI. [Link]

  • How to validate the molecular docking results? ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1060817-68-6). As a brominated heterocyclic compound, its handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1060817-68-6). As a brominated heterocyclic compound, its handling and disposal require a rigorous adherence to safety protocols and environmental regulations to mitigate risks to personnel and the ecosystem. This document moves beyond mere procedural lists to explain the fundamental principles underpinning these critical laboratory operations.

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While a complete, peer-reviewed toxicological profile for this specific molecule is not extensively published, its structure as a halogenated organic compound informs a conservative and cautious approach.

Chemical and Hazard Data Summary

PropertyValueSource & Rationale
Chemical Name 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-oneIUPAC Nomenclature
CAS Number 1060817-68-6Chemical Abstracts Service[1][2]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.11 g/mol [1]
Known Hazards IrritantSupplier Data[1]
Anticipated Hazards Skin Irritation (H315), Serious Eye Damage (H318), Respiratory Irritation (H335), Harmful if Swallowed (H302), Potential for Allergic Skin Reaction (H317), Toxic to Aquatic Life (H411)Based on structurally similar compounds and general classifications for halogenated organics.[3]

The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[4] These substances are subject to stringent environmental regulations due to their potential for persistence and long-term ecological impact.[3] Therefore, under no circumstances should this compound or its residues be disposed of via the sanitary sewer system.[5][6]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper management of this waste stream is segregation. Due to the specific disposal methods required for halogenated compounds—typically high-temperature incineration with flue gas scrubbing to neutralize acidic gases like hydrogen bromide[5]—they must be kept separate from non-halogenated organic waste.

Why Segregation is Non-Negotiable:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific guidelines for managing halogenated organic wastes.[4][7]

  • Disposal Method: Mixing halogenated waste with non-halogenated solvents can render the entire volume of waste more hazardous and significantly more expensive to dispose of, as the entire mixture must be treated as halogenated.[6]

  • Safety: Prevents unintended chemical reactions that could occur from mixing incompatible waste streams.[8]

Step-by-Step Disposal Protocol for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

This protocol ensures compliance with OSHA and EPA standards and prioritizes personnel safety.[7][9]

Protocol 1: Disposal of Unused or Waste Compound (Solid)
  • Personal Protective Equipment (PPE): Before handling the compound, don standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.[10]

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible waste container. A wide-mouth glass bottle with a screw cap is recommended. The container must be in good condition, with no cracks or signs of deterioration.[11]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "Waste 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one"

    • An indication of the hazards (e.g., "Irritant")

  • Transfer: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Avoid creating dust.[12][13] If dust is unavoidable, perform this task within a certified chemical fume hood.

  • Storage: Securely cap the container.[11][14] Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of laboratory personnel.[11][15]

  • Arrange for Disposal: Once the container is full or waste is no longer being added, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste facility.

Protocol 2: Disposal of Contaminated Materials
  • Identify Contaminated Items: This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.

  • Segregate Solid Waste:

    • Grossly Contaminated Items: Items with visible solid residue should be treated as hazardous waste. Place them in a sealed, heavy-duty plastic bag or a designated solid waste container. Label this container clearly as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.

    • Trace Contaminated Items: Items with incidental contact (e.g., gloves removed after handling a closed primary container) may sometimes be disposed of as regular lab trash, but this depends on institutional policy. When in doubt, treat as hazardous waste. OSHA guidelines for handling hazardous drugs recommend that all trace-contaminated materials be disposed of in properly labeled and sealed containers.[16]

  • Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

  • Arrange for Disposal: Contact your EHS department for pickup of the contaminated solid waste containers.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment Protocols cluster_2 Final Disposal Start Waste Generated (Pure compound, solution, or contaminated material) Identify Identify as Halogenated Organic Waste Start->Identify SelectContainer Select Appropriate, Labeled Hazardous Waste Container Identify->SelectContainer Pure Compound or Solution ContaminatedPPE Contaminated PPE & Labware Identify->ContaminatedPPE Contaminated Materials StoreSAA Store Securely in Satellite Accumulation Area (SAA) SelectContainer->StoreSAA EHS Contact EHS for Pickup and Licensed Disposal (Incineration) StoreSAA->EHS SolidWaste Place in Labeled Solid Hazardous Waste Container ContaminatedPPE->SolidWaste SolidWaste->EHS

Caption: Decision workflow for the proper disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and shoe covers. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For this solid compound, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.[12]

    • DO NOT use a dry paper towel, as this can create dust.

  • Clean Up: Carefully sweep up the absorbent material and spilled compound.[13] Use a plastic dustpan and brush; avoid using a broom that could disperse dust. Place all materials into a sealable, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded and regulation-aligned procedures, researchers can ensure the safe management and disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Safety Data Sheet - ChemDmart. Provides general guidance on handling chemical spills, including avoiding dust formation and using suitable, closed containers for disposal.
  • Safety data sheet - Carl ROTH. Lists GHS hazard statements for a representative hazardous chemical, including toxicity to aquatic life with long-lasting effects (H411).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Outlines requirements for hazardous waste containers, including proper material, secure caps, and storage in a Satellite Accumulation Area (SAA). [Link: https://www.cwu.edu/facility/sites/cts.cwu.edu.facility/files/documents/Hazardous%20Waste%20Disposal%20Guidelines.pdf]
  • 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one | Matrix Scientific. Provides the CAS number, molecular formula, and identifies the compound as an irritant. [Link: https://www.matrixscientific.com/3-2-bromo-4-methylphenyl-1-3-oxazolidin-2-one-098553.html]
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Recommends that trace contaminated materials (gloves, gowns) be disposed of in properly labeled, sealed containers. [Link: https://www.osha.gov/hazardous-drugs/controlling-exposures]
  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. Discusses OSHA's general requirements for chemical storage, including proper labeling and separation of incompatible chemicals. [Link: https://www.capitalresin.com/blog/the-osha-chemical-storage-requirements/]
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Explains that chemical wastes are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) and details container requirements. [Link: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Managing Hazardous Waste Generated in Laboratories - Ohio.gov. Describes the use of "lab packs" for the disposal of hazardous waste, including requirements for inside and outside containers. [Link: https://epa.ohio.
  • 3-(2-Bromo-4-methylphenyl)-2-oxazolidinone Safety Data Sheets - Echemi. Specifies that the material can be disposed of by a licensed chemical destruction plant or controlled incineration and should not be discharged to sewer systems. [Link: https://www.echemi.com/sds/3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one-pid2211181.html]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Defines Halogenated Organic Compounds (HOCs) for the purpose of land disposal restrictions under EPA regulations. [Link: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. The "Lab Standard," which requires employers to maintain Safety Data Sheets and provide training on safe handling, storage, and disposal. [Link: https://www.osha.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Details the alternative requirements for hazardous waste management in academic labs under 40 CFR part 262, subpart K. [Link: https://www.epa.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Discusses EPA's Subpart K regulations for academic laboratories, including storage time limits and inspection requirements. [Link: https://www.danielshealth.
  • Laboratory Safety and Chemical Hygiene Plan. Mentions that laboratory design for hazardous chemical use is regulated by codes covering spill control, containment, and ventilation.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. Outlines the EPA's authority to establish a hazardous waste regulatory program under the Resource Conservation and Recovery Act. [Link: https://www.epa.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. General SDS guidance to sweep up spilled solid material into suitable containers for disposal and to avoid dust formation.
  • 2-Bromo-4'-methylpropiophenone - Safety Data Sheet. An example SDS for a similar brominated compound, listing skin, eye, and respiratory irritation as hazards.
  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Explains OSHA's Hazard Communication Standard (HCS), which requires employers to have labels and SDS for hazardous chemicals and to train workers. [Link: https://www.osha.gov/chemical-hazards]
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Provides guidelines for disposing of halogenated solvents, including keeping waste containers closed and labeling them properly. [Link: https://braungroup.chemistry.northwestern.
  • 4 - SAFETY DATA SHEET. An example SDS that lists precautionary statements, including the requirement to wear protective gloves and eye protection (P280).
  • 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS. Stresses the importance of keeping halogenated and non-halogenated waste solvents separate and explains the significant cost difference in their disposal. [Link: https://ehs.cornell.edu/standard-operating-procedures/chemical-waste-disposal/72-organic-solvents]
  • Chemical and Hazardous Waste Guide - UiO. Provides rules for handling organic waste, including avoiding the mixing of reactive chemicals in waste containers. [Link: https://www.mn.uio.no/kjemi/english/about/hse/routines/waste/chemical-and-hazardous-waste-guide.html]
  • 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one - 北京欣恒研科技有限公司. A supplier page listing the CAS number and molecular formula for the compound. [Link: http://www.bjsinsyn.com/A2033078.html]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound commitment to safety. This guide provides essential, immediate safety and logis...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the protection of your team, reflecting a deep understanding of the causality behind each safety recommendation.

Understanding the Hazard Profile

The oxazolidinone class of compounds are recognized for their biological activity, with linezolid being a prominent FDA-approved antibiotic.[1][2] This suggests that 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one may also possess biological properties, necessitating careful handling to avoid unintended exposure and potential pharmacological effects.

The presence of a brominated aromatic group indicates potential for skin, eye, and respiratory irritation, as seen in similar compounds like 2-Bromo-4'-methylpropiophenone.[3][4] Furthermore, organobromine compounds can be persistent and bioaccumulative, underscoring the importance of contained handling and proper disposal.[5]

Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, with detailed explanations for each selection.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Nitrile gloves (double-gloving recommended)Offers chemical resistance to a broad range of substances. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Laboratory coat (fully buttoned)Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary means of protection against inhalation hazards. For procedures with a high risk of aerosolization, a properly fitted respirator may be necessary.

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following steps provide a framework for the safe handling of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a well-ventilated, designated area away from incompatible materials.

  • Label: Ensure the container is clearly labeled with the chemical name and any known hazards.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.

  • Static Control: Take precautionary measures against static discharge, which can cause fine powders to become airborne.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

Experimental Procedures
  • Fume Hood: All reactions and manipulations should be performed in a chemical fume hood.

  • Avoid Contact: Exercise caution to avoid direct contact with the skin, eyes, and clothing.[4]

  • Ventilation: Ensure adequate ventilation throughout the entire process.

Post-Experiment and Decontamination
  • Clean-up: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase AssessHazards Assess Hazards (Oxazolidinone + Brominated Aromatic) SelectPPE Select Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) AssessHazards->SelectPPE Informs PrepareWorkstation Prepare Workstation (Fume Hood, Bench Liner) SelectPPE->PrepareWorkstation Requires Weighing Weighing and Preparation (In Fume Hood) PrepareWorkstation->Weighing Reaction Running Experiment (In Fume Hood) Weighing->Reaction Proceeds to Workup Work-up and Purification (In Fume Hood) Reaction->Workup Followed by SegregateWaste Segregate Halogenated Waste Workup->SegregateWaste LabelWaste Label Waste Container ('Halogenated Organic Waste') SegregateWaste->LabelWaste Requires Dispose Dispose via Certified Vendor LabelWaste->Dispose For

Personal Protective Equipment and Handling Workflow

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one and any contaminated materials is a critical component of the safety protocol. As a halogenated organic compound, it requires special handling to prevent environmental contamination.

Waste Segregation
  • Halogenated vs. Non-Halogenated: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[6][7] Co-mingling can complicate the disposal process and increase costs.[8]

  • Designated Containers: Use clearly labeled, dedicated containers for halogenated organic waste.[9]

Disposal Procedure
  • Solid Waste: Contaminated solid waste, such as gloves, bench liners, and weighing paper, should be placed in a sealed, labeled bag and disposed of as halogenated waste.

  • Liquid Waste: Unused material and reaction waste should be collected in a sealed, properly labeled container for halogenated organic liquid waste.

  • Incineration: The primary disposal method for halogenated organic waste is incineration at a licensed facility.[7] Do not dispose of this compound down the drain or in regular trash.

By adhering to these comprehensive safety and disposal protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental well-being.

References

  • 2-Bromo-4'-methylpropiophenone - Safety D
  • Safety Data Sheet - 5-(4-Bromophenyl)-1,3-oxazolidin-2-one. (2023). Combi-Blocks, Inc.
  • Safety Data Sheet - (S)-4-Phenyl-2-Oxazolidinone. ChemDmart.
  • Bromoacetyl Bromide Hazard Summary. New Jersey Department of Health.
  • Safest way to conduct a reaction with bromine under reflux conditions. (2020). Chemistry Stack Exchange.
  • Safety Data Sheet - 4'-Bromoacetophenone. (2024). Sigma-Aldrich.
  • Safety Data Sheet - 2'-Bromo-4'-methylacetanilide. (2025). Thermo Fisher Scientific.
  • Bromin
  • Safety Data Sheet - 2-Bromo-4'-methylpropiophenone. (2024). Alfa Aesar.
  • Safety d
  • Fernandes, G., Scarim, C. B., Kim, S. H., Wu, J., & Castagnolo, D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 393-431.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Boston University.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Al-Tannak, N. F., Al-Lami, H. S., & Kadhim, M. J. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(19), 6549.
  • Bromination process. (1988). U.S.
  • Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2018). Journal of Medicinal Chemistry, 61(17), 7876-7889.
  • Hazardous Waste Segreg
  • In vitro activity of the oxazolidinone RWJ-416457 against linezolid-resistant and -susceptible staphylococci and enterococci. (2004). Antimicrobial Agents and Chemotherapy, 48(8), 3163-3166.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
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3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one
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